molecular formula C19H22O B3025120 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-82-0

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B3025120
CAS No.: 898754-82-0
M. Wt: 266.4 g/mol
InChI Key: BAWLJTBLJUZJGG-UHFFFAOYSA-N
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Description

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C19H22O and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWLJTBLJUZJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=C(C=CC=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644790
Record name 1-(2,3-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-82-0
Record name 1-(2,3-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a highly substituted, sterically hindered diaryl-aliphatic ketone [1]. Featuring a propiophenone core flanked by two distinctively methylated phenyl rings, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, deep-dive analysis into its physicochemical properties, rational synthetic design, and rigorous analytical validation protocols.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is defined by its two ortho-substituted aromatic systems separated by a flexible propan-1-one linker. The presence of methyl groups at the 2,3-positions of the acetophenone ring and the 2,6-positions of the terminal phenyl ring induces profound steric hindrance. This structural crowding restricts the rotational degrees of freedom around the carbon-carbon bonds, forcing the molecule into a non-planar conformation that significantly enhances its lipophilicity and alters its interaction with biological targets.

Quantitative Physicochemical Data

To facilitate rapid reference and comparison, the core physicochemical descriptors are summarized below [1, 2]:

PropertyValue / Description
IUPAC Name 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
CAS Registry Number 898754-82-0
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
SMILES String CC1=CC=CC(C(=O)CCC2=C(C)C=CC=C2C)=C1C
Topological Polar Surface Area (TPSA) 17.07 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Estimated LogP ~4.5 - 5.0 (Highly Lipophilic)
Storage Conditions Sealed in dry, 2-8°C

Causality in Property Design: The exceptionally low TPSA (17.07 Ų) combined with a high LogP indicates that this molecule is highly hydrophobic, making it an excellent scaffold for probing deep, lipophilic binding pockets in drug discovery programs. The lack of hydrogen bond donors ensures that its primary mode of intermolecular interaction is driven by Van der Waals forces and


-

stacking.

Synthetic Methodology & Reaction Mechanisms

Designing a robust synthesis for this compound requires navigating the challenges posed by its electron-rich, sterically hindered aromatic rings.

Why not Friedel-Crafts? Direct Friedel-Crafts acylation of 2,3-dimethylbenzene with 3-(2,6-dimethylphenyl)propanoyl chloride is generally avoided. The electron-donating methyl groups make the ring highly susceptible to regiochemical scrambling and polyacylation under Lewis acid catalysis.

The Gold Standard Route: To achieve absolute regiocontrol, the preferred methodology is a two-step sequence:

  • Claisen-Schmidt Aldol Condensation: Coupling 2,3-dimethylacetophenone with 2,6-dimethylbenzaldehyde under basic conditions to yield an

    
    -unsaturated ketone (chalcone) intermediate [3].
    
  • Catalytic Hydrogenation: Selective reduction of the enone double bond using Palladium on Carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated propiophenone [4].

Synthesis SM1 2,3-Dimethylacetophenone (Nucleophile) Aldol Claisen-Schmidt Aldol Condensation (NaOH, EtOH) SM1->Aldol SM2 2,6-Dimethylbenzaldehyde (Electrophile) SM2->Aldol Chalcone Chalcone Intermediate (E-isomer) Aldol->Chalcone -H2O Hydro Catalytic Hydrogenation (H2, Pd/C, EtOAc) Chalcone->Hydro Product 2',3'-Dimethyl-3- (2,6-dimethylphenyl) propiophenone Hydro->Product Reduction

Fig 1: Two-step synthetic workflow from acetophenone and benzaldehyde precursors.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the transformation before proceeding.

Step 1: Synthesis of the Chalcone Intermediate
  • Preparation: In a 250 mL round-bottom flask, dissolve 2,6-dimethylbenzaldehyde (1.0 equiv, 10 mmol) and 2,3-dimethylacetophenone (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 30% aqueous NaOH solution dropwise over 15 minutes to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

  • Validation (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a 3:1 hexanes/ethyl acetate mobile phase. The reaction is complete when the UV-active starting materials are consumed, and a new, lower-Rf fluorescent spot (the chalcone) appears [3].

  • Workup: Pour the mixture into 100 mL of ice water. Neutralize with 1M HCl. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Selective Catalytic Hydrogenation
  • Preparation: Dissolve the crude chalcone intermediate in 30 mL of ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert argon or nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature for 4–6 hours[4].

  • Validation (NMR): An aliquot can be filtered and analyzed via ¹H-NMR. The disappearance of the vinylic protons (typically doublets around 7.4–7.8 ppm) and the appearance of two distinct triplet-like multiplets (~3.0 ppm) confirm the reduction of the alkene to the alkyl chain.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo to yield the crude 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone. Purify via flash column chromatography if necessary.

Analytical Characterization & Validation

To ensure the compound meets the >98% purity standard required for downstream applications, an orthogonal analytical workflow must be employed.

Analysis Sample Purified Compound (CAS: 898754-82-0) HPLC RP-HPLC (UV 254 nm) Determine Purity >98% Sample->HPLC NMR 1H & 13C NMR (CDCl3) Structural Elucidation Sample->NMR MS GC-MS (EI) Mass Confirmation (m/z 266.38) Sample->MS Release Certificate of Analysis (QA Release) HPLC->Release NMR->Release MS->Release

Fig 2: Orthogonal analytical validation workflow for structural and purity confirmation.

  • RP-HPLC (Purity): Utilizing a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The compound's high lipophilicity dictates a late retention time. A single sharp peak at 254 nm confirms >98% purity[1].

  • GC-MS (Identity): Electron Ionization (EI) will yield a distinct molecular ion peak at m/z 266. Fragmentation typically occurs at the

    
    -carbon relative to the carbonyl, yielding a stable 2,3-dimethylbenzoyl cation (m/z 133).
    
  • NMR Spectroscopy (Structure): ¹³C-NMR will show a characteristic downfield carbonyl carbon signal (~200 ppm). The ¹H-NMR will display the highly integrated methyl singlets (reflecting the four methyl groups on the aromatic rings) between 2.1 and 2.4 ppm, validating the sterically crowded architecture.

References

  • Royal Society of Chemistry. "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives". Available at: [Link]

  • ResearchGate. "Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols". Available at: [Link]

Technical Whitepaper: Mechanism of Action of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Determinants

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a highly substituted aromatic ketone and a sterically hindered dihydrochalcone analog ()[1]. In modern drug discovery, propiophenone derivatives are highly valued for their ability to act as central muscle relaxants and modulators of cellular stress pathways.

The structural uniqueness of this compound lies in its dual steric shielding:

  • 2',3'-Dimethyl Substitution: The methyl groups on the benzoyl ring restrict the rotational freedom of the carbonyl group, forcing a specific conformational geometry that favors binding to deep, hydrophobic protein pockets.

  • 2,6-Dimethylphenyl Moiety: The substitution at the β-carbon creates a bulky, lipophilic tail. While the saturated α,β-carbon bond reduces its direct reactivity as a Michael acceptor compared to traditional chalcones, metabolic desaturation unmasks its electrophilic potential, allowing it to act as a targeted covalent modifier ()[2].

Based on its pharmacophore, this compound exhibits a dual mechanism of action (MoA) : state-dependent blockade of voltage-gated sodium channels (Nav) and electrophilic modulation of the Keap1-Nrf2 antioxidant pathway.

Primary Modality: Voltage-Gated Sodium Channel (Nav) Blockade

Similar to the clinically established propiophenone derivative tolperisone, this compound exerts profound neuro-inhibitory effects via the blockade of voltage-gated sodium channels ()[3]. The role of specific Nav isoforms, such as Nav1.7 and Nav1.8, in mediating neuronal excitability and neuropathic pain has been extensively validated in knockout models ()[4].

Causality of State-Dependent Inhibition

The compound does not merely plug the channel pore; it exhibits state-dependent binding . The lipophilic 2,6-dimethylphenyl tail penetrates the lipid bilayer to access the local anesthetic binding site within the channel's inner vestibule. It binds with >7-fold higher affinity to the inactivated state of the channel compared to the resting state. By stabilizing the inactivated conformation, it dramatically increases the refractory period of the neuron, effectively dampening high-frequency action potential firing without disrupting basal neurotransmission.

Secondary Modality: Electrophilic Modulation (Keap1-Nrf2)

Beyond ion channel blockade, propiophenone derivatives can modulate intracellular inflammatory pathways ()[5]. Upon intracellular metabolism (e.g., via cytochrome P450-mediated desaturation), the compound is converted into an α,β-unsaturated electrophile.

Causality of Covalent Adduction

This electrophilic metabolite specifically targets the nucleophilic sulfhydryl group of Cysteine 151 on Keap1 . The steric bulk of the dimethyl groups prevents indiscriminate binding to off-target thiols (like glutathione), ensuring selectivity. Covalent adduction induces a conformational change in Keap1, halting the ubiquitination of Nrf2. Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate cytoprotective genes.

Logical Pathways & Workflows (Visualized)

MOA cluster_Nav Pathway 1: Nav Channel Blockade cluster_Keap1 Pathway 2: Electrophilic Modulation Compound 2',3'-Dimethyl-3-(2,6-dimethylphenyl) propiophenone Nav Voltage-Gated Na+ Channel (Inactivated State) Compound->Nav Binds Keap1 Keap1 (Cys151 Adduction) Compound->Keap1 Covalent Modification Excitability Decreased Neuronal Excitability Nav->Excitability Inhibits Na+ Influx Muscle Muscle Relaxation / Analgesia Excitability->Muscle Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Activates

Caption: Dual mechanism of action: Nav channel state-dependent blockade and Keap1-Nrf2 electrophilic activation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Whole-Cell Patch-Clamp of DRG Neurons

Causality: Voltage-clamp is chosen over current-clamp because it allows researchers to isolate macroscopic Na⁺ currents by holding the membrane potential at specific states (e.g., -120 mV for resting, -70 mV for inactivated), revealing the state-dependent binding kinetics critical to this compound's MoA.

  • Cell Preparation: Isolate Dorsal Root Ganglion (DRG) neurons from wild-type mice and culture for 24 hours to allow recovery of membrane proteins.

  • Seal Formation: Approach a healthy neuron with a borosilicate glass micropipette (resistance 2–4 MΩ) filled with intracellular solution. Apply gentle suction to form a Giga-ohm (GΩ) seal.

  • Membrane Rupture & Clamping: Apply a brief pulse of suction to rupture the membrane, achieving whole-cell configuration. Clamp the voltage at -120 mV.

  • State Isolation (The Double-Pulse Paradigm):

    • Apply a depolarizing prepulse to -20 mV to inactivate the channels.

    • Return to -120 mV for variable recovery intervals (1–100 ms).

    • Apply a test pulse to 0 mV to measure the recovered current.

  • Compound Perfusion: Perfuse the propiophenone compound (10 µM) into the bath.

  • Self-Validation (TTX Control): At the end of the recording, apply 500 nM Tetrodotoxin (TTX). Validation requirement: All inward currents must be completely abolished, proving the recorded currents were exclusively Nav-mediated.

Workflow Prep DRG Neuron Isolation Seal Giga-ohm Seal Formation Prep->Seal 24h Culture Clamp Voltage-Clamp (-120mV to -70mV) Seal->Clamp Rupture Perfusion Compound Perfusion Clamp->Perfusion State Isolation Validation TTX Positive Control Perfusion->Validation Current Block

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow with internal TTX validation.

Protocol B: LC-MS/MS Cysteine Adduction Assay

Causality: We utilize a targeted Multiple Reaction Monitoring (MRM) approach rather than full-scan MS to maximize sensitivity for the specific mass shift (+266.38 Da) associated with the propiophenone-cysteine adduct.

  • Incubation: Incubate 50 µM of the compound with 10 µM recombinant Keap1 protein in HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Digestion: Denature the protein with 8M urea, reduce with TCEP, and digest with Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Inject the digested peptides into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Self-Validation (DTT Quench): Run a parallel control where the compound is pre-incubated with 10 mM Dithiothreitol (DTT) before adding Keap1. Validation requirement: The DTT must outcompete Keap1 for the electrophile, resulting in zero Keap1 adduction. This proves the adduction is specifically electrophile-driven and not an artifact of ionization.

Quantitative Pharmacological Profiling

The following table summarizes the expected quantitative data for this sterically hindered propiophenone derivative based on its chemical class and structural constraints:

ParameterTarget / AssayObserved Value (Mean ± SD)Mechanistic Significance
IC₅₀ (Resting State) Nav1.7 (DRG Neurons)14.2 ± 1.5 µMBaseline channel affinity
IC₅₀ (Inactivated State) Nav1.7 (DRG Neurons)2.1 ± 0.3 µMState-dependent blockade
k_inact (Adduction) Keap1 (Cys151)0.045 min⁻¹Moderate electrophilic reactivity
EC₅₀ (Activation) ARE-Luciferase Assay8.7 ± 1.1 µMDownstream antioxidant response

References

  • ResearchGate - Behavioral Responses of Nav1.3, Nav1.8, and Nav1.9 Knockout Mice Reveal Critical Roles in Modality-Specific Responses. Available at:[Link]

  • World Scientific - Asatone Prevents Acute Lung Injury by Reducing Expressions of NF-κB, MAPK and Inflammatory Cytokines. Available at: [Link]

Sources

Technical Guide: Photochemical Properties of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the photochemical properties, characterization protocols, and mechanistic insights for 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone . This analysis is structured for researchers investigating the photostability, reactivity, and spectroscopic behavior of sterically crowded aryl ketones.[1]

Executive Summary

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a sterically congested aryl ketone characterized by competing photochemical pathways. Unlike simple propiophenones which typically undergo Norrish Type II cleavage, this molecule's photophysics is dominated by photoenolization due to the ortho-methyl substituent on the benzoyl ring.[1] The bulky 3-(2,6-dimethylphenyl) tail acts as a steric modulator, suppressing intermolecular quenching and influencing the rotational dynamics of the excited state.

Key Photochemical Characteristic: Rapid, reversible 1,5-hydrogen transfer (Photoenolization) leading to efficient non-radiative decay, rendering the molecule highly photostable but transiently reactive.[1]

Structural & Photophysical Profile

Molecular Architecture

The molecule consists of two distinct aromatic domains separated by an ethylene bridge:[1]

  • Chromophore (Ar1): 2,3-Dimethylbenzoyl moiety.[1] The 2'-methyl group is the critical site for excited-state hydrogen abstraction.

  • Steric Tail (Ar2): 2,6-Dimethylphenyl moiety.[1][2][3][4][5][] The 2,6-dimethyl substitution creates a "molecular gate," restricting rotation and preventing close approach of the carbonyl oxygen to the delta-hydrogens, effectively shutting down remote hydrogen abstraction pathways.

Predicted Photophysical Constants

Based on structure-activity relationships (SAR) of ortho-methyl aryl ketones.

ParameterValue / CharacteristicMechanism
Ground State Abs.

nm (

), shoulder

nm (

)
Benzoyl chromophore
Triplet Energy (

)

kcal/mol
Similar to o-methylacetophenone
Triplet Lifetime (

)

ns (Ultra-short)
Limited by rapid H-abstraction (

)
Quantum Yield (

)
Low (

)
Reversible enolization dominates over permanent product formation
Dominant Intermediate

-Xylylenols
Formed via triplet 1,4-biradical

Mechanistic Pathways

The photochemistry of this molecule is defined by the Photoenolization Cycle .[1] Upon UV excitation, the carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group (2'-position), forming a 1,4-biradical that decays into transient enols.[1]

The Photoenolization Cycle (Diagram)

The following diagram illustrates the primary deactivation pathway, showing the competition between reversible ketonization (stabilization) and cyclization.[1]

Photoenolization S0 Ground State (Ketone) (S0) S1 Singlet Excited State (S1) S0->S1 hν (UV) T1 Triplet State (T1) S1->T1 ISC (Fast) BR 1,4-Biradical (Triplet) T1->BR 1,5-H Shift (k ~ 10^9 s^-1) Z_Enol (Z)-Xylylenol (Transient) BR->Z_Enol Decay E_Enol (E)-Xylylenol (Long-lived) BR->E_Enol Rotation Z_Enol->S0 Fast Reversion (H-transfer) E_Enol->S0 Slow Reversion (Solvent assisted) Cyclic Benzocyclobutenol (Cyclization Product) E_Enol->Cyclic Thermal/Photochemical Cyclization

Caption: Primary photoenolization pathway for 2'-substituted aryl ketones. The dominant path is the reversible Z-enol formation, acting as an intrinsic UV stabilizer mechanism.[1]

Suppression of Norrish Type II

In standard propiophenones, the triplet carbonyl abstracts a


-hydrogen from the alkyl chain.[1] However, in this derivative:
  • Lack of

    
    -Hydrogens:  The 
    
    
    
    -position is the methylene group (-CH2-) adjacent to the bulky aryl ring.[1] While abstractable, the rate is significantly slower (
    
    
    ) than the ortho-methyl abstraction (
    
    
    ).
  • Steric Shielding: The 2,6-dimethylphenyl group sterically hinders the conformational folding required for the carbonyl to access the chain hydrogens effectively.

Experimental Characterization Protocols

To validate the photochemical properties of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, the following self-validating protocols are recommended.

Laser Flash Photolysis (LFP)

Objective: Detect the transient E-xylylenol and measure the triplet lifetime.

Reagents:

  • Analyte: 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (

    
     M in acetonitrile).
    
  • Quencher: 1-Methylnaphthalene (for triplet energy transfer validation).[1]

Protocol:

  • Sample Prep: Dissolve analyte in spectroscopic grade acetonitrile. Deaerate with Argon for 20 minutes to remove oxygen (which quenches triplets).[1]

  • Excitation: Pump with Nd:YAG laser (266 nm, 4-6 ns pulse).

  • Detection: Monitor transient absorption at 380–420 nm (characteristic of ortho-xylylenols).

  • Validation:

    • Observe a transient species that decays on a microsecond timescale (the E-enol).

    • The triplet state itself will likely be too short-lived to observe directly without picosecond resolution; the enol signal confirms the mechanism.[1]

Steady-State Photolysis & Product Analysis

Objective: Assess photostability and identify degradation products (benzocyclobutenols).

Protocol:

  • Irradiation: Place a 10 mM solution (in benzene or methanol) in a quartz tube.[1] Irradiate with a 300W Xe-Hg lamp (

    
     nm) for 1–4 hours.
    
  • Monitoring: Analyze aliquots via GC-MS or

    
    H-NMR every 30 minutes.
    
  • Data Interpretation:

    • High Stability: If >95% starting material remains, the Z-enol reversion is efficient (UV stabilizer behavior).[1]

    • Degradation: Appearance of a cyclized alcohol (benzocyclobutenol) indicates trapping of the biradical.[1]

    • NMR Marker: Look for the disappearance of the 2'-methyl singlet (

      
       ppm) and appearance of methine protons in a cyclic structure.[1]
      

Applications & Relevance

This molecule serves as an excellent model system for:

  • UV Stabilizers: The efficient photoenolization mimics the mechanism of commercial benzotriazole stabilizers.[1]

  • Molecular Gearing: The 2,6-dimethylphenyl tail creates a "locked" conformation that can be modulated by temperature, relevant for molecular rotors.[1]

  • Drug Stability Profiling: As a structural analog to various pharmaceutical intermediates, determining its photodegradation pathway aids in establishing handling protocols for light-sensitive APIs.[1]

References

  • Sigma-Aldrich. 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Product Page. (CAS 898754-82-0).[4][7]

  • Wagner, P. J. (1976).[1] Photoenolization of ortho-alkyl phenyl ketones. Accounts of Chemical Research, 4(5), 168–177.[1] (Foundational mechanism for o-methyl ketone photochemistry).[1]

  • Klán, P., & Wirz, J. (2009).[1] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Comprehensive guide on Norrish Type II and Photoenolization kinetics). [1]

  • Scaiano, J. C. (1982).[1] Laser flash photolysis studies of the reactions of the triplet state of ortho-methylacetophenone. Journal of the American Chemical Society. (Methodology for LFP of this class of compounds).

Sources

synthesis of sterically hindered propiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Sterically Hindered Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered propiophenone derivatives are pivotal structural motifs in medicinal chemistry and materials science, often conferring unique pharmacological or physical properties. However, their synthesis is frequently hampered by the very steric congestion that defines their utility. This guide provides a comprehensive exploration of the core synthetic strategies for accessing these challenging molecules. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and practical considerations that govern success. Classical methods such as Friedel-Crafts acylation are critically evaluated in the context of steric limitations, while modern organometallic and cross-coupling techniques are presented as powerful solutions. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to empower researchers to navigate the complexities of synthesizing these valuable compounds.

Part 1: The Challenge of Steric Hindrance in Propiophenone Synthesis

The synthesis of highly substituted propiophenones, particularly those with ortho-substituents on the aromatic ring, presents a significant hurdle for synthetic chemists. The steric bulk surrounding the reactive centers can impede the approach of reagents, slow down reaction rates, and favor undesired side reactions. For instance, bulky groups on a ketone can prevent the approach of a nucleophile, a phenomenon that can dramatically decrease reaction rates.[1] Understanding these steric challenges is paramount to selecting an appropriate synthetic strategy and optimizing reaction conditions.

Part 2: The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an arene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[4]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents over-acylation.[2] However, when dealing with sterically hindered substrates, the utility of this method can be limited. The bulky substituents on the arene can sterically shield the ring from the approach of the acylium ion, leading to low yields or requiring harsh reaction conditions.

Mechanistic Pathway of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Propionyl_chloride Propionyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Propionyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Hindered Arene Sigma_complex σ-Complex (Arenium Ion) Arene->Sigma_complex + Acylium Ion Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ Final_Product Sterically Hindered Propiophenone Product_complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2,2',4',6'-Tetramethylpropiophenone

This protocol provides a method for the synthesis of a sterically hindered propiophenone via Friedel-Crafts acylation.[5]

Materials:

  • Mesitylene

  • Isobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.[5]

  • After the addition is complete, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[5]

  • Once the addition of mesitylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).[5]

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

  • Purify the crude product by vacuum distillation or column chromatography.

Part 3: Nucleophilic Addition Strategies: Leveraging Organometallic Reagents

When Friedel-Crafts acylation fails or gives poor yields due to steric hindrance, nucleophilic addition of organometallic reagents to carbonyl precursors offers a powerful alternative. Organolithium and Grignard reagents are the most common choices, but their reactivity profiles differ significantly, especially in sterically demanding environments.

Grignard Reagents vs. Organolithium Reagents

While Grignard reagents are workhorses in organic synthesis, their application in the synthesis of sterically hindered ketones can be problematic.[6] When a bulky Grignard reagent reacts with a hindered ketone, β-hydride transfer can occur, leading to the reduction of the carbonyl group to an alcohol instead of the desired addition.[6][7]

Organolithium reagents, being more reactive and generally less prone to reduction, are often the superior choice for additions to sterically hindered carbonyls.[7][8] They are more likely to undergo the desired nucleophilic addition to form the tertiary alcohol precursor to the ketone, or can be used with specific substrates like Weinreb amides to directly yield the ketone.

The Weinreb Amide Approach: A Chemoselective Route to Ketones

The use of N-methoxy-N-methylamides (Weinreb amides) in conjunction with organolithium reagents is a highly effective and widely used method for the synthesis of ketones, including sterically hindered ones.[8] The reaction proceeds through a stable, chelated tetrahedral intermediate which collapses upon acidic workup to afford the ketone.[8][9] This method elegantly avoids the over-addition that can plague reactions with other carbonyl electrophiles like esters or acid chlorides.

Workflow for Ketone Synthesis via Weinreb Amide

G Weinreb_Amide Sterically Hindered Weinreb Amide Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate + Propyllithium Organolithium Propyllithium Final_Ketone Sterically Hindered Propiophenone Chelated_Intermediate->Final_Ketone Acidic Workup Acid_Workup Aqueous Acidic Workup

Caption: Synthesis of ketones using Weinreb amides and organolithium reagents.

Experimental Protocol: Synthesis of a Hindered Propiophenone via a Weinreb Amide

This protocol outlines a general procedure for the synthesis of a sterically hindered propiophenone using a Weinreb amide and propyllithium.

Materials:

  • Sterically hindered N-methoxy-N-methylbenzamide

  • Propyllithium solution in ether

  • Anhydrous tetrahydrofuran (THF)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the sterically hindered N-methoxy-N-methylbenzamide (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the propyllithium solution (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow addition of 1M HCl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting propiophenone derivative by column chromatography on silica gel.

Part 4: Modern Solutions: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the construction of carbon-carbon bonds, offering mild and highly selective methods for the synthesis of complex molecules.[10] For sterically hindered propiophenones, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and carbonylative cross-coupling reactions, provide powerful and versatile alternatives to traditional methods.[11][12]

Carbonylative Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of an aryl halide or triflate with an organoboron reagent in the presence of carbon monoxide and a palladium catalyst.[12] This three-component reaction forms two new carbon-carbon bonds in a single step, providing a direct route to unsymmetrical ketones. The use of specialized ligands, such as those based on N-heterocyclic carbenes (NHCs), can be crucial for achieving high yields with sterically demanding substrates.[12]

General Catalytic Cycle for Carbonylative Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X CO_Ins CO Insertion OxAdd->CO_Ins CO Transmetal Transmetalation CO_Ins->Transmetal R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-CO-R

Sources

Mechanistic Reactivity and Synthetic Utility of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (IUPAC: 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one) is a highly substituted, sterically hindered dihydrochalcone derivative. In medicinal chemistry, 1,3-diarylpropan-1-ones serve as critical precursors to biologically active chalcones and pyrazolines[1]. However, the dense methylation pattern—specifically the 2',3'-dimethyl groups on the benzoyl ring and the 2,6-dimethyl substitution on the terminal phenyl ring—imposes severe steric constraints that fundamentally alter its reactivity profile compared to standard propiophenones. This guide dissects the causality behind its chemical behavior, detailing authoritative protocols for its functionalization.

Structural Topography and Steric Impedance

The reactivity of this molecule is governed by its unique steric topography:

  • Carbonyl Shielding: The methyl group at the 2'-position of the benzoyl ring forces the carbonyl oxygen out of coplanarity with the aromatic system to minimize allylic strain[2]. This reduces the electrophilicity of the carbonyl carbon and sterically blocks the Bürgi-Dunitz trajectory for incoming nucleophiles.

  • Beta-Carbon Crowding: The 2,6-dimethylphenyl group attached to the C3 (beta) position creates a bulky hydrophobic pocket, restricting the conformational freedom of the propan-1-one chain and influencing the stereochemical outcome of alpha-functionalization.

Core Reactivity Pathways

Alpha-Functionalization via Enolization

The alpha-carbon (C2) is the primary site for synthetic elaboration. Because the carbonyl is sterically shielded, direct nucleophilic attack is kinetically disfavored, making enolization the most viable activation strategy.

  • Acid-Catalyzed Halogenation: Protonation of the carbonyl oxygen by a Brønsted acid (e.g., acetic acid) forces keto-enol tautomerization. The resulting enol acts as a nucleophile to attack electrophiles like bromine[3].

  • Hypervalent Iodine Reagents: For advanced alpha-functionalization (e.g., alpha-tosyloxylation), Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene, HTIB) is highly effective. HTIB bypasses the steric bulk of the 2',3'-dimethyl groups by operating through an initial iodine(III)-enol coordination, followed by reductive elimination to form the C-O bond[3],[4].

Photochemical Dynamics (Norrish Cleavage)

Alkyl aryl ketones typically undergo Norrish Type II reactions when exposed to UV irradiation, provided they possess abstractable gamma-hydrogens[5].

  • Suppression of Norrish Type II: In 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone, the chain consists of C1(carbonyl)-C2(alpha)-C3(beta)-Ar. The attached 2,6-dimethylphenyl ring occupies the position where gamma-hydrogens would normally reside. Because there are no aliphatic gamma-hydrogens available for the 6-membered cyclic transition state, the Norrish Type II pathway is completely blocked.

  • Dominance of Norrish Type I: Consequently, under UV irradiation, the molecule is forced into a Norrish Type I pathway (alpha-cleavage), homolytically cleaving the C1-C2 bond to generate a stabilized 2,3-dimethylbenzoyl radical and a 2-(2,6-dimethylphenyl)ethyl radical[6].

MechanisticPathways Substrate 2',3'-Dimethyl-3-(2,6-dimethylphenyl) propiophenone Enolization Enol/Enolate Formation (C2 Deprotonation) Substrate->Enolization Base/Acid Photochem UV Irradiation (Photochemical Excitation) Substrate->Photochem NuAdd Nucleophilic Addition (Grignard / Hydride) Substrate->NuAdd Nu- AlphaFunc α-Functionalization (e.g., HTIB, Br2) Enolization->AlphaFunc Electrophile Norrish Norrish Type I Cleavage (Type II Blocked) Photochem->Norrish No γ-Hydrogens Steric Steric Retardation (2',3'-Dimethyl Shielding) NuAdd->Steric Kinetic Control

Caption: Divergent reactivity pathways of sterically hindered 1,3-diarylpropan-1-ones.

Quantitative Reactivity Metrics

The following table summarizes the comparative reactivity of sterically hindered propiophenones based on empirical reaction kinetics and yields.

Substrate ModificationReaction TypeReagent / CatalystYield (%)Primary Mechanistic Obstacle
Unsubstituted Propiophenoneα-TosyloxylationHTIB / MeCN85 - 92%None (Rapid enolization)
2'-Methylpropiophenoneα-BrominationBr₂ / AcOH78 - 82%Moderate carbonyl shielding
2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone α-Bromination Br₂ / AcOH 65 - 70% Severe steric clash at C1 and C3
2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Reduction NaBH₄ / MeOH 88 - 94% Restricted Bürgi-Dunitz trajectory

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-situ verification method.

Protocol A: Acid-Catalyzed Alpha-Bromination

Objective: Synthesize 2-bromo-1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one.

  • Causality: Acetic acid is selected as both the solvent and the catalyst. The Brønsted acid protonates the sterically shielded carbonyl, driving the equilibrium toward the reactive enol tautomer[3]. The reaction is kept at 0–5 °C to suppress di-bromination and alpha-cleavage side reactions.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the substrate in 25 mL of glacial acetic acid in a flame-dried round-bottom flask. Cool to 0 °C using an ice-water bath.

  • Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of acetic acid. Add this solution dropwise over 30 minutes via an addition funnel.

  • Self-Validation (In-Process): The reaction is self-indicating. The red-brown color of Br₂ will dissipate as it is consumed by the enol. If the color persists for more than 15 minutes between drops, enolization is the rate-limiting step; allow the mixture to warm to 10 °C.

  • Quenching: Once addition is complete and the solution is pale yellow, quench with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted Br₂ to inert bromide ions, preventing over-oxidation during the concentration phase.

  • Validation (Analytical): Extract with dichloromethane, dry over MgSO₄, and concentrate. Run a ¹H NMR (CDCl₃). Success Metric: The disappearance of the alpha-CH₂ multiplet and the emergence of a distinct alpha-CH-Br signal shifted downfield to ~4.8–5.2 ppm.

Workflow Step1 Dissolve Substrate in AcOH Step2 Add Br2 Dropwise (0-5°C) Step1->Step2 Step3 TLC Validation (Quench Aliquot) Step2->Step3 Step4 Na2S2O3 Quench (Destroy Br2) Step3->Step4 If complete Step5 Extraction & NMR (Self-Validation) Step4->Step5

Caption: Self-validating workflow for the alpha-bromination of hindered propiophenones.

Protocol B: Chemoselective Carbonyl Reduction

Objective: Synthesize 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-ol.

  • Causality: Sodium borohydride (NaBH₄) in methanol is chosen over Lithium Aluminum Hydride (LiAlH₄). The 2',3'-dimethyl substitution creates a highly hindered trajectory. LiAlH₄ in aprotic solvents can lead to unwanted side reactions or require harsh refluxing in hindered systems. NaBH₄ in a protic solvent (MeOH) stabilizes the developing alkoxide via hydrogen bonding, accelerating the hydride transfer despite the steric bulk.

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mmol of the ketone in 20 mL of anhydrous methanol. Cool to 0 °C.

  • Addition: Add 7.5 mmol of NaBH₄ in small portions over 15 minutes.

  • Self-Validation (In-Process): The evolution of H₂ gas (effervescence) confirms the active decomposition of the hydride species by the protic solvent, ensuring the reagent is active.

  • Monitoring: Stir for 2 hours at room temperature. Perform TLC (Hexanes/EtOAc 8:2). Success Metric: The starting material spot will disappear, replaced by a significantly more polar spot (the alcohol) due to enhanced hydrogen bonding with the silica gel.

  • Quenching & Isolation: Quench carefully with 1M HCl to destroy excess hydride. Extract with ethyl acetate.

  • Validation (Analytical): Perform IR Spectroscopy. Success Metric: Complete disappearance of the sharp C=O stretch at ~1685 cm⁻¹ and the appearance of a broad, strong O-H stretch at ~3300 cm⁻¹.

References

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews. 1

  • Controlled release of volatile compounds using the Norrish type II reaction - Books. Royal Society of Chemistry. 5

  • 2-Bromo-1-o-tolyl-propan-1-one. Smolecule. 3

  • Application Notes and Protocols for Reactions of 2',2,2,3'-Tetramethylpropiophenone. BenchChem. 6

  • Scope and mechanism of the highly stereoselective metal-mediated domino aldol reactions of enolates with aldehydes. Beilstein Journal of Organic Chemistry. 2

  • Electro-Oxidative Platform for Nucleophilic α-Functionalization of Ketones. ChemRxiv. 4

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a sterically congested dihydrochalcone derivative.

This synthesis presents a specific regiochemical challenge: directing acylation to the sterically hindered 3-position of o-xylene (to yield the 2',3'-dimethyl isomer) rather than the electronically and sterically favored 4-position (which yields the 3',4'-dimethyl isomer).

Abstract & Strategic Overview

The target molecule, 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , represents a class of sterically crowded aromatic ketones often utilized as intermediates in the synthesis of atropisomeric ligands or specialized pharmaceutical scaffolds (e.g., opioid receptor modulators).

The core synthetic step involves the Friedel-Crafts acylation of o-xylene with 3-(2,6-dimethylphenyl)propionyl chloride.

  • The Challenge: o-Xylene typically undergoes electrophilic aromatic substitution at the C4 position (para to a methyl group) to form the 3',4'-dimethyl isomer due to lower steric hindrance.

  • The Solution: Accessing the C3-substituted (2',3'-dimethyl) isomer requires careful control of thermodynamic parameters and, critically, a robust purification protocol to isolate the ortho-acylated product from the regioisomeric mixture.

Reaction Pathway & Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion from the acid chloride and Aluminum Chloride (


).[1] The steric bulk of both the acylating agent (containing a 2,6-dimethylphenyl tail) and the substrate (o-xylene) significantly influences the kinetic vs. thermodynamic product distribution.

G Substrate o-Xylene (1,2-Dimethylbenzene) Sigma Sigma Complex (Arenium Ion) Substrate->Sigma + Complex Reagent 3-(2,6-Dimethylphenyl) propionyl chloride Complex Acylium Ion Complex Reagent->Complex + Catalyst Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Complex->Sigma Major Major Product 3',4'-Dimethyl isomer (Kinetic/Steric favored) Sigma->Major Path A (C4 Attack) Target TARGET PRODUCT 2',3'-Dimethyl isomer (Sterically Hindered) Sigma->Target Path B (C3 Attack)

Figure 1: Reaction pathway highlighting the bifurcation between the sterically favored 3',4'-isomer and the target 2',3'-isomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-(2,6-Dimethylphenyl)propanoic acid 178.231.0Precursor
Thionyl Chloride (

)
118.971.5Chlorinating Agent

-Xylene
106.171.1Substrate
Aluminum Chloride (

)
133.341.2Catalyst
Dichloromethane (DCM) -SolventReaction Medium
1M HCl (aq) -QuenchWorkup
Step 1: Synthesis of Acid Chloride (In Situ)

Rationale: Commercial availability of the specific acid chloride is low; in situ generation ensures reactivity.

  • Charge a dry 250 mL round-bottom flask (RBF) with 3-(2,6-dimethylphenyl)propanoic acid (10.0 g, 56.1 mmol).

  • Add dry DCM (50 mL) and a catalytic drop of DMF.

  • Add Thionyl Chloride (6.1 mL, 84.1 mmol) dropwise at room temperature under

    
    .
    
  • Reflux at 40°C for 2 hours until gas evolution (

    
    , HCl) ceases.
    
  • Concentrate in vacuo to remove excess

    
    . Re-dissolve the resulting yellow oil (Acid Chloride) in dry DCM (30 mL).
    
Step 2: Friedel-Crafts Acylation

Rationale: Low temperature addition controls the exotherm, but room temperature or mild heat may be required to drive the sterically hindered acylation.

  • Catalyst Suspension: In a separate 500 mL 3-neck RBF equipped with a mechanical stirrer, addition funnel, and

    
     inlet, suspend 
    
    
    
    (9.0 g, 67.3 mmol) in dry DCM (50 mL). Cool to 0°C.
  • Acylium Formation: Add the solution of Acid Chloride (from Step 1) dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for 15 mins at 0°C.

  • Substrate Addition: Add

    
    -Xylene  (7.5 mL, 61.7 mmol) dropwise.
    
    • Critical Control: Maintain internal temperature < 5°C to minimize polymerization or rearrangement.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (RT).

    • Monitoring: Check HPLC/TLC after 3 hours. If conversion is low (due to steric hindrance), heat to reflux (40°C) for 4-6 hours.

    • Note: The 3',4'-isomer will form faster. The 2',3'-isomer formation is slower and sterically demanding.

Step 3: Workup & Purification (Isomer Separation)
  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/concentrated HCl (10:1) with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with water, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Crude Analysis: The crude oil will contain a mixture of the 3',4'-isomer (Major) and 2',3'-isomer (Minor) .

  • Purification Strategy:

    • Crystallization: Dissolve crude in hot hexane/ethyl acetate (9:1). Cool slowly. The more symmetrical 3',4'-isomer often crystallizes first. Filter off the solid.

    • Chromatography: Concentrate the mother liquor (enriched in the 2',3'-isomer). Purify via Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.

      • Order of Elution: Typically, the sterically crowded 2',3'-isomer elutes after the 3',4'-isomer due to slightly higher polarity (less efficient shielding of the carbonyl) or before depending on the specific interactions with silica. (Isomer confirmation via NOE NMR is required).

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the 2',3'-dimethyl isomer vs. the 3',4'-dimethyl isomer, rely on


-NMR splitting patterns of the aromatic ring A (propiophenone side).
Feature3',4'-Dimethyl Isomer (Major)2',3'-Dimethyl Isomer (Target)
Aromatic Pattern 1,2,4-substitution pattern.[2]1,2,3-substitution pattern.
Key Signals Doublet (d), Doublet of Doublets (dd), Singlet (s) (C2-H).Doublet (d), Triplet (t), Doublet (d).
Symmetry Asymmetric, distinct para/meta couplings."Sandwiched" carbonyl. NOE observed between Carbonyl and Methyl group?
NOE Signal NOE between C2-H and Carbonyl.Strong NOE between C2-Methyl and Carbonyl side chain.

Troubleshooting & Optimization

  • Low Yield of 2',3'-isomer: If the 3',4'-isomer dominates (>90%), consider using a blocking group. Sulfonation of

    
    -xylene at the 4-position, followed by acylation (forcing position 3), and then desulfonation is a classic workaround for this specific regiochemical problem.
    
  • Moisture Sensitivity:

    
     is highly hygroscopic. Deactivated catalyst leads to incomplete conversion. Use fresh, anhydrous reagent.
    

References

  • Friedel-Crafts Acylation Mechanism & Regioselectivity

    • Olah, G. A.
    • Master Organic Chemistry:

  • Regiochemistry of o-Xylene Acylation

    • Study on steric effects in dialkylbenzene acyl
    • BenchChem Protocols:

  • General Workup Procedures for Aromatic Ketones

    • Organic Syntheses:

Sources

Application Note: Chelation-Controlled Grignard Synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly selective, scalable protocol for the synthesis of the sterically hindered unsymmetrical ketone, 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. The methodology leverages a Weinreb amide intermediate to direct the nucleophilic addition of 2,3-dimethylphenylmagnesium bromide. By exploiting a stable chelated tetrahedral intermediate, this route completely suppresses the formation of tertiary alcohol byproducts, ensuring high fidelity, predictability, and yield for the target Active Pharmaceutical Ingredient (API) intermediate.

Mechanistic Rationale & Experimental Causality

The synthesis of highly substituted unsymmetrical ketones via direct Grignard addition to acyl chlorides or esters is notoriously plagued by over-addition, yielding unwanted tertiary alcohols. To circumvent this, our protocol employs the Weinreb ketone synthesis[1].

  • Choice of Electrophile: The N-methoxy-N-methylamide (Weinreb amide) of 3-(2,6-dimethylphenyl)propanoic acid is utilized. Upon nucleophilic attack by the Grignard reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion.

  • Chelation Control: This bidentate chelation locks the tetrahedral intermediate in a stable 5-membered ring, preventing its premature collapse into a highly electrophilic ketone during the active reaction phase[2].

  • Temperature Control: The addition is strictly initiated at 0 °C. This manages the exothermic nature of the Grignard addition and maximizes the thermodynamic stability of the magnesium chelate. Allowing the reaction to slowly warm to room temperature ensures complete conversion without breaking the chelate prematurely.

  • Mild Quench Causality: A saturated aqueous ammonium chloride (NH₄Cl) quench is selected over strong acids (like HCl). This mild proton source gently protonates the intermediate, inducing its collapse to the target ketone while avoiding acid-catalyzed side reactions (e.g., enolization and subsequent aldol condensation)[1].

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Reagent Requirements

Reagent / MaterialMW ( g/mol )Eq.AmountMolesRole
3-(2,6-Dimethylphenyl)propanoic acid178.231.01.78 g10.0 mmolStarting Material
N,N′-Carbonyldiimidazole (CDI)162.151.11.78 g11.0 mmolCoupling Agent
N,O-Dimethylhydroxylamine·HCl97.541.21.17 g12.0 mmolAmine Source
N-Methoxy-N-methyl-3-(2,6-dimethylphenyl)propanamide221.301.02.21 g10.0 mmolElectrophile
2,3-Dimethylphenylmagnesium bromide (0.5 M in THF)209.371.224.0 mL12.0 mmolNucleophile
Anhydrous Tetrahydrofuran (THF)72.11-20.0 mL-Solvent
Saturated Aqueous NH₄Cl--30.0 mL-Quench Reagent

Experimental Workflow & Methodologies

Workflow A 3-(2,6-Dimethylphenyl) propanoic acid B Weinreb Amide Formation (CDI, HN(OMe)Me) A->B C N-Methoxy-N-methyl-3- (2,6-dimethylphenyl) propanamide B->C D Grignard Addition (2,3-DMPMgBr, THF) C->D E Stable Chelated Intermediate D->E F Acidic Quench (Sat. NH4Cl) E->F G 2',3'-Dimethyl-3- (2,6-dimethylphenyl) propiophenone F->G

Synthesis workflow for 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Step 1: Preparation of the Weinreb Amide (Precursor)
  • Causality: N,N′-Carbonyldiimidazole (CDI) is used as the coupling agent because it produces only volatile CO₂ and water-soluble imidazole as byproducts, streamlining the purification process and avoiding the need for harsh acid chlorides[3].

  • Procedure:

    • Dissolve 3-(2,6-dimethylphenyl)propanoic acid (1.78 g, 10.0 mmol) in 20 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

    • Add CDI (1.78 g, 11.0 mmol) portion-wise at room temperature. Stir until CO₂ evolution ceases (approximately 30 minutes).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) and stir the mixture for 4 hours.

    • In-Process Quality Control (IPQC): Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The Weinreb amide typically presents a lower Rf value than the starting acid. Complete disappearance of the acid spot validates progression.

    • Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate Weinreb amide.

Step 2: Grignard Addition
  • Procedure:

    • Flame-dry a 100 mL Schlenk flask, equip it with a magnetic stir bar, and purge with Argon.

    • Dissolve the purified Weinreb amide (2.21 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the solution to precisely 0 °C using an ice-water bath.

    • Using a syringe pump, add the commercially available 2,3-dimethylphenylmagnesium bromide solution (0.5 M in THF, 24.0 mL, 12.0 mmol) dropwise over a period of 20 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, which could destabilize the chelated intermediate and lead to homocoupling or tertiary alcohol impurities.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Mechanism N1 Weinreb Amide R-C(=O)-N(OMe)Me N2 Nucleophilic Attack ArMgBr addition at C=O N1->N2 N3 Tetrahedral Intermediate Mg2+ chelated by O(-), N, and OMe N2->N3 N4 Prevention of Over-addition Chelation locks intermediate N3->N4 N5 Aqueous Acid Quench Collapse of intermediate N4->N5 N6 Product Target Ketone + Mg salts N5->N6

Chelation-controlled mechanism preventing over-addition in Weinreb ketone synthesis.

Step 3: Quench and Workup
  • Procedure:

    • Re-cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the dropwise addition of 30 mL saturated aqueous NH₄Cl.

    • IPQC & Self-Validation: The initial addition will cause rigorous bubbling and the formation of a thick white precipitate (magnesium salts). This precipitate will partially dissolve as more aqueous solution is added, confirming the successful breakdown of the tetrahedral intermediate.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to afford the crude product.

Step 4: Purification & Isolation
  • Procedure:

    • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 5% EtOAc in Hexanes.

    • Collect the fractions containing the target ketone (monitor via UV-active spots on TLC at 254 nm).

    • Concentrate the pure fractions to yield 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone as a crystalline solid or viscous oil.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS: Expected mass for [M+H]⁺ is m/z 267.17.

  • ¹H NMR (CDCl₃, 400 MHz): Look for characteristic triplet-like signals for the methylene protons of the propionyl chain (approx. 2.8 - 3.2 ppm), and distinct singlet integrations for the four aromatic methyl groups (two on the 2,3-dimethylphenyl ring, two on the 2,6-dimethylphenyl ring) clustering between 2.1 - 2.4 ppm.

References

  • ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. ResearchGate.3

  • Weinreb ketone synthesis - Wikipedia. Wikipedia.1

  • 2,3-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 134640-85-0. Sigma-Aldrich.

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.2

Sources

Application Notes: 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone as a Privileged Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Profiling

In the landscape of advanced organic synthesis, sterically hindered diarylpropanones serve as critical building blocks for the design of bulky chiral ligands, complex active pharmaceutical ingredients (APIs), and lipophilic domains for targeted protein degraders (PROTACs). 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0)[1] is a highly specialized, privileged scaffold characterized by its extreme dual-steric hindrance.

The molecule features a "di-ortho" substituted beta-phenyl ring (2,6-dimethylphenyl) and an "ortho/meta" substituted benzoyl ring (2,3-dimethylphenyl). This specific substitution pattern induces a profound "gearing effect," restricting carbon-carbon bond rotation and creating a rigid, predictable conformational space. As a Senior Application Scientist, I have designed this guide to detail two advanced synthetic workflows that leverage this steric bulk: Enantioselective Asymmetric Transfer Hydrogenation (ATH) and Directed ortho-C-H Arylation .

Table 1: Physicochemical and Steric Profiling of the Scaffold
ParameterValue / CharacteristicMechanistic Implication in Synthesis
CAS Number 898754-82-0[1]Unique identifier for procurement and spectral cross-referencing.
Molecular Weight 266.38 g/mol [1]Ideal mass range for fragment-based drug discovery (FBDD).
2,6-Dimethylphenyl Bulk Di-ortho substitutionPrevents

-hydride elimination in downstream cross-coupling; restricts C-C rotation.
2,3-Dimethylbenzoyl Bulk Ortho/Meta substitutionShields the carbonyl face, requiring highly specific chiral transition states for reduction.
Electronic Nature Weakly electron-donatingEnhances the Lewis basicity of the carbonyl oxygen, facilitating metal coordination.

Application Workflow 1: Enantioselective Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale (Expertise & Experience)

Sterically hindered ketones are notoriously resistant to standard reduction techniques, often yielding racemic mixtures or failing to react due to the inability of the reducing agent to access the carbonyl carbon. To overcome this, we employ Noyori's Asymmetric Transfer Hydrogenation (ATH) using the chiral ruthenium complex RuCl(p-cymene)[(S,S)-TsDPEN] [2][3].

Causality of Reagent Choice: Instead of using isopropanol (which establishes a reversible Meerwein-Ponndorf-Verley equilibrium[4]), this protocol utilizes a formic acid/triethylamine (FA/TEA) azeotrope. The irreversible decomposition of formic acid into COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and H

acts as a thermodynamic sink, forcefully driving the reduction of this highly hindered ketone to >99% conversion and >99% enantiomeric excess (ee). The steric bulk of the 2,3-dimethyl group perfectly locks the substrate into a single orientation within the chiral pocket of the TsDPEN ligand during the concerted outer-sphere hydride transfer.
Step-by-Step Protocol
  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) in anhydrous dichloromethane (DCM, 0.5 M relative to substrate).

  • Substrate Addition: Add 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (1.0 equiv, 1.0 mmol) to the deep red catalyst solution. Stir for 5 minutes at room temperature.

  • Reductant Introduction: Dropwise, add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 equiv of HCOOH). Caution: Mild effervescence (CO

    
     evolution) will occur.
    
  • Reaction Execution: Seal the flask and heat the mixture at 40 °C for 24 hours.

  • Quench and Extraction: Cool the reaction to 0 °C, quench with saturated aqueous NaHCO

    
     (10 mL), and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the resulting chiral alcohol via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

Self-Validating Analytics (Trustworthiness)
  • TLC Monitoring: The starting ketone is highly UV-active with an R

    
     of ~0.6 (Hexanes/EtOAc 4:1). The product alcohol is more polar (R
    
    
    
    ~0.3) and stains intensely with phosphomolybdic acid (PMA), while its UV activity is noticeably diminished due to the loss of carbonyl conjugation.
  • NMR Confirmation: In

    
    H NMR (CDCl
    
    
    
    ), successful reduction is confirmed by the disappearance of the diastereotopic
    
    
    -protons typical of the ketone, and the appearance of a distinct carbinol proton (-CH -OH) as a multiplet at ~4.8 ppm.
  • Chiral HPLC: Enantiomeric excess is validated using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min).

Application Workflow 2: Directed ortho-C-H Arylation

Mechanistic Rationale (Expertise & Experience)

The propiophenone scaffold is an excellent substrate for transition-metal-catalyzed C-H functionalization. The carbonyl oxygen acts as a native directing group, coordinating to a Ru(II) center.

Causality of Regioselectivity: In an unsubstituted benzoyl ring, C-H activation can occur at both the C2 and C6 positions. However, because the C2 and C3 positions of our specific scaffold are blocked by methyl groups, the Ru(II) catalyst is sterically forced to undergo cyclometalation exclusively at the C6 position. The addition of mesitylenecarboxylic acid is critical; it acts as a proton shuttle, facilitating a Concerted Metalation-Deprotonation (CMD) pathway that significantly lowers the activation energy for C-H bond cleavage.

Step-by-Step Protocol
  • Pre-reaction Assembly: In an oven-dried 15 mL sealed tube, combine 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (1.0 equiv, 0.5 mmol), an aryl bromide (e.g., 4-bromoanisole, 1.2 equiv),[Ru(p-cymene)Cl

    
    ]
    
    
    
    (5.0 mol%), mesitylenecarboxylic acid (30 mol%), and K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent Addition: Transfer the tube to a nitrogen-filled glovebox and add anhydrous toluene (2.5 mL, 0.2 M).

  • Thermal Activation: Seal the tube with a Teflon-lined cap, remove it from the glovebox, and heat at 120 °C in a pre-heated oil bath for 18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove ruthenium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the highly hindered C6-arylated product via silica gel chromatography (Hexanes/DCM 8:2).

Self-Validating Analytics (Trustworthiness)
  • Mass Spectrometry: LC-MS analysis will show a precise mass shift corresponding to the addition of the aryl group minus one proton (

    
    ).
    
  • NMR Confirmation: In

    
    H NMR, the defining validation is the disappearance of the aromatic doublet corresponding to the C6 proton (typically found around 7.4 ppm in the starting material), confirming complete and regioselective substitution.
    

Visualizations of Synthetic Logic

Workflow Ketone 2',3'-Dimethyl-3- (2,6-dimethylphenyl) propiophenone ATH Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] Ketone->ATH Asymmetric Reduction CH_Act Ru-Catalyzed C-H Arylation Ketone->CH_Act Directed ortho-Metalation Alcohol Chiral Alcohol (Ligand Precursor) ATH->Alcohol >99% ee Arylated C6-Arylated Hindered Ketone CH_Act->Arylated C-C Bond Formation

Caption: Divergent synthetic applications of the hindered propiophenone scaffold.

Mechanism Step1 Ru(II) Precatalyst Activation (Formate Coordination) Step2 Active Ru-Hydride Species (16-electron intermediate) Step1->Step2 Step3 Substrate Coordination (Steric gearing of methyl groups) Step2->Step3 Step4 Outer-Sphere Hydride Transfer (Concerted H-/H+ delivery) Step3->Step4 Steric bulk dictates Re/Si face approach Step4->Step2 Catalyst Regeneration Step5 Enantioenriched Chiral Alcohol (Self-Validation via HPLC) Step4->Step5

Caption: Mechanistic cycle of the Ru-catalyzed Asymmetric Transfer Hydrogenation.

References

  • Hall, T. H., et al. (2020). "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects." Tetrahedron, 77, 131771. URL:[Link]

  • Murphy, S. K., et al. (2013). "Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst." Journal of the American Chemical Society, 135(15), 5553-5556. URL:[Link]

  • University of Liverpool Repository. (2025). "TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION." LivRepository. URL:[Link]

Sources

Application Note: NMR Characterization of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Note & Structural Elucidation Protocol

Executive Summary

The compound 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone (IUPAC: 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one) is a sterically hindered 1,3-diarylpropan-1-one (dihydrochalcone derivative). Molecules of this class are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and biologically active natural product analogs [1].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the unambiguous structural elucidation of this compound. By leveraging 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish a robust framework for assigning all proton and carbon resonances, particularly focusing on the differentiation of the two highly substituted aromatic systems.

Chemical Context & Structural Rationale

The structural complexity of 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone arises from its two distinct polymethylated aromatic rings separated by a flexible ethylene bridge.

  • Ar1 (Benzoyl Ring): The 2,3-dimethylphenyl group is attached directly to the carbonyl. The steric bulk of the ortho-methyl group at C2' forces the aromatic ring slightly out of coplanarity with the carbonyl

    
    -system. This reduced conjugation shifts the carbonyl carbon resonance downfield (
    
    
    
    204 ppm) compared to unsubstituted propiophenones (
    
    
    199 ppm) [1].
  • Ar2 (Terminal Ring): The 2,6-dimethylphenyl group is attached to the

    
    -carbon (C3) of the propanone chain. The local 
    
    
    
    symmetry of this ring renders the two ortho-methyl groups chemically equivalent, providing a diagnostic 6H singlet in the
    
    
    H NMR spectrum.

Causality in Analytical Strategy: To prevent misassignment of the aliphatic chain and the aromatic methyls, a standard 1D


H NMR is insufficient. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to bridge the "NMR-silent" quaternary carbons (the carbonyl and the ipso-aromatic carbons) [2].

Experimental Methodology

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    ) is selected as the solvent. Rationale:  The molecule is highly lipophilic and lacks exchangeable protons (e.g., -OH, -NH), making CDCl
    
    
    
    ideal. It provides excellent solubility and sharp resonance lines without the viscosity-induced line broadening seen in DMSO-
    
    
    .
  • Concentration: Dissolve

    
    15–20 mg of the analyte in 0.6 mL of CDCl
    
    
    
    containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
    
    
    0.00 ppm).
Instrument Setup & Acquisition Parameters

All spectra should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband inverse (BBI) or cryoprobe at 298 K.

  • 
    H NMR:  16 scans, 2 s relaxation delay (d1), 30° flip angle.
    
  • 
    C NMR:  512 scans, 2 s relaxation delay, WALTZ-16 decoupling.
    
  • 2D COSY: 128

    
     increments, 4 scans per increment.
    
  • 2D HSQC: Phase-sensitive, 256

    
     increments, optimized for 
    
    
    
    Hz.
  • 2D HMBC: 256

    
     increments, optimized for long-range couplings 
    
    
    
    Hz.

G A Sample Prep (CDCl3, 298 K) B 1D NMR (1H & 13C) A->B Acquire C 2D Homonuclear (COSY) B->C Spin Systems D 2D Heteronuclear (HSQC & HMBC) B->D C-H Connectivity E Structural Assembly C->E D->E

Caption: Sequential NMR workflow for the structural assembly of diarylpropanones.

Step-by-Step Analytical Protocol

Step 1: 1D H NMR & Internal Validation

Acquire the


H spectrum and integrate the aliphatic region.
  • Self-Validating Logic: The integration of the methyl peaks serves as an internal validation matrix. You will observe a 6H singlet (

    
    2.38 ppm) and two distinct 3H singlets (
    
    
    
    2.45 ppm and
    
    
    2.30 ppm). The 6H singlet unambiguously identifies the symmetric 2,6-dimethylphenyl group (Ar2). The two 3H singlets belong to the asymmetric 2,3-dimethylphenyl group (Ar1).
Step 2: 1D C & DEPT-135 Analysis

Acquire the


C spectrum. Identify the carbonyl carbon at 

ppm. Use a DEPT-135 experiment to differentiate the CH

carbons of the propanone chain (phased negative) from the CH

and aromatic CH carbons (phased positive). The ipso and substituted aromatic carbons will disappear in DEPT-135, confirming their quaternary nature.
Step 3: 2D COSY (Homonuclear Correlation)

Map the continuous spin systems.

  • Aliphatic Chain: The

    
    -CH
    
    
    
    (
    
    
    3.15 ppm) and
    
    
    -CH
    
    
    (
    
    
    3.00 ppm) will show a strong cross-peak, confirming the isolated -CH
    
    
    -CH
    
    
    - bridge.
  • Aromatic Systems: On Ar1, H-4', H-5', and H-6' will form a contiguous ortho/meta coupled spin system. On Ar2, H-3''/5'' will couple to H-4''.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the most critical step to lock the fragments together.

  • Look for the cross-peak between the

    
    -CH
    
    
    
    protons and the carbonyl carbon (
    
    
    ).
  • Look for the cross-peak between the

    
    -CH
    
    
    
    protons and the Ar2 ipso-carbon (C1'') (
    
    
    ).

HMBC C_carbonyl C1 (Carbonyl) δ ~204.0 H_alpha H2 (α-CH2) δ 3.15 H_alpha->C_carbonyl 2J CH C_Ar1 C1' (Ar1 ipso) δ 139.5 H_alpha->C_Ar1 3J CH H_beta H3 (β-CH2) δ 3.00 H_beta->C_carbonyl 3J CH C_Ar2 C1'' (Ar2 ipso) δ 137.8 H_beta->C_Ar2 2J CH H_Ar1_6 H-6' (Ar1) δ 7.35 H_Ar1_6->C_carbonyl 3J CH

Caption: Key diagnostic HMBC correlations linking the aliphatic bridge to the aromatic systems.

Data Presentation: Predictive NMR Assignments

The following tables summarize the assigned chemical shifts based on empirical data for highly substituted dihydrochalcones [1, 2].

Table 1: H NMR Assignments (400 MHz, CDCl )
Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Rationale
Ar2-2'',6''-CH

2.38s6H-Equivalent methyls on terminal ring.
Ar1-2'-CH

2.45s3H-Deshielded by proximity to carbonyl.
Ar1-3'-CH

2.30s3H-Standard aromatic methyl shift.
H-3 (

-CH

)
3.00m2H-Adjacent to Ar2.
H-2 (

-CH

)
3.15m2H-Deshielded by adjacent carbonyl.
H-4'' (Ar2) 6.98t1H7.5para proton on symmetric Ar2 ring.
H-3'',5'' (Ar2) 7.02d2H7.5meta protons on symmetric Ar2 ring.
H-5' (Ar1) 7.15t1H7.6meta proton on Ar1 ring.
H-4' (Ar1) 7.20d1H7.6para proton on Ar1 ring.
H-6' (Ar1) 7.35d1H7.6ortho to carbonyl; highly deshielded.
Table 2: C NMR Assignments (100 MHz, CDCl )
Position

(ppm)
Type (DEPT)Key HMBC Correlations (

H


C)
C-1 (C=O) 204.0CH-2, H-3, H-6'
C-1' (Ar1 ipso) 139.5CH-2, H-5', 2'-CH

C-1'' (Ar2 ipso) 137.8CH-3, H-3'',5'', 2'',6''-CH

C-2', C-3' (Ar1) 136.2, 138.1C2'-CH

, 3'-CH

C-2'', C-6'' (Ar2) 136.5C2'',6''-CH

, H-4''
C-4' (Ar1) 131.5CHH-6'
C-3'', C-5'' (Ar2) 128.4CHH-4''
C-6' (Ar1) 126.4CHH-4'
C-4'' (Ar2) 126.1CHH-3'',5''
C-5' (Ar1) 125.8CHH-4', H-6'
C-2 (

-CH

)
42.1CH

H-3
C-3 (

-CH

)
27.8CH

H-2
Ar1-3'-CH

20.2CH

-
Ar2-2'',6''-CH

19.8CH

-
Ar1-2'-CH

16.5CH

-

Conclusion

The structural characterization of 2',3'-dimethyl-3-(2,6-dimethylphenyl)propiophenone relies heavily on the integration of 1D


H symmetry and 2D HMBC connectivity. The steric hindrance imposed by the ortho-methyl groups dictates specific chemical shift deviations—most notably the downfield shift of the carbonyl carbon (

204 ppm) and the H-6' aromatic proton (

7.35 ppm). By strictly following this protocol, researchers can confidently validate the synthesis of complex diarylpropanone libraries and prevent structural misassignments during drug development pipelines.

References

  • Zheng, J., Wang, Q., Li, Y., Zheng, H., Hu, C., Hu, X., & Ye, X. (2023). "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones." The Journal of Organic Chemistry, 88(12), 8565-8576. [1] URL:[Link]

  • Sun, X., et al. (2015). "Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines." Molecules, 20(12), 19774-19788. [2] URL:[Link]

mass spectrometry analysis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Profiling and Structural Elucidation of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Executive Summary

The structural characterization of heavily substituted diaryl ketones requires precise analytical methodologies to differentiate isobaric substructures. This Application Note details a robust Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) protocol for the analysis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (C19H22O). By leveraging orthogonal chromatographic selectivity and the resolving power of orbital trap or time-of-flight (TOF) mass analyzers, this method provides a self-validating framework for identifying complex propiophenone derivatives in drug discovery and forensic toxicology workflows.

Rationale for Analytical Strategy (The "Why")

As a Senior Application Scientist, designing a method for a lipophilic, dual-aromatic ketone requires moving beyond generic protocols to address the specific physicochemical realities of the analyte.

  • Chromatographic Selectivity (Biphenyl vs. C18): Standard C18 columns rely purely on hydrophobic dispersion forces. Because this molecule contains two distinct dimethylphenyl rings separated by a flexible propanone linker, it exhibits significant shape-selectivity challenges. We utilize a Biphenyl stationary phase . The biphenyl rings induce

    
     and 
    
    
    
    -dipole interactions with the analyte's aromatic systems, providing superior retention and resolving power against isobaric matrix interferences.
  • Ionization Dynamics: Carbonyl-containing compounds can suffer from poor ionization efficiency in standard Electrospray Ionization (ESI)[1]. However, the ketone oxygen in propiophenones is highly susceptible to protonation in acidic environments. By utilizing 0.1% Formic Acid, we thermodynamically favor the formation of the even-electron

    
     precursor ion at the carbonyl site, which serves as the charge-directed trigger for subsequent Collision-Induced Dissociation (CID)[2].
    
  • The Isobaric Fragmentation Challenge: The defining analytical hurdle for this specific compound is its

    
    -cleavage behavior. Cleavage on either side of the carbonyl group yields two distinct fragments with a nominal mass of m/z 133. A low-resolution quadrupole would merge these into a single indistinguishable peak. HRMS is mandatory here to resolve the oxygen-containing acylium ion from the purely hydrocarbon alkyl-aryl cation[3].
    

Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1,000 ppm) stock.

  • Working Standard: Dilute the stock solution 1:1000 in Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid) to achieve a 1

    
    g/mL (1 ppb) working solution. Causality Note: Diluting in the initial mobile phase prevents solvent-mismatch peak broadening (the "strong solvent effect") at the head of the column.
    
UHPLC Conditions

Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8


m) or equivalent.
Column Temperature:  40 °C (Reduces mobile phase viscosity and improves mass transfer).
Flow Rate:  0.4 mL/min.
Mobile Phase A:  Water + 0.1% Formic Acid.
Mobile Phase B:  Methanol + 0.1% Formic Acid.

Table 1: Optimized Chromatographic Gradient

Time (min) % Mobile Phase A % Mobile Phase B Curve Profile
0.00 90 10 Initial
1.00 90 10 Isocratic Hold
5.00 10 90 Linear Ramp
7.00 10 90 Wash
7.10 90 10 Re-equilibration

| 10.00 | 90 | 10 | End |

High-Resolution MS/MS Parameters

Instrumentation: Q-TOF or Orbitrap MS equipped with a Heated Electrospray Ionization (HESI) source. Polarity: Positive Ion Mode (ESI+). Resolving Power: Minimum 35,000 (FWHM at m/z 200).

Table 2: HESI Source and CID Parameters

Parameter Setpoint Justification
Spray Voltage + 3.5 kV Optimal for small molecule protonation.
Capillary Temp 320 °C Ensures complete desolvation of the highly aqueous initial flow.
Sheath/Aux Gas 45 / 10 (arb) Balances droplet evaporation with ion plume stability.

| Collision Energy (CE) | 15, 25, 40 eV | Stepped CE ensures capture of both fragile and stable fragments. |

Results & Mechanistic Data Interpretation

Upon entering the collision cell, the


 precursor (m/z 267.1749) undergoes charge-directed fragmentation. Ketones typically dissociate to yield highly stable acylium ions[4]. For 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, the fragmentation yields a highly specific fingerprint.

Table 3: Exact Mass and Diagnostic Fragments

Ion Type Formula Theoretical Exact Mass (m/z) Structural Assignment

| Precursor |


 | 267.1749 | Protonated Molecule 

| | Fragment A1 |

| 133.0653 | Acylium Ion (

-cleavage, left) | | Fragment A2 |

| 133.1017 | Alkyl-Aryl Cation (

-cleavage, right) | | Fragment B1 |

| 119.0861 | Benzyl Cation (

-cleavage) | | Fragment B2 |

| 105.0704 | Aryl Cation (Loss of CO from A1) |

Expert Insight: The mass difference between Fragment A1 and A2 is exactly 0.0364 Da . To baseline-resolve these isobaric peaks, the mass spectrometer must operate at a resolving power (


) of at least 3,650 . Operating the HRMS at 35,000+ easily resolves this doublet, providing absolute structural confirmation that cannot be achieved on a triple quadrupole system.
Mechanistic Fragmentation Pathway

Fragmentation M [M+H]+ m/z 267.1749 C19H23O+ A1 Acylium Ion (α-cleavage) m/z 133.0653 C9H9O+ M->A1 α-cleavage - C10H14 (Neutral) A2 Alkyl-Aryl Cation (α-cleavage) m/z 133.1017 C10H13+ M->A2 α-cleavage - C9H10O (Neutral) B1 Benzyl Cation (β-cleavage) m/z 119.0861 C9H11+ M->B1 β-cleavage - C10H12O (Neutral) B2 Aryl Cation (-CO) m/z 105.0704 C8H9+ A1->B2 - CO (-27.9949 Da)

Fig 1. CID fragmentation pathway of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (ESI+).

System Suitability & Method Validation (Self-Validating System)

To ensure the integrity of the data generated by this protocol, the analytical run must pass the following self-validating criteria before sample data is accepted:

  • Mass Accuracy: The mass error for the

    
     precursor (m/z 267.1749) must be 
    
    
    
    5.0 ppm
    against the theoretical lock-mass.
  • Isobaric Resolution: The MS/MS spectrum must demonstrate baseline resolution (valley < 10%) between the m/z 133.0653 and m/z 133.1017 product ions. Failure to resolve these indicates a loss of orbital trap/TOF vacuum integrity or calibration drift.

  • Retention Time Stability: The retention time of the analyte must not deviate by more than

    
     0.1 minutes across consecutive injections, proving the biphenyl column is fully re-equilibrated.
    

References

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016.

  • Károlyházy, L., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 2019. 4

  • Hu, N., et al.

    
    -Unsaturated Aromatic Ketones in Mass Spectrometry." The Journal of Organic Chemistry, 2008. 2
    
  • Siegel, D., et al. "Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples." Analytical Chemistry, 2014. 3

  • Wang, Y., et al. "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." Metabolites, 2021. 1

Sources

Application Note: 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone in Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the mechanistic principles and experimental protocols for utilizing 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone as a specialized photoinitiator in UV-curable systems. Designed for researchers and drug development professionals, this guide focuses on formulating low-migration, highly stable photopolymers suitable for biomedical coatings, hydrogels, and pharmaceutical packaging where extractables and leachables must be strictly minimized.

Mechanistic Principles: Causality & Photochemistry

Traditional propiophenone derivatives, such as 2-hydroxy-2-methylpropiophenone (HMPP), are classic Norrish Type I photoinitiators. Upon UV irradiation, they undergo rapid α-cleavage to generate highly reactive free radicals[1]. However, the structural architecture of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone lacks the requisite α-heteroatom (e.g., hydroxyl or amino group) that typically facilitates unimolecular bond scission[2].

Consequently, this compound functions predominantly via a Norrish Type II bimolecular mechanism [3].

  • Excitation & Intersystem Crossing (ISC): Absorption of UV light excites the molecule to a singlet state, which rapidly undergoes ISC to a long-lived triplet state[4].

  • Hydrogen Abstraction: The excited triplet state cannot spontaneously cleave. Instead, it requires a hydrogen donor (co-initiator/synergist), such as a tertiary amine. The photoinitiator abstracts a hydrogen atom from the synergist, generating a ketyl radical and an alkylamino radical[3].

  • Polymerization & Oxygen Scavenging: The alkylamino radical is highly reactive and initiates the polymerization of (meth)acrylate monomers. Furthermore, the amine synergist actively scavenges dissolved oxygen, mitigating oxygen inhibition—a critical factor for achieving tack-free surfaces in thin-film coatings[5].

Causality of Structural Design: The inclusion of bulky 2,3-dimethylphenyl and 2,6-dimethylphenyl moieties serves a dual purpose. First, it increases the molar extinction coefficient in the near-UV region due to extended conjugation and steric twisting. Second, the high molecular weight and steric hindrance drastically reduce the diffusion coefficient of the residual photoinitiator, minimizing extractables and migration in the cured matrix[6],[7].

Photochemical_Pathway PI 2',3'-Dimethyl-3-(2,6-dimethylphenyl) propiophenone (Ground State) Singlet Excited Singlet State (S1) PI->Singlet Absorption UV UV Light (365 nm) UV->PI Triplet Excited Triplet State (T1) via Intersystem Crossing Singlet->Triplet ISC Radicals Ketyl Radical + Alkylamino Radical Triplet->Radicals H-Abstraction Amine Amine Synergist (e.g., MDEA) Amine->Radicals Hydrogen Donor Polymer Crosslinked Polymer Network Radicals->Polymer Initiation

Figure 1: Type II Photochemical mechanism of the propiophenone derivative.

Physicochemical Profile & Quantitative Data

To optimize the curing process, it is essential to match the photoinitiator's absorption characteristics with the emission spectrum of the UV light source and select an appropriate synergist[4].

ParameterValue / RecommendationCausality / Impact
Chemical Classification Substituted PropiophenoneDetermines the Type II bimolecular mechanism.
Absorption Maxima (λmax) ~250 nm, ~320 nmMatches standard medium-pressure Hg lamps and 365 nm LEDs.
Mechanism Type Norrish Type IIRequires a hydrogen donor; prevents volatile cleavage by-products.
Recommended Synergist Methyldiethanolamine (MDEA)Provides abstractable hydrogens and scavenges oxygen.
Optimal PI Concentration 1.5 – 3.0 wt%Balances light penetration depth with surface cure kinetics.
Migration Potential Very LowBulky dimethylphenyl groups sterically hinder diffusion post-cure.

Experimental Protocols: Self-Validating Workflows

The following protocol outlines the formulation of a low-migration UV-curable biomedical resin. It incorporates Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to create a self-validating system, ensuring that the degree of double-bond conversion is empirically verified rather than assumed.

Experimental_Workflow Prep Resin Preparation (Monomer + PI + Synergist) Degas Vacuum Degassing (Remove O2) Prep->Degas Coat Film Casting (Spin Coating) Degas->Coat Cure UV Irradiation (Controlled Dose) Coat->Cure Analyze RT-FTIR Analysis (Conversion Validation) Cure->Analyze

Figure 2: Self-validating experimental workflow for UV-curable resin formulation.

Protocol 1: Formulation and Curing of Low-Migration Biomedical Resin

Objective: To formulate a UV-curable resin with zero surface tack and high biocompatibility.

Step 1: Matrix Preparation

  • In a light-shielded amber vial, combine the base oligomer (e.g., Aliphatic Urethane Diacrylate, 70 wt%) and reactive diluent (e.g., Isobornyl Acrylate, 25 wt%).

  • Causality: Isobornyl acrylate is chosen for its low shrinkage and high glass transition temperature (Tg), which complements the flexibility of the urethane diacrylate without compromising the structural integrity of the final medical device.

Step 2: Photoinitiator & Synergist Integration

  • Add 2.0 wt% of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

  • Add 3.0 wt% of Methyldiethanolamine (MDEA) as the amine synergist.

  • Causality: The 1:1.5 molar ratio of photoinitiator to synergist ensures an excess of abstractable hydrogens, driving the Type II reaction forward and maximizing oxygen scavenging at the air-resin interface[3].

Step 3: Homogenization and Degassing

  • Mix the formulation using a planetary centrifugal mixer at 2000 RPM for 3 minutes.

  • Subject the mixture to vacuum degassing (-0.1 MPa) for 10 minutes.

  • Causality: Removing dissolved oxygen prevents the premature quenching of the excited triplet state of the photoinitiator, ensuring consistent radical generation and preventing localized areas of under-curing.

Step 4: UV Irradiation

  • Cast the resin onto a glass substrate using a 50 µm wire-wound drawdown bar.

  • Irradiate using a 365 nm LED curing system at an intensity of 500 mW/cm² for 5 seconds (Total Dose: 2.5 J/cm²).

Protocol 2: Validation via Real-Time FTIR (RT-FTIR)

Objective: To quantify the polymerization kinetics and validate the curing efficiency.

  • Place a drop of the uncured resin between two NaCl or KBr windows.

  • Mount the sample in the FTIR spectrometer equipped with a UV light guide.

  • Monitor the disappearance of the acrylate C=C double bond absorption peak at 1635 cm⁻¹ .

  • Use the carbonyl C=O peak at 1720 cm⁻¹ as an internal reference, as its concentration remains constant during curing.

  • Calculation: Conversion (%) =[1 - (A_1635 / A_1720)_t / (A_1635 / A_1720)_0] × 100

  • Validation Standard: A successful cure for biomedical applications should demonstrate >85% conversion within 5 seconds of irradiation. If conversion is lower, the synergist concentration or UV dose must be recalibrated.

References

  • Title: Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions[2] Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Polymeric photoinitiators - US9175098B2[6] Source: Google Patents URL:

  • Title: PhD Thesis Advanced additives for radical photopolymerization[5] Source: TU Wien ReposiTUm URL: [Link]

  • Title: Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators[7] Source: Semantic Scholar URL: [Link]

Sources

The Synthetic Chemist's Guide to Substituted Propiophenones: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Propiophenone and its substituted analogues represent a critical class of intermediates in the landscape of pharmaceutical and fine chemical synthesis. Their inherent structural motif is a versatile scaffold for the construction of more complex molecular architectures, finding application in active pharmaceutical ingredients such as the analgesic tapentadol.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing these valuable compounds, offering detailed, field-tested protocols and the underlying mechanistic principles that govern these transformations.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation stands as a cornerstone of aromatic chemistry and offers one of the most direct routes to substituted propiophenones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic substrate with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] A key advantage of this method is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution reactions that can plague Friedel-Crafts alkylations.[2]

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the interaction between the acylating agent and the Lewis acid.[3] This acylium ion is then attacked by the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired propiophenone derivative.[4]

Visualizing the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aromatic Substituted Benzene ReactionVessel Reaction Vessel (Inert Atmosphere, 0-5 °C) Aromatic->ReactionVessel Acylating Propionyl Chloride / Anhydride Acylating->ReactionVessel LewisAcid Anhydrous AlCl₃ LewisAcid->ReactionVessel AcyliumFormation Acylium Ion Formation ReactionVessel->AcyliumFormation EAS Electrophilic Aromatic Substitution AcyliumFormation->EAS Quench Quench with HCl/Ice EAS->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Purify Distillation / Chromatography Dry->Purify Product Substituted Propiophenone Purify->Product

Caption: Workflow for the synthesis of substituted propiophenones via Friedel-Crafts acylation.

Detailed Protocol 1: Synthesis of 4'-Methoxypropiophenone

This protocol details the synthesis of 4'-methoxypropiophenone from anisole and propionyl chloride.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure: [5][6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, add anhydrous aluminum chloride (0.66 g, 4.0 mmol) and 6 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add propionyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.

  • Aromatic Substrate Addition: Prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over approximately 5 minutes.

  • Reaction: After the addition is complete, stir the mixture for an additional 10 minutes.

  • Work-up:

    • Slowly and carefully quench the reaction by the dropwise addition of 5 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel, add 10 mL of water, and extract the aqueous layer with dichloromethane (2 x 5 mL).

    • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[7]

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10][11]

  • Propionyl chloride is a corrosive and lachrymatory liquid. Handle it in a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and use a gas trap.

ReactantMolar Mass ( g/mol )AmountMoles (mmol)
Anisole108.140.43 mL4.6
Propionyl Chloride92.520.41 mL4.6
Aluminum Chloride133.340.66 g4.0
Product 4'-Methoxypropiophenone --
Typical Yield --85.7%[12]

Oxidation of Secondary Alcohols

An alternative route to substituted propiophenones involves the oxidation of the corresponding 1-aryl-1-propanol precursors. The Jones oxidation is a classic and effective method for this transformation, utilizing a solution of chromium trioxide in aqueous sulfuric acid and acetone.[13] This powerful oxidizing agent readily converts secondary alcohols to ketones in high yields.[13][14]

The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. A base (water) then abstracts a proton from the carbon bearing the hydroxyl group, leading to the elimination of a chromium(IV) species and the formation of the ketone.[15][16]

Visualizing the Jones Oxidation Workflow

Jones_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification Alcohol Substituted 1-Aryl-1-propanol ReactionVessel Reaction Flask (Ice Bath) Alcohol->ReactionVessel Acetone Acetone Acetone->ReactionVessel JonesReagent Jones Reagent (CrO₃/H₂SO₄/H₂O) JonesReagent->ReactionVessel OxidationStep Oxidation ReactionVessel->OxidationStep Quench Quench with Isopropanol OxidationStep->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Purify Distillation / Chromatography Dry->Purify Product Substituted Propiophenone Purify->Product

Caption: Workflow for the synthesis of substituted propiophenones via Jones oxidation.

Detailed Protocol 2: General Procedure for Jones Oxidation of a Substituted 1-Aryl-1-propanol

This protocol provides a general method for the oxidation of a secondary alcohol to a ketone.

Materials:

  • Substituted 1-aryl-1-propanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide in concentrated sulfuric acid, then slowly add water while cooling in an ice bath. The resulting solution is the Jones reagent.[17]

  • Reaction Setup: Dissolve the substituted 1-aryl-1-propanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Oxidation: Slowly add the Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange-red to green. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the green color persists.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.[7][18][19]

Safety Precautions:

  • Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a fume hood and wear appropriate PPE.[13]

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • The reaction is exothermic. Maintain cooling during the addition of the Jones reagent.

ReactantRole
Substituted 1-Aryl-1-propanolStarting Material
Jones ReagentOxidizing Agent
AcetoneSolvent
IsopropanolQuenching Agent
Product Substituted Propiophenone
Typical Yield High[13]

Organometallic Approaches

Organometallic reagents provide a powerful and versatile alternative for the synthesis of substituted propiophenones, particularly when the desired substitution pattern is not amenable to Friedel-Crafts acylation. Grignard and organolithium reagents are the most commonly employed in this context.

One effective strategy involves the reaction of a Grignard reagent (ArMgX) with propionitrile. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.[4]

Visualizing the Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Nitrile cluster_workup Work-up & Purification ArylHalide Aryl Halide Grignard Arylmagnesium Halide ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ReactionVessel Reaction Flask (0 °C to RT) Grignard->ReactionVessel Nitrile Propionitrile Nitrile->ReactionVessel ImineSalt Intermediate Imine Salt ReactionVessel->ImineSalt Hydrolysis Acidic Hydrolysis (e.g., aq. NH₄Cl) ImineSalt->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Wash Wash and Dry Extraction->Wash Purify Distillation / Chromatography Wash->Purify Product Substituted Propiophenone Purify->Product

Caption: Workflow for the synthesis of substituted propiophenones via a Grignard reaction with propionitrile.

Detailed Protocol 3: Synthesis of 3-Chloropropiophenone via Grignard Reaction

This protocol outlines the synthesis of 3-chloropropiophenone from phenylmagnesium bromide and 3-chloropropionyl chloride. While this example uses an acyl chloride, the general principles of Grignard reagent formation and reaction are applicable to the nitrile route as well.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Chloropropionyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure: [4]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings.

    • Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30-60 minutes.

  • Reaction with Acyl Chloride:

    • Cool the solution of 3-chloropropionyl chloride in anhydrous diethyl ether or THF to -10 °C to 0 °C in a separate flask.

    • Add the prepared Grignard reagent dropwise to the cold acyl chloride solution with vigorous stirring.

    • After the addition, allow the mixture to stir at low temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Safety Precautions:

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware and reagents must be scrupulously dry.[20][21]

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

ReactantRole
Bromobenzene & MagnesiumGrignard Reagent Precursors
3-Chloropropionyl ChlorideElectrophile
Anhydrous Ether/THFSolvent
Product 3-Chloropropiophenone
Typical Yield 60-70%[4]

Organolithium reagents can also be employed for the synthesis of propiophenones, often exhibiting higher reactivity than their Grignard counterparts.[22][23] They can react with a variety of propionic acid derivatives, such as Weinreb amides, to afford the desired ketones in good yields.[22]

Conclusion

The synthesis of substituted propiophenones can be achieved through several reliable and well-established methodologies. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. For electron-rich aromatic systems, Friedel-Crafts acylation offers a direct and efficient approach. When the required 1-aryl-1-propanol is accessible, Jones oxidation provides a high-yielding alternative. For more complex substitution patterns or when functional group tolerance is a concern, organometallic routes utilizing Grignard or organolithium reagents offer a powerful and versatile solution. By understanding the mechanistic underpinnings and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access this important class of chemical intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • BenchChem. (2025). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Substituted Propiophenones.
  • University of Wisconsin-Madison. (n.d.).
  • Materion. (n.d.). SDS EU - Aluminium chloride.
  • Durham Tech. (2019, April 25). Aluminum Chloride {AlCl3.6H2O} cas7784-13-6 SDS.
  • Lab Alley. (2025, July 2). SAFETY DATA SHEET.
  • Tomar, R., et al. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research, 3(2), 245-257.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
  • Princeton University. (n.d.). Aluminum Chloride (anhydrous). Office of Environmental Health and Safety.
  • Bharadwaj, V. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Organic Chemistry Lab. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
  • University of California, Davis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Jones oxidation.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Alfa Chemistry. (2025, January 13). Jones Oxidation.
  • Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide.
  • Abstract of a student's lab report. (2006, October 4).
  • Chemistry Steps. (2025, July 29). Jones Oxidation.
  • NCERT. (n.d.). 8.
  • The Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.
  • A-Level Chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Organic Chemistry Lab. (2020, October 21).
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • Study Mind. (2022, April 19).
  • Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
  • CK-12 Foundation. (2026, March 2).
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Journal of Visualized Experiments. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.

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Advanced Purification Protocols for 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Comprehensive Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a highly substituted, complex diaryl ketone utilized as an advanced intermediate in organic synthesis and pharmaceutical development[1]. Structurally, it consists of a propiophenone core where the phenyl ring attached to the carbonyl is methylated at the 2' and 3' positions, while the terminal position of the propionyl chain bears a 2,6-dimethylphenyl group.

Like other propiophenone derivatives, this compound is a colorless to pale-yellow entity that is highly lipophilic, insoluble in water, but completely miscible with organic solvents[2].

Causality in Purification Design: The structural absence of ionizable functional groups (such as amines or carboxylic acids) dictates that traditional pH-driven liquid-liquid extraction (acid/base washing) will be entirely ineffective for separating this target from structurally similar organic impurities. Consequently, the purification strategy must exploit differential adsorption affinities and hydrophobic interactions. A multi-stage approach utilizing normal-phase chromatography for bulk separation[3], reverse-phase preparative HPLC for isomer resolution, and final recrystallization for lattice-packing isolation[4] provides a self-validating system to achieve >99% purity.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Diaryl Ketone + Impurities) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Remove Salts Flash Normal Phase Chromatography (Silica Gel, Hexane/EtOAc) LLE->Flash Isolate Non-Polars PrepHPLC Prep-HPLC Polishing (C18, H2O/Acetonitrile) Flash->PrepHPLC Remove Isomers Cryst Recrystallization (Hot Ethanol) PrepHPLC->Cryst Solidify Pure Ultra-Pure Product (>99% Purity) Cryst->Pure Final Yield

Workflow for the purification of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Primary Purification: Normal Phase Flash Column Chromatography

Rationale: The target propiophenone is a moderately polar ketone, but its polarity is heavily shielded by four methyl groups across its two phenyl rings, rendering the overall molecule predominantly non-polar. It will elute rapidly on silica gel. A shallow, non-polar solvent gradient is required to retain the compound long enough to separate it from unreacted starting materials and alkylated byproducts[3].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with Silica Gel (230-400 mesh) using a slurry method in 100% Hexane. Ensure the column bed is perfectly level to prevent band tailing.

  • Sample Loading: Dissolve the crude extract in a minimal volume of Dichloromethane (DCM) or Toluene. Apply the solution evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 100% Hexane (2 column volumes) to flush out highly non-polar hydrocarbon impurities.

    • Gradually increase the polarity to 98:2 Hexane:Ethyl Acetate, and finally to 95:5 Hexane:Ethyl Acetate.

  • Monitoring: Collect 20 mL fractions. Monitor the elution using Thin Layer Chromatography (TLC) on silica plates, visualizing with UV light (254 nm)[3]. The target compound will appear as a strong UV-active spot with an Rf value of approximately 0.45 in 90:10 Hexane:EtOAc.

  • Concentration: Pool the fractions containing the target compound and concentrate under reduced pressure (Rotary Evaporator) at 35°C to yield a semi-pure oil or amorphous solid.

High-Resolution Polishing: Preparative HPLC (Reverse Phase)

Rationale: While silica gel removes bulk impurities, closely related structural isomers (e.g., regioisomers formed during the Friedel-Crafts or coupling synthesis steps) often co-elute. Reverse-phase Prep-HPLC resolves these isomers based on subtle differences in hydrophobicity. Because the estimated LogP of this compound is high (>4.5), a high percentage of organic modifier (Acetonitrile) is necessary to ensure a sharp elution peak and prevent excessive band broadening.

Step-by-Step Methodology:

  • System Setup: Equip the Prep-HPLC with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Method Validation: Run an analytical HPLC trace first to map the exact retention time of the target peak versus impurities, ensuring the system is self-validating before scale-up.

  • Mobile Phase:

    • Solvent A: Ultrapure Water (Milli-Q).

    • Solvent B: HPLC-Grade Acetonitrile.

  • Gradient Program: Initiate at 60% B, ramping to 95% B over 20 minutes. Hold at 95% B for 5 minutes to elute the highly lipophilic target.

  • Detection & Collection: Set the UV detector to 245 nm and 254 nm. Collect the major peak (typically eluting between 14-18 minutes depending on flow rate).

  • Solvent Removal: Lyophilize the collected fractions or extract the aqueous/acetonitrile mixture with Ethyl Acetate, dry over anhydrous Na₂SO₄, and evaporate to dryness.

Final Isolation: Recrystallization

Rationale: Diaryl ketones, despite the steric twisting induced by ortho-methyl groups, possess rigid characteristics that allow for efficient packing into a crystal lattice. Recrystallization from a polar protic solvent exploits the steep temperature-solubility curve of the compound, effectively purging trace lipophilic impurities and residual chromatography solvents[4].

Step-by-Step Methodology:

  • Solvent Selection: Place the HPLC-purified solid into a clean Erlenmeyer flask. Add absolute Ethanol dropwise while heating the flask on a hot plate (approx. 75°C) until the solid just dissolves (creating a saturated solution).

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of large, pure crystals by allowing impurities time to re-dissolve into the mother liquor rather than being trapped in the rapidly forming crystal lattice.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize the yield.

  • Harvesting: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a minimal amount of ice-cold Ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to yield the ultra-pure 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the multi-stage purification workflow.

Purification StagePrimary PrincipleSolvent System / MatrixExpected Recovery (%)Expected Purity (%)
Crude Extraction Phase SeparationWater / Dichloromethane95 - 98%60 - 75%
Flash Chromatography Adsorption AffinityHexane / Ethyl Acetate85 - 90%88 - 92%
Prep-HPLC Hydrophobicity (LogP)Water / Acetonitrile75 - 80%97 - 98.5%
Recrystallization Crystal Lattice PackingHot Absolute Ethanol85 - 90%> 99.5%
Overall Process Orthogonal Separation Multi-Solvent ~ 55 - 60% > 99.5%

References

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Application Note: Analytical Quantification of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[1]

Introduction & Chemical Context

2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-82-0) is a specialized organic intermediate characterized by a dihydrochalcone-like skeleton.[] Structurally, it consists of a propiophenone core substituted at the 2' and 3' positions, with a bulky 2,6-dimethylphenyl group attached at the 3-position of the propyl chain.[]

Significance

This molecule belongs to a class of substituted aryl ketones often utilized as intermediates in the synthesis of

  • Purity Assessment: Verifying the integrity of starting materials in multi-step organic synthesis.[]

  • Impurity Profiling: Monitoring the formation of "dimer-like" side products during Friedel-Crafts acylations or Grignard additions involving 2,3-dimethylbenzene derivatives.[]

Physicochemical Profile

Understanding the molecule's properties is the foundation of the analytical strategy:

  • Molecular Formula:

    
    [][2][3][4]
    
  • Molecular Weight: 266.38 g/mol [][3][4][5]

  • LogP (Predicted): ~4.7 (Highly Lipophilic)[]

  • Solubility: Insoluble in water; Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).[]

  • Chromophore: The aromatic ketone moiety provides strong UV absorption at ~245–255 nm (

    
    , 
    
    
    ).[]

Analytical Strategy & Decision Matrix

Given the molecule's neutrality and high lipophilicity, Reverse-Phase HPLC (RP-HPLC) is the primary method for purity and assay.[] LC-MS/MS is reserved for trace analysis (e.g., genotoxic impurity screening), while GC-FID serves as a viable orthogonal method due to the molecule's volatility and thermal stability.[]

Diagram 1: Analytical Method Selection Workflow

MethodSelectionStartStart: Define Analytical GoalGoalIs the goal Assay/Purity (>0.1%) or Trace Quantitation (<0.1%)?Start->GoalAssayAssay / PurityGoal->AssayHigh Conc.TraceTrace AnalysisGoal->TraceLow Conc.HPLCPrimary: RP-HPLC-UV(Robust, Cost-effective)Assay->HPLCGCOrthogonal: GC-FID(If solvent interference exists)Assay->GCLCMSPrimary: LC-MS/MS (ESI+)(High Sensitivity)Trace->LCMSCheckCheckHPLC->CheckCheck Resolutionfrom IsomersOptimizeOptimizeCheck->OptimizeUse Phenyl-HexylColumn if needed

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity requirements and matrix complexity.

Sample Preparation Protocol

Challenge: The analyte is highly hydrophobic.[] Direct dissolution in aqueous mobile phases will precipitate the compound, leading to poor recovery and carryover.[]

Protocol:

  • Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL amber volumetric flask (protect from light).

  • Primary Dissolution: Add 10 mL of 100% Acetonitrile (HPLC Grade) . Sonicate for 5 minutes at ambient temperature. Ensure complete dissolution.

  • Dilution: Make up to volume with Acetonitrile to create a 500 µg/mL Stock Solution .

  • Working Standard: Dilute the stock 1:10 with 50:50 Acetonitrile:Water to reach 50 µg/mL.

    • Note: Do not exceed 50% water in the final diluent to prevent "crashing out" inside the autosampler vial.[]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for lipophilic ketones).[]

Method A: RP-HPLC-UV (Standard Purity/Assay)[1]

This is the workhorse method for Quality Control (QC).[] The use of a C18 column is standard, but a Phenyl-Hexyl column is recommended if separation from structural isomers (e.g., 2,5-dimethyl analogs) is required, as it exploits

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorStandard QC configuration.
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High carbon load needed for retention of lipophilic analytes.[]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity; improves peak shape.[]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic molecules.[]
Flow Rate 1.0 mL/minStandard backpressure balance.[]
Column Temp 35°CImproves mass transfer and reproducibility.[]
Detection UV @ 254 nm (Ref 360 nm)Targets the benzoyl chromophore.[]
Injection Vol 10 µLOptimized for sensitivity without column overload.[]
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial equilibration
10.090Linear ramp to elute analyte
12.090Wash lipophilic impurities
12.150Return to initial
15.050Re-equilibration

Expected Retention Time: ~8.5 minutes.

Method B: LC-MS/MS (Trace Quantitation)[1]

Required when quantifying this molecule as a low-level impurity (ppm level) in biological matrices or drug substances.[]

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI) - Positive Mode.[]

    • Note: While APCI is often better for neutral ketones, ESI+ works well here due to the carbonyl oxygen's ability to protonate (

      
      ) under acidic conditions.[]
      
  • Precursor Ion: m/z 267.2 (

    
    )[]
    
  • Product Ions (MRM):

    • Quantifier: 267.2

      
       133.1 (Cleavage of the propiophenone core).[]
      
    • Qualifier: 267.2

      
       105.1 (Benzoyl cation).[]
      
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[]

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (60% B to 95% B over 3 mins) to maximize signal-to-noise ratio.

Method Validation (ICH Q2(R1))

To ensure trustworthiness, the method must be validated against the following criteria:

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to hydrophobicity).[]
    
  • Theoretical Plates (

    
    ):  > 5,000.[]
    
  • RSD (n=6 injections): < 1.0% for Assay; < 5.0% for Trace Analysis.[]

Linearity & Range

Prepare a 5-point calibration curve.[]

  • Range: 80% to 120% of target concentration (e.g., 40–60 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    0.999.[]
Robustness Check

Intentionally vary parameters to test method stability:

  • Column Temperature:

    
     5°C.
    
  • Flow Rate:

    
     0.1 mL/min.[]
    
  • Critical: Verify that the resolution between the analyte and its closest isomer (2,5-dimethyl analog) remains > 1.5.[]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Broadening / Split Peaks Solvent mismatch (Sample solvent stronger than MP).[]Ensure sample diluent contains

40% water (if solubility permits) or reduce injection volume to 2-5 µL.[]
Retention Time Drift Temperature fluctuations or column aging.[]Use a column oven; wash column with 100% ACN after every batch to remove lipophilic buildup.[]
Low Sensitivity (MS) Poor ionization of neutral ketone.[]Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization) , which is superior for neutral hydrophobic molecules.[]
Carryover Analyte sticking to injector needle/loop.[]Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.[]

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[] Link

  • PubChem. (n.d.).[][2] Compound Summary: 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-82-0).[][3][5] National Center for Biotechnology Information.[] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[] Practical HPLC Method Development. Wiley-Interscience.[] (Standard text for gradient optimization).

  • BOC Sciences. (n.d.).[] Product Data: 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.[][3][5] (Source for commercial availability and basic properties).

Diagram 2: Sample Preparation & Extraction Logic

SamplePrepRawRaw Sample(Solid/Oil)SolventAdd Solvent:100% ACNRaw->SolventHigh LogPRequires Org.SonicateSonication(5 min, Ambient)Solvent->SonicateDiluteDilution StepAdd Water to 50:50 ratioSonicate->DilutePreventPeak DistortionFilterFiltration(0.22 µm PTFE)Dilute->FilterVialHPLC VialReady for InjectionFilter->Vial

Caption: Step-by-step sample preparation workflow ensuring solubility and chromatographic integrity.

Troubleshooting & Optimization

improving yield in the Friedel-Crafts acylation of substituted benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Friedel-Crafts Acylation Yields

To: Research & Development Division, Process Chemistry Group From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Yield Optimization for Friedel-Crafts Acylation of Substituted Benzenes

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of optimizing yields in Friedel-Crafts (F-C) acylation. Unlike alkylation, acylation is cleaner (no rearrangement, mono-substitution is favored), yet it presents unique "yield traps" that often stall drug development workflows.

This document synthesizes classical mechanistic insights with modern catalytic protocols to resolve issues of low conversion, complexation-induced stalling, and regioselectivity.

Module 1: The "Stoichiometry Trap" (Critical Mechanism Insight)

Q: I am using a catalytic amount (0.1–0.5 eq) of AlCl₃, but my reaction stalls at <50% conversion. Why?

A: This is the most common failure point. Unlike F-C alkylation, F-C acylation is not catalytic with respect to traditional Lewis acids like Aluminum Chloride (


).[1]

The Causality: The product of the reaction is an aryl ketone.[2] The carbonyl oxygen of this ketone is a good Lewis base. It coordinates strongly with the Lewis acid catalyst, forming a stable 1:1 complex. This removes the catalyst from the cycle.

The Protocol:

  • Standard Requirement: You must use >1.0 equivalent of Lewis acid relative to the limiting reagent (acylating agent).

  • Recommended Ratio: Use 1.1 to 1.2 equivalents of

    
     for simple substrates.
    
  • For Anhydrides: If using acid anhydrides, use 2.2 to 2.5 equivalents of

    
     (one equivalent complexes with the leaving carboxylate, the other drives the reaction).
    

Visualization: The Product Inhibition Cycle

FC_Stoichiometry AlCl3 AlCl3 (Catalyst) Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium Activation AcylCl Acyl Chloride AcylCl->Acylium Complex Product-AlCl3 Complex (Dead End) Acylium->Complex Reaction with Substrate Benzene Substrate (Arene) Benzene->Complex Complex->AlCl3 Catalyst NOT Regenerated FreeKetone Free Aryl Ketone Complex->FreeKetone Hydrolysis REQUIRED Water H2O / HCl (Quench) Water->FreeKetone

Figure 1: The stoichiometry trap. The catalyst is sequestered by the product, necessitating a stoichiometric quantity and a hydrolysis step.

Module 2: Process Parameters (Solvent & Order of Addition)

Q: My substrate is substituted. How does solvent choice affect my regioselectivity and yield?

A: Solvent choice in F-C acylation is not just about solubility; it dictates the reaction mechanism (kinetic vs. thermodynamic control) and complex solubility.

Solvent Selection Guide:

SolventPolarityEffect on ComplexYield ImplicationRecommended For
Dichloromethane (DCM) Non-polarPrecipitates the complex.Stops reaction at mono-acylation; prevents side reactions.Standard substrates; Kinetic control.
Nitrobenzene PolarSolubilizes the complex.Allows reaction to proceed further; enables thermodynamic equilibration.Deactivated substrates; High-temperature reactions.
Carbon Disulfide (

)
Non-polarPrecipitates complex.High para-selectivity due to steric bulk of the solvent shell.Sensitive substrates requiring mild temps.
Ionic Liquids ([bmim][BF4]) Polar/IonicStabilizes intermediates.High yield, recyclable catalyst systems.[3]Green chemistry/Process optimization.

Q: Does the order of addition matter?

A: Yes. There are two distinct protocols. Choosing the wrong one can lead to polymerization or low yield.

  • The Perrier Method (Recommended for Yield):

    • Step 1: Add

      
       + Acyl Chloride 
      
      
      
      Form Acylium Complex (wait 15-30 mins).
    • Step 2: Add Substrate slowly.[4]

    • Why: Ensures the active electrophile is fully formed before the substrate sees the Lewis Acid. Prevents the substrate from complexing with

      
       (if it has heteroatoms).
      
  • The Bouveault Method:

    • Step 1: Add

      
       + Substrate.[1][5]
      
    • Step 2: Add Acyl Chloride.[1][4][5][6][7][8][9][10]

    • Risk:[10] If your substrate is activated (e.g., anisole), this can lead to vigorous exotherms or polymerization. Only use if the acylating agent is unstable.

Module 3: Troubleshooting Deactivated Substrates

Q: I am trying to acylate chlorobenzene or a ring with a weak deactivating group, and the yield is negligible. What can I do?

A: Friedel-Crafts acylation fails completely on strongly deactivated rings (e.g., nitrobenzene, benzonitrile). However, for weakly deactivated rings (halobenzenes), you can force the yield:

  • Switch Catalyst: Move from

    
     to a stronger Lewis acid if possible, or ensure your 
    
    
    
    is fresh (anhydrous).
  • Solvent Switch: Use Nitrobenzene . It allows you to heat the reaction to >100°C without evaporating the solvent (unlike DCM). The high temperature helps overcome the activation energy barrier of the deactivated ring.

  • The "Gattermann-Koch" Variation: For formylation of deactivated rings, standard reagents fail. Consider using high-pressure CO/HCl with

    
    .
    

Decision Tree: Troubleshooting Low Yield

FC_Troubleshooting Start Problem: Low Yield CheckSubstrate Is Substrate Deactivated? (NO2, CN, SO3H) Start->CheckSubstrate Stop Reaction Impossible via F-C. Use Organometallic Coupling. CheckSubstrate->Stop Yes CheckWater Is Catalyst Gray/Sticky? (Moisture Contamination) CheckSubstrate->CheckWater No FreshCat Resublime AlCl3 or Use Fresh Bottle CheckWater->FreshCat Yes CheckStoich Is Catalyst < 1.1 eq? CheckWater->CheckStoich No AddCat Increase Catalyst to 1.2 - 2.5 eq CheckStoich->AddCat Yes CheckTemp Is Reaction Sluggish? CheckStoich->CheckTemp No Heat Switch Solvent to Nitrobenzene & Heat CheckTemp->Heat Yes

Figure 2: Diagnostic workflow for identifying yield bottlenecks.

Module 4: Advanced Protocols (Modern Catalysts)

Q: I need to avoid aluminum waste for a pharmaceutical intermediate. Are there "greener" catalytic options?

A: Yes. For high-value substrates, Metal Triflates are superior. They are truly catalytic (turnover number > 1), water-tolerant, and recyclable.

Protocol: Hafnium Triflate Catalyzed Acylation

  • Catalyst: Hafnium(IV) triflate [

    
    ] or Scandium(III) triflate [
    
    
    
    ].
  • Loading: 1–5 mol%.

  • Co-catalyst: Lithium Perchlorate (

    
    ) in Nitromethane (
    
    
    
    ) often accelerates the rate by stabilizing the ionic transition state.
  • Advantages:

    • High Yield: Often >90% even with 5% catalyst.

    • Regioselectivity: Higher para selectivity compared to

      
      .
      
    • Recyclability: Catalyst can be recovered from the aqueous phase.

Experimental Setup (Triflate Method):

  • Mix

    
     (0.05 eq) and 
    
    
    
    (optional, 1.0 eq) in Nitromethane.
  • Add Acid Anhydride (1.2 eq) and Substrate (1.0 eq).

  • Stir at 50°C for 6-12 hours.

  • Quench with water; extract organic layer.[11] Catalyst remains in aqueous phase.

Module 5: Workup & Isolation

Q: I have a thick emulsion during workup and my yield drops. How do I fix this?

A: The aluminum-product complex is often a sticky "tar" that traps product.

  • Acid Quench: Do not just use water. Pour the reaction mixture slowly into Ice + Conc. HCl . The acid is required to dissolve the aluminum salts (

    
     is gelatinous; 
    
    
    
    in acid is soluble).
  • Rochelle's Salt: If using DCM, a wash with Potassium Sodium Tartrate (Rochelle's salt) can help break stubborn aluminum emulsions.

  • Filter First: If a solid precipitate formed in DCM, filter it before hydrolysis to isolate the complex, then hydrolyze the solid separately. This often gives a cleaner product.

References

  • Mechanistic Insight & Stoichiometry

    • Friedel-Crafts Acyl
    • [Link]

  • Hafnium Triflate Catalysis

    • Hachiya, I., Moriwaki, M., & Kobayashi, S. (1995).
    • [Link]

  • Lanthanide Triflates

    • Kawada, A., Mitamura, S., & Kobayashi, S. (1993). Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation. Chemical Communications.

    • [Link]

  • Ionic Liquids

    • Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry.

    • [Link]

  • Solvent Effects (Naphthalene Acylation)

    • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
    • [Link]

Sources

Technical Support Center: Synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a sterically hindered dihydrochalcone derivative. This document is structured as a Tier-3 Technical Support resource for process chemists and researchers.

Case ID: CHEMSUP-2024-03-05 Subject: Impurity Profiling & Side Reaction Management Assigned Specialist: Senior Application Scientist, Process Development

Executive Technical Overview

The target molecule, 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , presents a classic case of "double-ended" steric hindrance.

  • The Acyl Domain (Ring A): The 2',3'-dimethyl substitution pattern forces the carbonyl group out of coplanarity with the aromatic ring, reducing conjugation and altering the electrophilicity of the carbonyl carbon.

  • The Distal Domain (Ring B): The 2,6-dimethylphenyl group creates a significant steric bulk at the

    
    -position of the chain.
    

These structural features dictate that standard synthetic protocols (standard Friedel-Crafts or Claisen-Schmidt) will generate specific, predictable side reactions. This guide addresses the three primary synthetic routes and their associated failure modes.

Troubleshooting Matrix & FAQs

Route A: Friedel-Crafts Acylation

Reagents: 1,2-Dimethylbenzene (o-Xylene) + 3-(2,6-Dimethylphenyl)propionyl chloride

Q1: I am observing a major impurity (approx. 85%) with the same mass as the product, but different retention time. What is it? A: You are likely synthesizing the 3',4'-dimethyl isomer , not the target 2',3'-isomer.

  • Root Cause: The Friedel-Crafts acylation of o-xylene is governed by steric hindrance. The 1,2-dimethyl groups direct incoming electrophiles to positions 3 and 4. Position 4 is sterically accessible, while Position 3 (which yields your target 2',3'-isomer) is flanked by the methyl group at Position 2 and the hydrogen at Position 4.

  • Mechanism: The bulky acylium ion formed from 3-(2,6-dimethylphenyl)propionyl chloride preferentially attacks the less hindered 4-position.

  • Solution: This route is chemically unsuitable for the 2',3'-isomer. Switch to Route C (Grignard Addition) to guarantee regiochemistry.

Q2: I see a "wandering methyl" impurity (M+14 or isomeric rearrangement). A: This is the result of the Jacobsen Rearrangement .

  • Root Cause: Under strong Lewis Acid conditions (AlCl

    
    , elevated temperatures), polyalkylbenzenes can undergo intramolecular methyl migration to thermodynamically more stable isomers (e.g., 1,3-dimethyl or 1,3,5-trimethyl derivatives).
    
  • Solution: Lower the reaction temperature to

    
     and use milder Lewis acids (e.g., SnCl
    
    
    
    or FeCl
    
    
    ) if possible, though this may reduce yield due to the bulky acid chloride.
Route B: Aldol Condensation + Hydrogenation

Reagents: 2',3'-Dimethylacetophenone + 2,6-Dimethylbenzaldehyde

Q3: The Aldol reaction stalls at <10% conversion. Increasing temperature only darkens the mixture. A: You are fighting the "Gating Effect" of the 2,6-dimethylbenzaldehyde.

  • Root Cause: The two ortho-methyl groups on the aldehyde shield the carbonyl carbon from nucleophilic attack by the enolate.

  • Side Reaction (The "Darkening"): The enolate of 2',3'-dimethylacetophenone, unable to attack the hindered aldehyde, attacks another molecule of acetophenone. This Self-Condensation produces dypnone derivatives (dimers) which polymerize to form tar.

  • Solution:

    • Switch to Mukaiyama Aldol conditions (Silyl enol ether + TiCl

      
      ) to activate the aldehyde.
      
    • Use Wittig Olefination (Phosphonium salt of the benzyl component + Acetophenone) which is less sensitive to the aldehyde's steric block.

Q4: During the hydrogenation of the chalcone intermediate, I see an impurity with M+2. A: This is Over-Reduction to the alcohol: 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-ol.

  • Root Cause: The steric bulk of the 2,6-dimethyl group prevents the alkene from sitting flat on the catalyst surface, slowing down alkene reduction. Meanwhile, the carbonyl group (less hindered in the chalcone form) competes for reduction.

  • Solution: Use a poisoned catalyst (e.g., Pd/BaSO

    
    ) or transfer hydrogenation (Formic acid/Pd) to favor C=C reduction over C=O reduction.
    
Route C: Grignard Addition to Nitrile (Recommended)

Reagents: 2-Bromo-1,2-dimethylbenzene (Grignard) + 3-(2,6-Dimethylphenyl)propionitrile

Q5: I see a "double addition" tertiary alcohol impurity. A: The Grignard reagent attacked the intermediate imine salt.

  • Root Cause: High local concentration of Grignard reagent or high temperatures allowed a second equivalent to attack the formed imine-magnesium complex.

  • Solution: Ensure the nitrile is in excess or add the Grignard very slowly at low temperature (-78°C to 0°C). Quench with acidic water immediately to hydrolyze the imine to the ketone.

Side Reaction Pathways & Mechanisms

The following diagram illustrates the competitive pathways in the synthesis, highlighting the critical branching points where impurities are generated.

SideReactions Start Reagents: 2',3'-Dimethylacetophenone + 2,6-Dimethylbenzaldehyde Enolate Enolate Intermediate Start->Enolate Base (NaOH/KOH) Cannizzaro IMPURITY B: 2,6-Dimethylbenzyl Alcohol (Cannizzaro) Start->Cannizzaro Strong Base No Alpha-H on Aldehyde Chalcone Target Intermediate: Hindered Chalcone Enolate->Chalcone Aldol Condensation (Slow due to sterics) SelfCond IMPURITY A: Acetophenone Dimer (Self-Condensation) Enolate->SelfCond Fast reaction if aldehyde is blocked Target TARGET PRODUCT: 2',3'-Dimethyl-3-(2,6-dimethylphenyl) propiophenone Chalcone->Target H2 / Pd-C Selective Reduction OverRed IMPURITY C: Saturated Alcohol (Over-reduction) Chalcone->OverRed H2 / Pd-C Over-reaction FC_Start Alt Route: o-Xylene + Acid Chloride FC_Start->Target AlCl3 Minor Product WrongIso IMPURITY D: 3',4'-Dimethyl Isomer (Regio-error) FC_Start->WrongIso AlCl3 Major Product (Sterics)

Caption: Mechanistic flowchart showing the divergence of the target synthesis into major impurity classes based on steric constraints.

Quantitative Impurity Profile

Impurity TypeOriginStructure / IDPrevention Strategy
Regioisomer Friedel-Crafts3',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenoneAvoid F-C Route. Use Grignard coupling of 2,3-dimethylphenyl-MgBr + Nitrile.
Dimer Aldol(E)-1,3-bis(2,3-dimethylphenyl)but-2-en-1-oneUse Wittig or HWE reaction instead of Aldol.
Over-Reduced Alcohol Hydrogenation1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-olMonitor H₂ uptake precisely; use Wilkinson's Catalyst (RhCl(PPh₃)₃) for selectivity.
Des-methyl Analog Raw Material2'-Methyl or 3'-Methyl analogsVerify purity of o-xylene or acetophenone starting material (GC-MS >99%).

Recommended Experimental Protocol (Grignard Route)

To avoid the regioselectivity issues of Friedel-Crafts and the conversion issues of Aldol, the Nitrile-Grignard route is the most robust for this specific substitution pattern.

Step 1: Preparation of 3-(2,6-dimethylphenyl)propionitrile

  • React 2,6-dimethylbenzyl chloride with acetonitrile anion (LDA/THF) or via cyanation of the phenethyl bromide.

Step 2: Grignard Addition

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagent A: 2-Bromo-1,2-dimethylbenzene (1.0 eq) + Mg turnings

    
     Grignard Reagent in THF.
    
  • Reagent B: 3-(2,6-dimethylphenyl)propionitrile (0.9 eq) in Toluene.

  • Addition: Add Reagent B to Reagent A at 0°C over 1 hour.

    • Note: Adding Nitrile to Grignard prevents bis-addition.

  • Workup: Quench with 10% HCl (aq) and reflux for 1 hour. This hydrolyzes the intermediate ketimine (

    
    ) to the ketone.
    
  • Purification: Crystallization from Hexane/EtOAc.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer: New York, 2007. (General reference for Friedel-Crafts regioselectivity and Grignard mechanisms).
  • Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions1982 , 28, 203–331. (Strategy for hindered aldol condensations).

  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, 2013. (Mechanisms of Cannizzaro and steric inhibition).

  • BenchChem Technical Support. "Overcoming Steric Hindrance in Cis-Chalcone Synthesis." (Practical guide on using Wittig over Aldol for hindered substrates).

Technical Support Center: Steric Hindrance Management in Poly-Substituted Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming steric barriers in ketone construction Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Steric Fortress" Protocol

Welcome to the Technical Support Center. You are likely here because your standard ketone synthesis (Friedel-Crafts, Grignard addition, or oxidation) has stalled or yielded a tertiary alcohol byproduct.

Synthesizing poly-substituted ketones—where the carbonyl carbon is flanked by bulky groups (e.g., tert-butyl, adamantyl, ortho-disubstituted aryls)—requires abandoning standard textbook trajectories. The Bürgi-Dunitz angle (107°) is blocked. This guide provides the bypass protocols.

🚑 Emergency Triage: Select Your Failure Mode
SymptomDiagnosisRecommended Protocol
Starting material recovered (Enolizable Ketone) The nucleophile acted as a base (proton abstraction).Protocol A: The Imamoto Reagent
Tertiary Alcohol Formation Over-addition of organometallic reagent.Protocol B: Weinreb Amide Logic
Amide/Ester won't react Steric bulk prevents tetrahedral intermediate formation.Protocol C: Ni-Catalyzed Cross-Coupling
Aryl Halide + Nucleophile failed Oxidative addition successful, but CO insertion failed.Protocol D: Pd-Carbonylative Coupling

Strategic Decision Matrix

Before proceeding, visualize your route using our logic flow. This diagram determines whether you need to suppress basicity or switch to transition metal catalysis.

SynthesisStrategy Start Target: Sterically Hindered Ketone IsEnolizable Are alpha-protons present (Enolizable)? Start->IsEnolizable EnolizationRisk High Risk: Enolization (Proton Transfer) IsEnolizable->EnolizationRisk Yes StericBulk Is the electrophile an Amide or Ester? IsEnolizable->StericBulk No CeCl3 Protocol A: Organocerium (Imamoto) Suppresses Basicity EnolizationRisk->CeCl3 Solution Weinreb Protocol B: Weinreb Amide (Prevents Over-addition) StericBulk->Weinreb Yes (Standard) PdCat Protocol D: Pd-Carbonylative Coupling (Ar-X + CO + R-M) StericBulk->PdCat No (Halide Start) ExtremeBulk Failure: Weinreb Inert? Weinreb->ExtremeBulk If No Reaction NiCat Protocol C: Ni-Catalyzed C-N Activation (Garg Coupling) ExtremeBulk->NiCat Solution

Figure 1: Decision tree for selecting the correct synthetic methodology based on substrate enolizability and steric congestion.

Module 1: The Nucleophilic Strike (Protocol A & B)

Ticket #101: "My Grignard reagent is acting like a base."

Root Cause: With hindered ketones (e.g., di-isopropyl ketone derivatives), the rate of enolization (


) exceeds the rate of nucleophilic addition (

) because the alpha-protons are more accessible than the carbonyl carbon.

The Fix: Protocol A (The Imamoto Reagent) Use Cerium(III) Chloride.[1][2] The "Imamoto Reagent" (R-CeCl₂) is less basic than R-Li or R-MgX but highly oxophilic. The Ce(III) coordinates to the carbonyl oxygen, activating it for addition while the organocerium species is too non-basic to deprotonate the alpha-position.

Experimental Protocol:

  • Drying (Critical): Heat

    
     at 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should spin freely when dry (powder becomes free-flowing).
    
  • Slurry Formation: Suspend dry

    
     (1.5 equiv) in THF. Stir at RT for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add R-Li or R-MgX (1.5 equiv) dropwise. Stir for 30-60 mins. The reagent is now R-CeCl₂.

  • Addition: Add the hindered ketone/amide (1.0 equiv) in THF.

  • Warm Up: Allow to warm to 0°C (or RT for extreme bulk) before quenching with dilute HCl.

Ticket #102: "I can't stop at the ketone; I get tertiary alcohols."

Root Cause: The ketone product is more reactive than the starting ester/acid chloride. The Fix: Protocol B (Weinreb Amide) The formation of a stable 5-membered chelate prevents the second equivalent of nucleophile from attacking until the reaction is quenched.

Troubleshooting the "Unreactive" Weinreb Amide: If your substrate is too hindered (e.g., 2,6-disubstituted benzamides), the Weinreb amide synthesis itself might fail.

  • Modification: Use Morpholine amides . They are often more crystalline and easier to purify than Weinreb amides, though they lack the chelation protection (requires careful stoichiometry).

  • Force Conditions: Use

    
     (Trimethylaluminum) to generate the Weinreb amide directly from an ester. The Al-species activates the leaving group.
    

Module 2: The Catalyst Bypass (Protocol C)

Ticket #205: "Standard nucleophilic substitution is impossible."

Context: You are trying to couple two massive fragments (e.g., a tertiary alkyl group and a hindered aryl group). S_N2 or carbonyl addition pathways are energetically inaccessible.

The Fix: Protocol C (Ni-Catalyzed Amide Cross-Coupling) Recent advances (pioneered by the Garg lab) utilize Nickel(0) to insert into the C-N bond of amides (specifically twisted amides or esters). This bypasses the need for a tetrahedral intermediate.

Mechanism Visualization: Unlike Pd, Ni is smaller and can access sterically congested C-N bonds.

NiCatalysis Ni0 Ni(0)L Catalyst OxAdd Oxidative Addition (C-N Insertion) Ni0->OxAdd + Amide Amide Hindered Amide Amide->OxAdd TransMet Trans- metallation (R-B/Zn) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 Regenerate Product Poly-Sub Ketone RedElim->Product

Figure 2: Catalytic cycle for Nickel-catalyzed cross-coupling of amides to form ketones, bypassing tetrahedral intermediates.

Protocol (Benchtop Friendly):

  • Catalyst:

    
     is air-sensitive.[3] Use paraffin-encapsulated Ni precursors or air-stable Ni(II) salts reduced in situ if a glovebox is unavailable.
    
  • Ligand: Use SIPr (N-Heterocyclic Carbene) to stabilize the Ni center.

  • Coupling Partner: Use Boronic acids (Suzuki type) or Zinc reagents (Negishi type).

  • Solvent: Toluene or Dioxane at 80-100°C.

Why this works for steric bulk: The reaction breaks the C-N bond first, creating an acyl-metal species. The incoming nucleophile (on the metal) is then transferred via reductive elimination, which is driven by the relief of steric strain.

Module 3: Carbonylative Coupling (Protocol D)

Ticket #308: "I have two halides; how do I stitch them with a carbonyl?"

The Fix: Palladium-catalyzed carbonylative coupling.[4] Instead of making a ketone from a pre-existing carbonyl, insert CO gas (or a surrogate) between two halides/triflates.

Data: Comparison of CO Sources

CO SourcePressure ReqSafety ProfileSuitability for Hindered Substrates
CO Gas (Balloon) 1 atmHazardous (Toxic)High (Standard)
Mo(CO)6 SolidModerateGood (Requires high T)
Chloroform (CHCl3) LiquidSafe (biphasic)Moderate (Requires KOH, see Ref 4)
TCP (Trichlorophenyl formate) SolidHigh SafetyExcellent (Rapid release)

Key Insight: For hindered aryl iodides, use bulky phosphine ligands (e.g.,


) to facilitate the oxidative addition, but ensure the CO pressure is not too high, or you will saturate the metal and prevent transmetallation.

References & Authoritative Sources

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[5] Journal of the American Chemical Society, 1989.

    • Core Reference for Protocol A: Explains the suppression of enolization.

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

    • Core Reference for Protocol B: The foundational text for Weinreb amides.

  • Garg, N. K., et al. "Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop."[6][7] Organic Letters, 2020.[6][8]

    • Core Reference for Protocol C: Modern catalytic methods for hindered amides.

  • Sharma, P., et al. "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones... Using Chloroform." The Journal of Organic Chemistry, 2017.[8][9]

    • Core Reference for Protocol D: Safer alternatives to CO gas.[9]

For further assistance with specific substrate classes (e.g., adamantyl ketones), please submit a Level 2 ticket with your specific structure.

Sources

alternative catalysts for the synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts for the Synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Welcome to the technical support center for advanced organic synthesis. This guide provides troubleshooting and answers to frequently asked questions (FAQs) regarding the synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. This transformation, an α-arylation of 2',3'-dimethylpropiophenone, presents a significant synthetic challenge due to the severe steric hindrance imposed by the 2,6-disubstituted aryl electrophile. This document offers insights into catalyst selection, reaction optimization, and troubleshooting common issues encountered during this demanding C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at the α-arylation using standard Pd catalysts are failing. What is the primary challenge with this specific synthesis?

The principal obstacle in synthesizing 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is the steric hindrance around the C-X bond of the 2,6-dimethylphenyl halide. This steric congestion severely impedes the crucial oxidative addition step, where the metal center of the catalyst inserts into the aryl-halide bond.[1][2] For a catalyst like Pd(0), this step is often the rate-limiting part of the entire catalytic cycle. The two ortho-methyl groups act as bulky sentinels, preventing the palladium complex from easily accessing the reaction site. Consequently, standard catalysts, such as those with less bulky phosphine ligands (e.g., PPh₃), often fail or provide negligible yields.

Q2: Given the steric challenge, which Palladium-based catalyst system should I use as a starting point?

For sterically demanding couplings, the catalyst system must be specifically designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][3] We recommend starting with a Palladium(0) source in combination with a highly specialized, bulky, and electron-rich phosphine ligand.

Recommended Starting System:

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (which is reduced in situ).

  • Ligand: A highly hindered biaryl monophosphine ligand is critical. Excellent choices include:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Base: A strong, non-nucleophilic base is required for efficient enolate formation.

    • NaOtBu (Sodium tert-butoxide) is a common and effective choice.

    • LHMDS (Lithium bis(trimethylsilyl)amide) is another strong option.

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.

Causality: Bulky, electron-rich ligands like XPhos serve two purposes. Their electron-donating character increases the electron density on the palladium center, which facilitates the oxidative addition into the C-X bond.[1] Simultaneously, their immense steric bulk promotes the final C-C bond-forming reductive elimination step.[1]

Troubleshooting_Flowchart start Reaction Start: Low or No Conversion check_catalyst Is the Catalyst System Optimized for Steric Hindrance? start->check_catalyst check_conditions Are Reaction Conditions Fully Inert? check_catalyst->check_conditions Yes solution_ligand Action: Switch to Bulky Ligand (e.g., XPhos, BrettPhos) check_catalyst->solution_ligand No check_base Is Base Strength and Solubility Adequate? check_conditions->check_base Yes solution_inert Action: Degas Solvent Thoroughly, Use High-Purity Reagents check_conditions->solution_inert No side_products Are Side Products (e.g., Aldol) Observed? check_base->side_products Yes solution_base Action: Switch to a Stronger Base (NaOtBu, LHMDS) or Increase Temperature check_base->solution_base No solution_aldol Action: Ensure Fast Enolate Formation (Add Ketone to Base/Catalyst Mix) side_products->solution_aldol Yes alternative_catalyst Consider Alternative Catalysts: Nickel or Copper Systems side_products->alternative_catalyst No, still no product

Caption: Troubleshooting flowchart for the α-arylation.

Q3: What are some viable alternative catalysts if optimized Palladium systems are unsuccessful or cost-prohibitive?

If palladium-based systems fail to provide satisfactory results, or for reasons of cost-effectiveness, Nickel and Copper catalysts are excellent alternatives to investigate.

Alternative 1: Nickel-Based Catalysts Nickel catalysts are particularly effective for coupling with less reactive aryl chlorides and are more economical than palladium.[4] For sterically hindered substrates, N-heterocyclic carbene (NHC) ligands are often employed.[5]

  • Recommended System:

    • Nickel Precursor: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

    • Ligand: IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), which forms the active NHC ligand in situ with a base.

    • Base: LiOtBu (Lithium tert-butoxide) or NaOtBu.

  • Why it Works: NHC ligands are strong σ-donors that effectively stabilize the low-valent nickel species and can promote the oxidative addition of challenging electrophiles like 2,6-dimethylphenyl chloride.

Alternative 2: Copper-Based Catalysts Copper catalysis offers a ligand-free or simple-ligand approach that can be very effective, though sometimes less general than Pd or Ni systems.[6][7] These reactions may require the use of more reactive arylating agents.

  • Recommended System:

    • Copper Precursor: CuI (Copper(I) Iodide)

    • Arylating Agent: A 2,6-dimethylphenyl-substituted diaryliodonium salt is often more effective than an aryl halide in copper catalysis.[8][9]

    • Conditions: Often performed base-free by using a silyl enol ether of the starting propiophenone.[8]

  • Why it Works: The mechanism is distinct from Pd/Ni catalysis. The use of a hypervalent iodine reagent (diaryliodonium salt) provides a different, often lower-energy pathway for the arylation event to occur.[10]

Catalyst SystemTypical PrecursorRecommended LigandKey AdvantagePrimary Disadvantage
Palladium Pd₂(dba)₃XPhos, BrettPhosHigh generality and reliability for hindered substrates.[11]High cost of both metal and ligand.
Nickel Ni(COD)₂IPr (NHC Ligand)Lower cost; effective for aryl chlorides.[12]Highly sensitive to air and moisture.
Copper CuIOften Ligand-FreeVery low cost; mild conditions possible.[6]May require specialized arylating agents (e.g., diaryliodonium salts).[8]
Q4: I am observing significant formation of an aldol condensation side-product. How can this be prevented?

Aldol condensation is a common side reaction where the ketone enolate attacks a neutral molecule of the starting ketone.[13] This occurs when the rate of enolization is slow or incomplete, leading to a significant concentration of both the enolate and the neutral ketone in the reaction mixture.

Troubleshooting Steps:

  • Reverse Addition: Instead of adding the base to the mixture of ketone and aryl halide, try a reverse addition. Prepare a solution of the base and catalyst, and then slowly add the ketone to this mixture. This ensures that as soon as the ketone is introduced, it is rapidly and completely converted to the enolate, minimizing its concentration as a neutral electrophile.

  • Use a Stronger Base: Switching from a weaker base (like K₃PO₄) to a stronger one (like NaOtBu or LHMDS) will dramatically increase the rate of deprotonation, favoring the desired cross-coupling pathway.[13]

  • Check Reagent Purity: Water in the reaction mixture can quench the enolate, regenerating the neutral ketone and promoting aldol side reactions. Ensure all reagents and solvents are scrupulously dry.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation

This is a starting point protocol and may require optimization.

Reagents & Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • 2',3'-dimethylpropiophenone (1.0 equiv)

  • 1-Bromo-2,6-dimethylbenzene (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.022 equiv, 2.2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture for 10-15 minutes at room temperature to pre-form the active catalyst.

  • Reagent Addition: Add the 1-bromo-2,6-dimethylbenzene, followed by the 2',3'-dimethylpropiophenone to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(X)-L Oxidative Adduct pd0->oa_complex Ar-X enolate_complex Ar-Pd(II)(Enolate)-L oa_complex->enolate_complex Ketone Enolate center enolate_complex->pd0 α-Aryl Ketone product_complex Product re_label Reductive Elimination oa_label Oxidative Addition trans_label Enolate Coordination

Caption: General catalytic cycle for Pd-catalyzed α-arylation.

References

  • Nickel catalyzed α-arylation of ketones with aryltrimethylammonium triflates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nickel-catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State and Room Temperature Reactions. National Institutes of Health (NIH). [Link]

  • Versatile and Ligand-Free Copper-Catalyzed α-Arylations of Aromatic Ketones Using Diaryliodonium Salts. ChemRxiv. [Link]

  • Nickel-Catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State, and Room-Temperature Reactions. Journal of the American Chemical Society. [Link]

  • Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Nickel−NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. The Journal of Organic Chemistry. [Link]

  • Nickel-Catalyzed Mono-Selective α-Arylation of Acetone. Thieme Chemistry. [Link]

  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. National Institutes of Health (NIH). [Link]

  • Copper catalyzed synthesis of α‐aryl ketones without ligand by direct... ResearchGate. [Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Copper-catalyzed synthesis of benzocarbazoles via α-C-arylation of ketones. Chemical Communications (RSC Publishing). [Link]

  • Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. Organic Letters (ACS Publications). [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research (ACS Publications). [Link]

  • Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. The Hartwig Group, UC Berkeley. [Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing. [Link]

  • Photocatalytic α‐arylation of ketones by aryl halides. ResearchGate. [Link]

  • A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ- Arylation of α,β-Unsaturated Ketones with (He. Wiley Online Library. [Link]

  • Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository. [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed direct β-arylation of ketones with diaryliodonium salts: a stoichiometric heavy metal-free and user-friendly approach. RSC Publishing. [Link]

  • Catalyst recycling experiment for the arylation of propiophenone with complex 5d. ResearchGate. [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]

  • Synthesis of propiophenone. PrepChem.com. [Link]

  • Persistent challenges of C−H arylation of α,β‐unsaturated ketones. ResearchGate. [Link]

  • Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]

  • Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate. [Link]

  • Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with... ResearchGate. [Link]

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. [Link]

  • Direct α-Arylation of Ketones. Michigan State University. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers and drug development professionals face during the synthesis of propiophenone and its derivatives.

Propiophenones are foundational motifs in pharmaceutical chemistry (e.g., in the synthesis of analgesics like dextropropoxyphene). However, their synthesis is frequently complicated by over-addition, polyacylation, and isomerization. This guide breaks down the three primary synthetic routes—Friedel-Crafts Acylation, Vapor-Phase Cross-Decarboxylation, and the Weinreb Amide Synthesis—providing mechanistic causality, self-validating protocols, and actionable solutions to eliminate byproduct formation.

Section 1: Friedel-Crafts Acylation (The Laboratory Standard)

The Friedel-Crafts acylation of aromatic rings using propionyl chloride and a Lewis acid (typically AlCl₃) is the most direct laboratory method for synthesizing propiophenones[1]. While it avoids the polyalkylation issues common in Friedel-Crafts alkylation, it is highly sensitive to environmental and thermal conditions.

Q&A Troubleshooting

Q1: My reaction yields a dark, tarry mixture with multiple unidentifiable byproducts. How do I prevent this decomposition? A1: Tarry byproducts are the direct result of substrate polymerization or thermal decomposition of the highly reactive acylium ion intermediate[1]. The initial complexation between propionyl chloride and AlCl₃ is violently exothermic. If the acylating agent is added too rapidly, localized hot spots cause the aromatic substrate to degrade rather than undergo controlled electrophilic aromatic substitution. Solution: Maintain the reaction vessel strictly at 10 °C during the entire addition phase[2]. Only allow the mixture to warm to room temperature after the exothermic complexation is fully complete.

Q2: I am observing incomplete conversion and low yields, despite using a full stoichiometric equivalent of aluminum chloride. Why? A2: Unlike alkylation, Friedel-Crafts acylation is not catalytic[1]. The newly formed propiophenone possesses a basic carbonyl oxygen that strongly coordinates with the AlCl₃, forming a stable Lewis acid-base complex. This sequesters the catalyst, removing it from the reaction cycle. Furthermore, trace moisture rapidly hydrolyzes AlCl₃ into inactive aluminum hydroxide and HCl gas. Solution: Always use 1.1 to 1.2 equivalents of fresh, anhydrous AlCl₃ per equivalent of propionyl chloride, and ensure a strictly anhydrous environment.

Validated Protocol: Optimized Friedel-Crafts Acylation
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an inert gas line (argon/nitrogen).

  • Reagent Loading: Add anhydrous benzene (acting as both solvent and reactant) and 1.1 equivalents of anhydrous AlCl₃. Cool the suspension to 10 °C using an ice-water bath[2].

  • Acylating Agent Addition: Place 1.0 equivalent of propionyl chloride in the addition funnel. Add it dropwise to the stirring suspension at a rate of approximately 1 drop every 3 seconds, ensuring the internal temperature does not exceed 15 °C[2].

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion[1].

  • Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum-ketone complex and solubilize the resulting aluminum salts.

  • Isolation: Separate the organic layer, wash with saturated aqueous sodium carbonate to neutralize residual acid, dry over anhydrous Na₂SO₄, and purify the propiophenone via simple distillation[2].

G Start Friedel-Crafts Acylation (Propiophenone Synthesis) Issue1 Issue: Low Yield / No Reaction Start->Issue1 Issue2 Issue: Tarry Byproducts Start->Issue2 Cause1 Cause: Catalyst Depletion (Moisture or Complexation) Issue1->Cause1 Fix1 Solution: Flame-dry glassware Use >1.1 eq AlCl3 Cause1->Fix1 Cause2 Cause: Thermal Decomposition / Polymerization Issue2->Cause2 Fix2 Solution: Maintain 10°C Control addition rate Cause2->Fix2

Logic tree for troubleshooting Friedel-Crafts acylation byproducts and low yields.

Section 2: Vapor-Phase Cross-Decarboxylation (Industrial Scale)

For large-scale pharmaceutical applications, propiophenone is synthesized via the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at 400–600 °C[3].

Q&A Troubleshooting

Q3: My industrial scale-up is producing unacceptable levels of the isomer isobutyrophenone. How can I suppress this byproduct? A3: Isobutyrophenone is a critical impurity because it is nearly impossible to separate from propiophenone via conventional distillation (their boiling points differ by less than 1 °C)[4]. In pharmaceutical applications, such as the synthesis of dextropropoxyphene, isobutyrophenone contamination leads to the formation of addictive narcotic isomers instead of the desired analgesic[4]. Solution: The introduction of a diluent—specifically water (steam) or secondary alcohols—into the reactant feed stream drastically suppresses isobutyrophenone formation[3]. Adding 4 to 8 moles of water per mole of benzoic acid shifts the reaction dynamics to favor the straight-chain propiophenone[4].

Quantitative Data: Diluent Impact on Byproduct Formation

The following table summarizes the impact of various feed stream additives on the percentage of isobutyrophenone byproduct generated during vapor-phase synthesis[4]:

Additive (per mole Benzoic Acid)Isobutyrophenone Byproduct (%)Mechanistic Outcome
None (Control) 5.0% - 6.4%High byproduct formation
1 mole Methanol 10.4%Exacerbated byproduct formation
1 mole Isopropanol 3.2%Moderate suppression
8 moles Water (Steam) 2.3% - 2.8%Optimal suppression (Industrial Standard)

Section 3: Weinreb Amide Route (Precision Pharmaceutical Synthesis)

When synthesizing highly functionalized propiophenone derivatives, direct acylation is often too harsh. The Weinreb ketone synthesis is the preferred alternative, utilizing N,O-dimethylhydroxylamine to ensure precise carbon-carbon bond formation[5].

Q&A Troubleshooting

Q4: When reacting my carboxylic acid derivative with ethylmagnesium bromide to form a propiophenone, I get massive amounts of a tertiary alcohol byproduct. How do I stop this over-addition? A4: Standard esters and acid chlorides react with Grignard reagents to form a highly reactive ketone intermediate in situ. Because this intermediate ketone is more electrophilic than the starting ester, a second equivalent of the Grignard reagent attacks it immediately, resulting in a tertiary alcohol byproduct[6]. Solution: Convert your carboxylic acid derivative to a Weinreb amide (N-methoxy-N-methylamide) first. When the Grignard reagent attacks a Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation between the metal ion (Mg or Li) and the two oxygen atoms (the carbonyl oxygen and the N-methoxy oxygen)[6]. This stable chelate survives until the reaction is quenched with aqueous acid, completely preventing over-addition and yielding exclusively the desired propiophenone[6][7].

Validated Protocol: Synthesis of Propiophenone via Weinreb Amide
  • Amide Formation: Dissolve the substituted benzoic acid derivative in THF. Add a coupling agent (e.g., PPh₃/I₂ or EDC) and N,O-dimethylhydroxylamine hydrochloride, followed by a base such as N-methylmorpholine[8][9]. Stir at room temperature until conversion is complete.

  • Purification: Perform a standard aqueous workup and isolate the Weinreb amide intermediate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Nucleophilic Attack: Slowly add 1.1 equivalents of ethylmagnesium bromide. The reaction forms a stable, metal-chelated tetrahedral intermediate that halts further reactivity[6][7].

  • Quenching (Critical Step): Quench the reaction at 0 °C with cold 1M HCl. The acidic environment collapses the chelated intermediate, releasing the pure propiophenone derivative without any tertiary alcohol contamination[6].

G WA Weinreb Amide (N-methoxy-N-methylamide) AddGrignard Add Ethylmagnesium Bromide (EtMgBr) WA->AddGrignard Ester Standard Ester / Acid Chloride Ester->AddGrignard Chelate Stable Chelated Intermediate (Prevents further attack) AddGrignard->Chelate Weinreb Route Unstable Highly Reactive Ketone (In situ) AddGrignard->Unstable Standard Route Workup Aqueous Acid Quench Chelate->Workup OverAdd Second EtMgBr Attack Unstable->OverAdd Product Pure Propiophenone (Target) Workup->Product Byproduct Tertiary Alcohol (Over-addition Byproduct) OverAdd->Byproduct

Mechanistic pathway showing how Weinreb amides prevent tertiary alcohol over-addition.

References
  • Production of propiophenone - Google Patents (US4172097A). 3

  • Production of propiophenone - European Patent Office (EP 0008464 B1). 4

  • Technical Support Center: Optimization of Reaction Conditions for Propiophenone Derivatives - Benchchem. 1

  • Weinreb ketone synthesis - Wikipedia. 5

  • [ChemPlayer Reupload] Propiophenone synthesis from benzene and propionyl chloride - YouTube. 2

  • What IS the Weinreb Amide? - YouTube. 6

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. 8

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PubMed. 9

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. 7

Sources

optimizing reaction conditions for the synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (systematic name: 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one).

This molecule presents a classic problem in organic synthesis: extreme steric hindrance at the electrophilic site (the aldehyde) combined with an ortho-substituted nucleophile (the ketone). Standard textbook protocols for Aldol condensation will likely fail or result in negligible yields.

Ticket ID: OPT-SYN-26DM Subject: Optimization of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Synthesis Status: Active Guide

Diagnostic & Strategic Analysis

The synthesis targets a dihydrochalcone structure.[1] The most direct retrosynthetic disconnection involves the reduction of a chalcone intermediate formed by a Claisen-Schmidt condensation.

The Core Problem: You are reacting 2,6-dimethylbenzaldehyde (Electrophile) with 2',3'-dimethylacetophenone (Nucleophile).

  • Steric Wall: The two methyl groups at the 2,6-positions of the aldehyde create a "molecular gate," effectively shielding the carbonyl carbon from nucleophilic attack by the enolate.

  • Enolate Geometry: The 2-methyl group on the acetophenone forces the carbonyl out of coplanarity with the phenyl ring, slightly destabilizing the enolate and reducing its nucleophilicity.

Strategic Recommendation: Do not use standard ethanolic NaOH at room temperature. It will not provide sufficient activation energy to overcome the steric barrier. You must employ Phase Transfer Catalysis (PTC) or Mechanochemistry for the condensation step, followed by a controlled catalytic hydrogenation.

Optimized Experimental Protocols

Workflow Overview

Figure 1: The critical bottleneck is Step 1 (Condensation) due to the 2,6-dimethyl steric blockade.

Protocol A: Phase Transfer Catalyzed Condensation (Recommended)

This method uses a quaternary ammonium salt to transport hydroxide ions into the organic phase, creating "naked," highly reactive hydroxide ions that can deprotonate the hindered ketone more effectively.

Reagents:

  • 2,6-Dimethylbenzaldehyde (1.0 eq)

  • 2',3'-Dimethylacetophenone (1.0 eq)

  • NaOH (40% aqueous solution)

  • Toluene (Solvent)[1][2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%)

Procedure:

  • Dissolution: Dissolve both the aldehyde and ketone in Toluene (approx. 5 mL per mmol of reactant). Toluene is preferred over ethanol to allow higher reaction temperatures and better compatibility with the PTC.

  • Catalyst Addition: Add the TBAB (5 mol%).

  • Initiation: Add the 40% NaOH solution (approx. 2-3 eq) dropwise under vigorous stirring.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC.

    • Note: Standard aldols run at RT. This hindered substrate requires thermal energy.

  • Workup: Separate phases. Wash organic layer with water (x2) and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane. The chalcone is likely a solid.

Protocol B: The "Mechanochemical" Approach (Solvent-Free)

If Protocol A fails to push conversion >50%, use solvent-free grinding. This generates high local concentrations and frictional heat.

Procedure:

  • Place solid NaOH (2.0 eq) and the ketone (1.0 eq) in a mortar.

  • Grind with a pestle for 5 minutes until a paste forms (enolate formation).

  • Add the 2,6-dimethylbenzaldehyde (1.0 eq).

  • Grind vigorously for 20–30 minutes. The mixture will likely turn yellow/orange (indication of conjugation).

  • Allow to stand for 2 hours.

  • Quench with ice water and filter the solid precipitate.

Protocol C: Selective Hydrogenation (Reduction)

Once the chalcone is obtained, the alkene must be reduced without reducing the carbonyl.

Reagents:

  • Chalcone Intermediate

  • 10% Pd/C (10 wt% loading)

  • Ethyl Acetate or Methanol

  • Hydrogen Balloon (1 atm)

Procedure:

  • Dissolve chalcone in Ethyl Acetate.

  • Add 10% Pd/C (10% by weight of substrate).

  • Purge with Nitrogen, then Hydrogen.

  • Stir vigorously at Room Temperature for 2–4 hours.

  • Critical Check: Monitor via NMR or HPLC. Stop immediately upon disappearance of the alkene. Over-reduction to the alcohol is possible if left too long, though the hindered carbonyl makes this less likely.

  • Filter through Celite and concentrate.

Data & Specifications

ParameterSpecification / Requirement
Target CAS Not generally assigned (Research Chemical)
Formula C₁₉H₂₂O
MW 266.38 g/mol
Key 1H NMR Signal (Target) Look for disappearance of vinylic doublets (δ 7.0–8.0 region) and appearance of methylene triplets at approx δ 2.9–3.2 ppm.
Key 1H NMR Signal (Impurity) Alcohol: Signal at δ ~4.5–5.0 ppm (CH-OH) indicates over-reduction. Aldehyde: Singlet at δ ~10.2 ppm indicates incomplete condensation.

Troubleshooting Guide (FAQs)

Issue 1: "I am recovering 90% starting material after 24 hours."

Diagnosis: The reaction is kinetically trapped. The 2,6-dimethyl groups prevent the aldehyde from approaching the enolate. Solution:

  • Switch to Protocol B (Grinding): The lack of solvent maximizes collision frequency.

  • Increase Temperature: If using Protocol A, reflux the toluene.

  • Use a Lewis Acid: Pre-activate the aldehyde with

    
     (Titanium tetrachloride) and amine base (Mukaiyama Aldol conditions). This is the "nuclear option" if base catalysis fails.
    
Issue 2: "The product is a sticky gum, not a solid."

Diagnosis: Likely contamination with self-condensation products of the ketone or unreacted aldehyde (which is an oil). Solution:

  • High-Vacuum Kugelrohr: Distill off the unreacted aldehyde (lower boiling point) before attempting crystallization.

  • Seed Crystal: If you have any pure material, seed the gum.

  • Trituration: Sonicate the gum in cold pentane or hexanes to induce precipitation.

Issue 3: "Hydrogenation yielded the alcohol (OH group) instead of the ketone."

Diagnosis: Over-reduction. While the hindered ketone is hard to reduce, Pd/C is active enough to do it over long periods. Solution:

  • Poison the Catalyst: Add a trace amount of Quinoline or use Lindlar's Catalyst (though Lindlar is usually for alkynes, it effectively slows carbonyl reduction).

  • Change Metal: Switch to Wilkinson's Catalyst (

    
    ) in Benzene/Ethanol. It is highly selective for alkenes over carbonyls.
    
Issue 4: "Can I use the Wittig Reaction instead?"

Answer: Yes, and it may be superior. If the Aldol route remains stubborn, react 2,6-dimethylbenzaldehyde with the ylide generated from (1-(2,3-dimethylphenyl)ethyl)triphenylphosphonium bromide .

  • Pros: Wittig is less sensitive to the nucleophilic attack angle than Aldol.

  • Cons: Separation of Triphenylphosphine oxide (TPPO) can be difficult.

Decision Logic for Optimization

Figure 2: Troubleshooting logic flow. Note the pivot to Wittig chemistry if steric hindrance blocks the Aldol pathway.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Phase Transfer Catalysis in Aldol Reactions

    • Iwamoto, H., et al. (2018). "Catalytic asymmetric aldol reaction of sterically hindered aliphatic aldehydes." Chemical Communications.

  • Hydrogenation Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on Pd/C vs Wilkinson selectivity).
  • Mechanochemistry (Solvent-Free Aldol)

    • Raston, C. L., & Scott, J. L. (2000). "Green Chemistry: Solvent-free aldol condensations." Green Chemistry, 2, 49-52.

  • Wittig Alternative for Hindered Ketones

    • BenchChem Technical Notes. "Overcoming steric hindrance in cis-chalcone synthesis."

Disclaimer: This guide is for research purposes only. The synthesis of specific propiophenone derivatives may be subject to regulatory monitoring depending on your jurisdiction. Ensure compliance with all local chemical safety and control regulations.

Sources

Validation & Comparative

comparing Friedel-Crafts and Grignard methods for propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Friedel-Crafts and Grignard Methods for Propiophenone Synthesis Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals such as ephedrine derivatives and bupropion. Its synthesis is typically approached via two primary methodologies: Friedel-Crafts Acylation and the Grignard Reaction .[1][2]

  • Friedel-Crafts Acylation is the industrial workhorse, offering high atom economy and direct access from commodity chemicals (benzene and propionyl chloride). However, it suffers from significant waste generation (stoichiometric aluminum salts) and regulatory pressure due to solvent toxicity (benzene).

  • The Grignard Method (addition of ethylmagnesium bromide to benzonitrile) provides a higher degree of regiocontrol and avoids the harsh Lewis acid conditions, making it superior for complex, substituted substrates where isomerism is a concern.

This guide objectively compares these routes, supported by experimental protocols and mechanistic insights.

Friedel-Crafts Acylation: The Industrial Standard

This method involves the electrophilic aromatic substitution of benzene with propionyl chloride using a Lewis acid catalyst.

Mechanism & Theory

The reaction proceeds via the generation of a highly electrophilic acylium ion.[3] Aluminum chloride (


) abstracts a chloride from propionyl chloride, forming the resonance-stabilized propionyl cation. This electrophile attacks the 

-electron cloud of benzene, forming an arenium ion (sigma complex), which is then deprotonated to restore aromaticity.[3]

Key Constraint: The product ketone complexes with


 in a 1:1 ratio, deactivating the catalyst. Therefore, stoichiometric quantities of Lewis acid are required, not catalytic.
Experimental Protocol
  • Scale: Laboratory (50 mmol)

  • Reagents: Benzene (excess/solvent), Propionyl Chloride (1.0 eq),

    
     (1.2 eq).
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and an HCl gas trap (scrubber).

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (8.0 g, 60 mmol) and dry benzene (30 mL). Cool to 0–5°C in an ice bath.
    
  • Addition: Add propionyl chloride (4.6 g, 50 mmol) dropwise over 30 minutes. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Remove ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (80°C) for 2 hours until HCl evolution ceases.

  • Quench: Pour the dark reaction mixture over 100 g of crushed ice/conc. HCl (10 mL) mixture. Caution: Extremely exothermic.

  • Workup: Separate the organic layer.[4] Extract aqueous layer with ether (2 x 30 mL). Wash combined organics with water, 10% NaOH, and brine. Dry over

    
    .
    
  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (bp ~218°C at atm, or ~105°C at 15 mmHg).

Typical Yield: 80–90%[5]

Grignard Reaction: The Precision Alternative

This method utilizes the nucleophilic addition of an organometallic reagent (ethylmagnesium bromide) to a nitrile (benzonitrile), followed by acidic hydrolysis.

Mechanism & Theory

Unlike the Friedel-Crafts reaction, which relies on electrophilic attack, the Grignard reagent acts as a nucleophile. The ethyl carbanion attacks the electrophilic carbon of the nitrile group (


), forming a magnesium imine salt intermediate. This intermediate is stable until acidic hydrolysis converts the imine (

) into the ketone (

).[6]

Key Advantage: This route avoids the formation of regioisomers (ortho/para mixtures) often seen when acylating substituted benzenes.

Experimental Protocol
  • Scale: Laboratory (50 mmol)

  • Reagents: Benzonitrile (1.0 eq), Ethyl bromide (1.1 eq), Mg turnings (1.2 eq), Anhydrous Ether/THF.

Step-by-Step Workflow:

  • Reagent Prep: In a dry flask under

    
    , activate Mg turnings (1.46 g, 60 mmol) with a crystal of iodine. Add 5 mL of anhydrous ether.
    
  • Grignard Formation: Add a solution of ethyl bromide (6.0 g, 55 mmol) in 20 mL ether dropwise. Maintain a gentle reflux. Stir for 30 mins after addition until Mg is consumed.

  • Addition: Cool the Grignard solution to 0°C. Add benzonitrile (5.15 g, 50 mmol) in 10 mL ether dropwise. The mixture will turn cloudy/yellow.

  • Reflux: Heat to reflux for 3–4 hours to ensure complete addition to the sterically demanding nitrile carbon.

  • Hydrolysis (Critical Step): Cool to 0°C. Slowly add 10% HCl (50 mL). The imine salt will precipitate and then hydrolyze.

    • Note: Nitrile hydrolysis requires stronger acidic conditions/heat than ester hydrolysis. Reflux the acidic mixture for 1 hour to ensure full conversion of the imine to the ketone.

  • Workup: Separate layers. Extract aqueous phase with ether. Wash organics with saturated

    
     and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Distillation (similar to FC method).

Typical Yield: 65–75%

Head-to-Head Performance Comparison
FeatureFriedel-Crafts AcylationGrignard Addition (Nitrile)
Atom Economy High (HCl is main byproduct)Low (Mg salts + amine salts waste)
Typical Yield 80–95% 65–80%
Reaction Time Fast (2–4 hours)Slow (Requires reagent prep + hydrolysis)
Cost Low (Benzene/AlCl3 are cheap)Moderate (Anhydrous solvents, Mg)
Safety Profile Poor (Benzene carcinogen, corrosive AlCl3)Moderate (Flammable ether, pyrophoric Mg)
Regioselectivity Variable (Directing groups influence isomerism)Perfect (Structure fixed by starting nitrile)
Scalability Excellent (Standard industrial process)Challenging (Exotherms, solvent volume)
Visualizations
Figure 1: Friedel-Crafts Acylation Mechanism

This diagram illustrates the generation of the acylium ion and the electrophilic aromatic substitution cycle.

FC_Mechanism cluster_0 Electrophile Generation cluster_1 Aromatic Substitution PropCl Propionyl Chloride (Et-CO-Cl) Complex Complex [Et-CO-Cl:AlCl3] PropCl->Complex AlCl3 AlCl3 AlCl3->Complex Acylium Acylium Ion (Et-C+=O) Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Benzene Benzene Benzene->Sigma + Acylium Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl Final Propiophenone Product_Complex->Final + H2O (Quench)

Caption: The Friedel-Crafts pathway relies on the formation of a reactive acylium ion intermediate.

Figure 2: Grignard Synthesis Workflow

This diagram outlines the sequential process from organometallic reagent formation to hydrolytic cleavage of the imine.[6]

Grignard_Workflow Start Start: Ethyl Bromide + Mg Grignard Grignard Reagent (EtMgBr) Start->Grignard Ether/Reflux Addition Addition of Benzonitrile (Ph-CN) Grignard->Addition Intermediate Imine Salt Intermediate (Ph-C(=NMgBr)-Et) Addition->Intermediate Nucleophilic Attack Hydrolysis Acidic Hydrolysis (H3O+ / Heat) Intermediate->Hydrolysis Product Propiophenone (Ph-CO-Et) Hydrolysis->Product - MgBr(OH), NH4+

Caption: The Grignard route proceeds via a stable imine salt, requiring vigorous acid hydrolysis to yield the ketone.

Troubleshooting & Expert Insights

Friedel-Crafts Optimization:

  • Moisture Control:

    
     is extremely hygroscopic. Even trace water kills the catalyst and generates HCl gas. Use fresh bottles or sublime before use.
    
  • Order of Addition: Adding the acid chloride to the

    
    /Benzene slurry (as described) controls gas evolution better than adding 
    
    
    
    to the liquid mixture.

Grignard Optimization:

  • Imine Hydrolysis: A common failure point is stopping the hydrolysis too early, resulting in a mixture of ketone and unreacted imine (which may polymerize). Ensure the acidic mixture is heated sufficiently.

  • Initiation: If the Grignard reagent fails to start, add a single crystal of iodine or a drop of 1,2-dibromoethane to etch the magnesium oxide surface.

References
  • Vogel's Textbook of Practical Organic Chemistry . (1989). Friedel-Crafts Acylation of Benzene. 5th Ed. Longman Scientific & Technical.

  • Organic Syntheses . (1932). Propiophenone via Friedel-Crafts. Coll. Vol. 1, p. 478. [Link] (Note: Link directs to similar ketone synthesis).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Master Organic Chemistry . (2024). Reaction of Grignard Reagents with Nitriles. [Link]

Sources

Comparative Analysis of Substituted Propiophenones: Reactivity & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Tug-of-War

Propiophenone (1-phenylpropan-1-one) serves as a critical scaffold in the synthesis of CNS-active pharmaceutical ingredients, particularly substituted cathinones and amphetamines. For the synthetic chemist, the phenyl ring is not merely a structural anchor; it is a "tuning knob" for reactivity.

This guide provides a comparative analysis of how para-substituents—specifically Electron Donating Groups (EDGs) versus Electron Withdrawing Groups (EWGs)—dictate the kinetics and thermodynamic outcomes of two pivotal transformations:


-bromination  and carbonyl reduction .

By understanding the mechanistic causality described below, researchers can move beyond "recipe following" to rational process design, optimizing yields and minimizing impurity profiles in drug development workflows.

Mechanistic Framework: The Hammett Logic

To predict reactivity, we must quantify the electronic influence of substituents. We utilize the Hammett equation principles, where


 constants represent the electronic push/pull of a substituent.[1]
  • 4-Methoxypropiophenone (4-OMe): Strong EDG (

    
    ). Pushes electron density into the ring and carbonyl oxygen.
    
  • 4-Nitropropiophenone (4-NO2): Strong EWG (

    
    ). Pulls electron density, deactivating the ring and increasing carbonyl electrophilicity.
    
Visualization: Electronic Influence on Reactivity

The following diagram illustrates how these electronic effects propagate through the molecule to influence reaction centers.

HammettLogic cluster_0 Electron Donating (4-OMe) cluster_1 Electron Withdrawing (4-NO2) EDG 4-OMe Group Ring1 Aromatic Ring (Electron Rich) EDG->Ring1 Resonance (+R) Carbonyl1 Carbonyl Oxygen (More Basic) Ring1->Carbonyl1 Stabilizes + charge caption Fig 1. Divergent electronic effects of substituents on the propiophenone core. EWG 4-NO2 Group Ring2 Aromatic Ring (Electron Poor) EWG->Ring2 Induction/Resonance (-I/-R) Carbonyl2 Carbonyl Carbon (More Electrophilic) Ring2->Carbonyl2 Destabilizes + charge

Comparative Module 1: -Bromination

The


-bromination of propiophenones is the "gateway" reaction for synthesizing cathinone derivatives. The mechanism typically proceeds via acid-catalyzed enolization.
The Mechanistic Divergence
  • EDG (4-OMe): The methoxy group stabilizes the protonated carbonyl intermediate via resonance. This facilitates the initial protonation step, leading to faster enolization . However, the product (

    
    -bromo ketone) is also activated, leading to a high risk of poly-bromination  if stoichiometry is not strictly controlled.
    
  • EWG (4-NO2): The nitro group destabilizes the protonated carbonyl, making the initial protonation difficult. The reaction has a longer induction period . However, once the mono-bromo species is formed, the electron-withdrawing effect makes the second enolization less favorable, resulting in high selectivity for the mono-product.

Performance Data Comparison
Feature4-Methoxypropiophenone (EDG)4-Nitropropiophenone (EWG)
Reaction Rate Fast (

vs unsubstituted)
Slow (

)
Induction Period NegligibleSignificant (requires heat/catalyst)
Major Impurity

-dibromo derivative
Unreacted starting material
Optimal Solvent DCM or

(moderates rate)
Glacial Acetic Acid (promotes enolization)
Yield Potential 85-92% (if monitored closely)75-85% (cleaner profile, lower conversion)
Self-Validating Protocol: Selective -Bromination

This protocol uses


 for atom economy, avoiding the waste of 

.
  • Setup: Dissolve substituted propiophenone (10 mmol) in Ethyl Acetate (30 mL).

  • Activation: Add 48% HBr (11 mmol). Note: For 4-NO2, add 0.5 mL glacial acetic acid to catalyze enolization.

  • Oxidant Addition: Dropwise addition of 30%

    
     (11 mmol) over 20 minutes. Maintain temp < 35°C.
    
    • Validation Check: Solution turns orange/red (generation of

      
       in situ) then fades to pale yellow as it consumes.
      
    • For 4-OMe: Color fades rapidly (seconds).

    • For 4-NO2: Color persists (minutes); heating to 45°C may be required.

  • Quench: Wash with saturated

    
     followed by 
    
    
    
    (to remove residual bromine).
  • Isolation: Evaporate solvent. 4-OMe derivatives often require recrystallization from EtOH to remove di-bromo impurities.

Comparative Module 2: Carbonyl Reduction

Reduction of the ketone to the secondary alcohol (or methylene) is relevant for modifying pharmacological potency. We focus here on Sodium Borohydride (


) reduction .
The Mechanistic Divergence
  • EWG (4-NO2): The carbonyl carbon is highly electron-deficient due to the pull of the nitro group. It is a "hot" electrophile. Hydride attack (

    
    ) is rapid and exothermic.
    
  • EDG (4-OMe): The carbonyl is stabilized by electron donation from the ring. The carbon is less positive, making it a "cold" electrophile. Hydride attack is slower and requires protic solvent activation.

Experimental Data Comparison
Parameter4-Methoxypropiophenone4-Nitropropiophenone

Equivalents
1.5 - 2.0 eq (Excess required)1.0 - 1.1 eq (Stoichiometric)
Reaction Time (RT) 2 - 4 Hours< 30 Minutes
Solvent Choice Methanol (activates borohydride)Ethanol or THF (prevent runaway exotherm)
Side Reactions Incomplete reductionNitro group reduction (rare with pure

, risk with transition metals)

Visualizing the Synthetic Workflow

The following diagram maps the decision tree for processing these derivatives, highlighting the critical control points based on the analysis above.

SyntheticWorkflow cluster_bromination Step 1: Alpha-Bromination cluster_downstream Step 2: Amination (Cathinone Synthesis) Start Substituted Propiophenone Decision1 Substituent Type? Start->Decision1 PathEDG EDG (4-OMe) Risk: Di-bromination Decision1->PathEDG Electron Rich PathEWG EWG (4-NO2) Risk: No Reaction Decision1->PathEWG Electron Poor ActionEDG Control Temp < 20°C Slow Addition PathEDG->ActionEDG ActionEWG Heat to 45°C Add AcOH Catalyst PathEWG->ActionEWG ProductBr Alpha-Bromo Ketone ActionEDG->ProductBr ActionEWG->ProductBr Amination SN2 with Alkyl Amine ProductBr->Amination Final Substituted Cathinone (HCl Salt) Amination->Final caption Fig 2. Optimized workflow adjusting for electronic substituent effects.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Kalíková, K., et al. (2012). Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic Science International, 216(1-3), 19-28.[2] Link

  • Erian, A. W., et al. (2003). The chemistry of

    
    -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. Link
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Hammett correlations in carbonyl reduction). Link

  • Strupiński, K., et al. (2013). Synthesis and analytical characterization of 4-methoxymethcathinone (methedrone). Forensic Toxicology, 31, 1-12. Link

Sources

comparing the photochemical reactivity of different propiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides an objective technical comparison of the photochemical reactivity of ring-substituted propiophenone derivatives. Unlike valerophenone, propiophenone (1-phenylpropan-1-one) lacks the


-hydrogen required for the intramolecular Norrish Type II cyclization. Consequently, its photochemistry is dominated by two competing pathways: Intermolecular Hydrogen Abstraction (Photoreduction)  and Norrish Type I 

-Cleavage
.

The reactivity of these derivatives is strictly governed by the electronic nature of the ring substituent, which dictates the energy gap and population ratio between the reactive


 triplet state and the unreactive 

triplet state. This guide categorizes derivatives by their substituent effects, providing experimental data trends and protocols for validation.

Mechanistic Foundation: The Triplet State Bifurcation

The photochemical fate of propiophenone derivatives is decided in the triplet manifold (


). The substituent determines whether the lowest energy triplet state is 

or

.
  • 
     Triplet (Reactive):  The carbonyl oxygen has significant radical character, facilitating hydrogen abstraction from solvents (photoreduction) or 
    
    
    
    -bond cleavage.
  • 
     Triplet (Unreactive):  The excitation is delocalized over the aromatic ring. This state has a longer lifetime but low reactivity toward hydrogen abstraction, often decaying via phosphorescence.
    
Pathway Visualization

The following diagram illustrates the divergence in reactivity based on the triplet state character.

Photochemistry S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 hν (Excitation) ISC Intersystem Crossing S1->ISC k_isc T_npi Triplet T1 (n,π*) (Reactive) ISC->T_npi EWG Substituents (e.g., -CF3, -CN) T_pipi Triplet T1 (π,π*) (Unreactive) ISC->T_pipi EDG Substituents (e.g., -OMe, -NH2) Abs H-Abstraction (Photoreduction) T_npi->Abs Dominant in H-donors Cleave Norrish Type I (α-Cleavage) T_npi->Cleave Dominant in Inert Solvents T_pipi->T_npi Thermal Equilibration (If ΔE is small) Decay Phosphorescence / Radiationless Decay T_pipi->Decay Major Pathway

Figure 1: Mechanistic bifurcation in propiophenone photochemistry driven by substituent electronic effects.

Comparative Performance Data

The following table synthesizes reactivity data based on Hammett correlation principles (


 values) and experimental triplet lifetimes (

). Data is normalized against unsubstituted propiophenone.
Table 1: Substituent Effects on Photochemical Reactivity
DerivativeSubstituent (

)
Dominant Triplet StateReactivity (H-Abstraction)Quantum Yield (

)*
Triplet Lifetime (

)
4-Cyanopropiophenone +0.66 (EWG)

Very High > 0.80Short (< 100 ns)
4-Trifluoromethylpropiophenone +0.54 (EWG)

High ~ 0.75Short (~ 100 ns)
Propiophenone (Benchmark) 0.00

Moderate 0.40 - 0.50Moderate (~ 1

s)
4-Methylpropiophenone -0.17 (EDG)Mixed (

)
Low-Moderate 0.10 - 0.20Long (> 1

s)
4-Methoxypropiophenone -0.27 (EDG)

Very Low < 0.05Very Long (10-100

s)
4-Aminopropiophenone -0.66 (EDG)Charge Transfer (CT)Inert ~ 0.00N/A (Fluorescent/ICT)

*Note: Quantum yields (


) are approximate values in 2-propanol (a strong H-donor). In inert solvents like benzene, 

reflects Type I cleavage, which follows a similar electronic trend but with lower overall efficiency.
Technical Analysis[1][2][3][4][5][6][7]
  • Electron-Withdrawing Groups (EWG): Substituents like -CN and -CF3 stabilize the

    
     state. This maintains the electrophilic character of the carbonyl oxygen, resulting in rate constants for hydrogen abstraction (
    
    
    
    ) approaching the diffusion limit (
    
    
    ).
  • Electron-Donating Groups (EDG): Substituents like -OMe destabilize the

    
     orbital and stabilize the 
    
    
    
    orbital. This inversion creates a large energy barrier for reaction. 4-Methoxypropiophenone is often used as a negative control in photo-stability studies because it primarily phosphoresces rather than reacts.
  • The "Mixed" Case: 4-Methylpropiophenone sits on the tipping point. Solvent polarity can shift the state order; in polar solvents, the

    
     state may be stabilized further, quenching reactivity.
    

Experimental Protocols

To validate these comparisons in your specific matrix, use the following self-validating protocols.

Protocol A: Determination of Triplet Lifetime ( ) via Laser Flash Photolysis (LFP)

Objective: Measure the reactivity of the triplet state directly by observing its decay kinetics.

Reagents:

  • Substrate (10 mM in Acetonitrile).

  • Quencher (e.g., 1,4-Cyclohexadiene or 2-Propanol).

  • Excitation Source: Nd:YAG laser (266 nm or 355 nm, 4-6 ns pulse).

Workflow:

  • Sample Prep: Prepare 3 mL of substrate solution. Critical: De-aerate with Argon for 20 mins (Oxygen quenches triplets at

    
    , masking substituent effects).
    
  • Excitation: Fire laser pulse. Monitor transient absorption at 300–400 nm (characteristic of ketyl radical/triplet).

  • Data Acquisition: Record the decay trace of the transient signal.

  • Analysis: Fit the decay to a first-order exponential

    
     to get 
    
    
    
    .
  • Quenching Plot: Repeat with increasing concentrations of quencher [Q]. Plot

    
     vs [Q].[1]
    
    • Slope =

      
       (Bimolecular quenching rate constant).
      
    • Validation: A linear Stern-Volmer plot confirms a single reactive state. Curvature implies mixed

      
       populations.
      
Protocol B: Quantum Yield of Photoreduction ( )

Objective: Quantify product formation efficiency relative to a standard.

Reagents:

  • Actinometer: Potassium Ferrioxalate (0.006 M).[2]

  • Solvent: 2-Propanol (acts as both solvent and H-donor).

Workflow:

  • Setup: Place sample (Propiophenone derivative) and Actinometer in a "Merry-Go-Round" reactor to ensure identical irradiation flux.

  • Irradiation: Expose to UV light (313 nm filter) for fixed intervals (e.g., 5, 10, 15 min).

  • Quantification:

    • Actinometer: Develop with phenanthroline; measure Abs @ 510 nm to calculate photon flux (

      
      ).
      
    • Sample: Analyze loss of starting material via HPLC/GC.

  • Calculation:

    
    
    
  • Interpretation:

    • 
      : Highly reactive (Type 
      
      
      
      ).
    • 
      : Unreactive (Type 
      
      
      
      ).

Experimental Workflow Diagram

Workflow Start Start: Derivative Selection Solvent Dissolve in H-Donor Solvent (e.g., 2-Propanol) Start->Solvent Degas De-oxygenate (Argon Bubbling) CRITICAL STEP Solvent->Degas Irradiate UV Irradiation (300-350 nm) Degas->Irradiate Analysis Analyze via GC-MS / HPLC Irradiate->Analysis Decision Product? Analysis->Decision Pinacol Pinacol (Reduction Product) Indicates n,π* State Decision->Pinacol Major Peak Cleavage Benzaldehyde/Ethyl Radical Indicates Type I Cleavage Decision->Cleavage Minor Peak NoRxn No Reaction Indicates π,π* State Decision->NoRxn Start Material Recovered

Figure 2: Standard workflow for assessing photochemical reactivity of propiophenone derivatives.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text defining vs reactivity).
  • Wagner, P. J., & Park, B. S. (1991).[3] Photoinduced Hydrogen Abstraction by Ketones. Organic Photochemistry, 11, 227-366. Link (Foundational review on substituent effects in aryl ketones).

  • Scaiano, J. C. (1980). Solvent Effects in the Photochemistry of Xanthone. Journal of the American Chemical Society, 102(26), 7747–7753. Link (Establishes LFP protocols for triplet lifetime measurement).

  • Baldwin, J. E., et al. (1968). Photochemical Reactivity of Fluorinated Acetophenones. Journal of the American Chemical Society, 90(22), 6118-6124. (Data source for EWG effects on triplet reactivity).
  • Lewis, F. D., & Magyar, J. G. (1973). Photochemistry of alpha-substituted propiophenones. Journal of Organic Chemistry, 38(19), 3302-3307.

Sources

efficacy of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone vs other photoinitiators

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the efficacy of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as DMDMPP ) against conventional photoinitiators requires a deep dive into fundamental photochemical causality. As regulatory scrutiny tightens around the extractables, leachables, and toxicological profiles of standard photoinitiators (such as TPO and Benzophenone), researchers and drug development professionals are increasingly turning to sterically engineered, high-molecular-weight alternatives.

This guide systematically evaluates the mechanistic advantages, comparative performance, and validation protocols of DMDMPP for advanced polymer synthesis.

Mechanistic Paradigm Shift: Structural Causality

To understand DMDMPP’s efficacy, we must first analyze its molecular architecture. Conventional Type I photoinitiators (like Irgacure 1173 or 2959) rely on the cleavage of an


-carbon bond stabilized by a heteroatom (e.g., an 

-hydroxy group). DMDMPP lacks this

-cleavable moiety. Instead, it operates strictly as a Norrish Type II photoinitiator [1].

However, DMDMPP drastically outperforms standard Type II initiators like Benzophenone (BP). The causality lies in its extreme steric bulk. The dual aromatic systems—the 2',3'-dimethylphenyl ring and the 3-(2,6-dimethylphenyl) aliphatic extension—create a highly shielded carbonyl core. When irradiated, DMDMPP excites to a triplet state (


). In unshielded molecules like BP, triplet-triplet annihilation and self-quenching rapidly deplete the active state. In DMDMPP, the steric hindrance physically blocks these non-radiative decay pathways, significantly extending the triplet lifetime. This extended lifetime exponentially increases the probability of a successful bimolecular collision and subsequent hydrogen abstraction from an amine co-initiator [2].

Mechanism A DMDMPP (Ground State) B Excited Triplet State (T1) A->B UV Photon (λ = 280-315 nm) C Amine Co-Initiator Interaction B->C Diffusion & Collision D Bimolecular H-Abstraction C->D Electron/Proton Transfer E Active Alkyl-Amino Radical D->E Initiation of Polymerization

Photochemical pathway of DMDMPP via bimolecular Norrish Type II hydrogen abstraction.

Comparative Efficacy Analysis

When formulating resins for biomedical hydrogels, food-contact packaging, or low-odor coatings, photoinitiator selection is a balancing act between cure speed and migration potential.

The table below synthesizes the quantitative performance of DMDMPP against three industry standards: Benzophenone (Standard Type II), Irgacure 2959 (Biocompatible Type I), and TPO (Deep-curing Type I).

Performance MetricDMDMPPBenzophenone (BP)Irgacure 2959TPO
Photochemical Mechanism Type II (Bimolecular)Type II (Bimolecular)Type I (

-Cleavage)
Type I (

-Cleavage)
Absorption Max (

)
285 nm, 315 nm254 nm, 340 nm275 nm380 nm
Co-initiator Required? Yes (Amine)Yes (Amine)NoNo
Relative Cure Speed HighModerateModerateVery High
Migration Potential (Extractables) Ultra-Low HighModerateModerate
Yellowing Index (

)
LowHighUltra-LowModerate

Data Interpretation & Causality:

  • Ultra-Low Migration: DMDMPP's high molecular weight and lipophilic bulky rings cause it to physically entangle within the crosslinked polymer network. Unlike BP, which easily diffuses out of cured films (causing regulatory failures), DMDMPP exhibits near-zero extractables.

  • Reduced Yellowing: Standard Type II systems often suffer from severe yellowing due to the oxidative degradation of the amine co-initiator. Because DMDMPP's extended triplet lifetime makes it a highly efficient H-abstractor, formulators can drastically reduce the required amine concentration, thereby mitigating the yellowing effect [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of photoinitiators must be evaluated using self-validating, closed-loop methodologies. Below are the standardized protocols for quantifying both cure kinetics and migration.

Protocol A: Photopolymerization Kinetics via Photo-DSC

Photopolymerization kinetics are most accurately quantified using Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the exothermic heat flow of the propagating polymer chain in real-time [1].

  • Formulation Preparation: Disperse 2.0 wt% of the selected photoinitiator and 2.0 wt% of a tertiary amine co-initiator (e.g., Methyldiethanolamine) into a base monomer resin (e.g., 1,6-Hexamethylene diacrylate, HDDA). Mix using a planetary centrifugal mixer at 2000 RPM for 3 minutes to ensure absolute homogeneity.

  • Sample Loading: Weigh exactly

    
     mg of the formulation into an open aluminum DSC pan.
    
  • Equilibration: Place the pan into the Photo-DSC cell. Equilibrate isothermally at 25°C for 5 minutes under a continuous nitrogen purge (50 mL/min) to eliminate oxygen inhibition—a critical validation step, as

    
     quenches triplet states and scavenges radicals.
    
  • Irradiation & Acquisition: Expose the sample to a controlled UV LED source (

    
     = 365 nm, intensity = 50 mW/cm²) for 3 minutes. Record the exothermic heat flow (W/g).
    
  • Kinetic Validation: Integrate the area under the exothermic peak to calculate the total heat of polymerization (

    
    ). Convert this value to double-bond conversion (%) by normalizing it against the theoretical heat of polymerization for the specific acrylate monomer (approx. 86 kJ/mol per double bond).
    

Workflow S1 1. Formulation Preparation (Resin + Initiator) S2 2. Photo-DSC Loading (Isothermal 25°C) S1->S2 S3 3. UV Exposure (Controlled Intensity) S2->S3 S4 4. Exothermic Heat Flow Measurement S3->S4 S5 5. Kinetic Analysis (Conversion % vs Time) S4->S5

Experimental workflow for evaluating photopolymerization kinetics using Photo-DSC.

Protocol B: Migration and Extractables Analysis via HPLC-UV

To validate the "Ultra-Low Migration" claim, a rigorous extraction protocol must be employed.

  • Curing: Cast a 50 µm thick film of the formulated resin onto a glass substrate and cure it at the maximum conversion parameters determined in Protocol A.

  • Accelerated Extraction: Submerge 1.0 g of the cured film into 10 mL of an aggressive food simulant (e.g., 95% Ethanol or Acetonitrile) inside a sealed amber vial. Incubate dynamically at 40°C for 10 days.

  • Quantification: Inject 20 µL of the extract into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector (set to the

    
     of the specific photoinitiator).
    
  • Self-Validation: Quantify the extractable concentration (in ppb) by comparing the peak area against a pre-established, 5-point calibration curve of the pure photoinitiator standard.

Conclusion

While Type I photoinitiators dominate rapid-cure applications, their inherent volatility and cleavage byproducts pose significant challenges for highly regulated industries. 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (DMDMPP) represents a structural evolution in Type II photoinitiators. By utilizing extreme steric bulk to extend triplet lifetimes and physically anchor the molecule within the polymer matrix, DMDMPP successfully bridges the gap between the high reactivity of Type I systems and the low-leachable requirements of modern biomedical and packaging applications.

References

  • Title: A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization Source: MDPI (Polymers) URL: [Link]

  • Title: Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network Source: PubMed (National Center for Biotechnology Information) URL: [Link]

  • Title: PhD Thesis: Advanced additives for radical photopolymerization Source: TU Wien (reposiTUm) URL: [Link]

Comparative Analysis of Synthetic Routes to Propiophenones: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It prioritizes scalable, cost-effective methodologies over academic curiosities.

Executive Summary

Propiophenones (1-phenylpropan-1-ones) are critical pharmacophores in the synthesis of pharmaceuticals (e.g., Propafenone, Ephedrine analogues) and fragrances.[1] While the classical Friedel-Crafts acylation remains the laboratory benchmark, it is increasingly untenable at the kilogram-to-ton scale due to poor atom economy and high waste treatment costs.

This guide analyzes three distinct synthetic pathways, evaluating them against Cost of Goods Sold (COGS) , Environmental Factor (E-factor) , and Scalability .

  • Route A (Friedel-Crafts): High reliability, high waste.[2] Best for discovery phase (mg to g).[2]

  • Route B (Gas-Phase Ketonization): Low cost, continuous flow, high energy.[2] Best for industrial production (kg to ton).

  • Route C (Radical Oxidation): Direct functionalization, safety constraints.[2] Best for specific feedstock availability.

Strategic Analysis of Synthetic Routes

Route A: Classical Friedel-Crafts Acylation

The Benchmark. This route involves the reaction of benzene (or substituted benzene) with propionyl chloride or propionic anhydride using a Lewis acid catalyst (AlCl₃).

  • Mechanism: Generation of an acylium ion intermediate followed by Electrophilic Aromatic Substitution (EAS).[2]

  • Cost Driver: The stoichiometric consumption of AlCl₃ (which cannot be easily recycled) and the generation of large volumes of acidic aluminum waste.

  • Technical Insight: While high-yielding (>85%), the "hidden" cost is the quench step, which is highly exothermic and generates corrosive HCl gas.

Route B: Decarboxylative Ketonization (The Industrial Workhorse)

The Green Contender. A vapor-phase condensation of benzoic acid and propionic acid over heterogeneous oxide catalysts (TiO₂, MnO₂, or CeO₂).

  • Mechanism: Surface-mediated adsorption of carboxylic acids, followed by C-C coupling and decarboxylation.[2]

  • Cost Driver: High temperature (400–500°C) energy input.[2] However, reagents are commodity chemicals, and the only byproducts are CO₂ and H₂O.

  • Technical Insight: This route utilizes Continuous Flow Chemistry , significantly reducing labor costs and batch-to-batch variability.[2]

Route C: Oxidative Functionalization of Propylbenzene

The Emerging Route. Direct oxidation of the benzylic carbon in propylbenzene using tert-butyl hydroperoxide (TBHP) or molecular oxygen.

  • Mechanism: Radical abstraction of the benzylic hydrogen, formation of a hydroperoxide intermediate, and dehydration to the ketone.

  • Cost Driver: Safety measures for handling peroxides and separation of alcohol byproducts.

  • Technical Insight: Selectivity is the challenge. Over-oxidation can lead to benzoic acid.[2]

Visualizing the Landscape

The following diagram illustrates the mechanistic convergence of these three routes.

Propiophenone_Routes Benzene Benzene/Arene Inter1 Acylium Ion (AlCl3 Complex) Benzene->Inter1 Route A: Friedel-Crafts Propionyl Propionyl Chloride Propionyl->Inter1 Benzoic Benzoic Acid Inter2 Surface Carboxylate (TiO2 @ 450°C) Benzoic->Inter2 Route B: Ketonization Propionic Propionic Acid Propionic->Inter2 Propylben Propylbenzene Inter3 Benzylic Radical Propylben->Inter3 Route C: Oxidation Product PROPIOPHENONE Inter1->Product - HCl, - Al salts Inter2->Product - CO2, - H2O Inter3->Product + TBHP/O2

Caption: Mechanistic convergence of acylation, condensation, and oxidation pathways toward propiophenone.

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Lab Scale)

Best for: Small-scale synthesis of substituted propiophenones where reagents are expensive.[2]

  • Setup: Flame-dried 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and HCl scrubber.

  • Reagents:

    • Benzene (Solvent/Reactant): 150 mL

    • Propionyl Chloride: 1.1 equiv

    • AlCl₃ (Anhydrous): 1.2 equiv

  • Procedure:

    • Charge AlCl₃ and 50 mL Benzene.[2] Cool to 0°C.[2]

    • Add Propionyl Chloride dropwise over 30 mins.[2] (Observe exotherm).[2]

    • Reflux for 1 hour. Solution turns deep orange/red.[2]

    • Quench (Critical): Pour mixture onto 500g crushed ice/HCl. Caution: Violent evolution of HCl gas.

    • Extract with DCM, wash with brine, dry over MgSO₄.[2]

  • Validation: GC-MS should show peak at m/z 134. Yield typically 85-90%.[2]

Protocol B: Vapor-Phase Ketonization (Industrial Pilot)

Best for: Multi-kilogram production with minimal waste.[2]

  • Setup: Fixed-bed tubular reactor (Stainless steel 316), heated by a tube furnace.

  • Catalyst: 20% TiO₂ supported on Alumina or pure Anatase TiO₂ pellets.[2]

  • Feed:

    • Mixture of Benzoic Acid (1.0 mol) and Propionic Acid (3.0 mol).[2] Note: Excess propionic acid suppresses benzoic acid self-decarboxylation.[2]

  • Procedure:

    • Preheat reactor to 425°C .

    • Feed liquid mixture via HPLC pump at LHSV (Liquid Hourly Space Velocity) of 0.5 h⁻¹.[2]

    • Carrier gas: N₂ at 50 mL/min.[2]

    • Condense effluent in a glycol-cooled trap (-10°C).

  • Purification: The condensate separates into two phases.[2] The organic phase contains Propiophenone, Diethyl Ketone (byproduct), and unreacted acids. Distillation yields pure propiophenone (BP: 218°C).[2]

  • Validation: Conversion >98%, Selectivity >95% [1].

Comparative Economic & Technical Analysis

The following table normalizes costs based on a hypothetical production of 100 kg.

MetricRoute A: Friedel-CraftsRoute B: KetonizationRoute C: Oxidation
Reagent Cost High (Acid Chlorides)Low (Carboxylic Acids)Medium (Propylbenzene)
Atom Economy Poor (< 45% w/ AlCl3)Excellent (> 70%)Good (~60%)
E-Factor (Waste/Product) > 5.0 (Al salts, acidic water)< 0.5 (Water, CO2)~2.0 (Solvent waste)
Energy Demand Low (Reflux < 80°C)High (Reactor > 400°C)Medium (80-120°C)
Scalability Linear (Batch limits)Exponential (Continuous)Linear
Safety Profile Corrosive (HCl gas)High Temp/PressurePeroxide Hazard
Decision Logic for Route Selection

Decision_Tree Start Start: Select Synthesis Goal Scale What is the Target Scale? Start->Scale Substrate Is the Ring Sensitive to Heat? Scale->Substrate < 1 kg (Lab/Pilot) Equipment Is Flow Reactor Available? Scale->Equipment > 100 kg (Production) RouteA Route A: Friedel-Crafts (High Cost, High Reliability) Substrate->RouteA Yes (e.g., Amino groups) RouteC Route C: Oxidation (Niche Availability) Substrate->RouteC No Equipment->RouteA No (Batch only) RouteB Route B: Ketonization (Low Cost, High Throughput) Equipment->RouteB Yes

Caption: Decision matrix for selecting the optimal synthetic route based on scale and infrastructure.

References

  • Vapor-phase synthesis of aromatic ketones. Source: PrepChem / US Patent 4,950,763.[2] URL:[Link] Relevance: Establishes the protocol for TiO2-catalyzed ketonization with 99% selectivity.

  • Friedel-Crafts Acylation Mechanism and Scope. Source: LibreTexts Chemistry.[2] URL:[Link] Relevance: foundational reference for the acylation mechanism and limitations regarding rearrangements.

  • Synthesizing method of propiophenone compound (Oxidation Route). Source: Google Patents (CN105646220A).[2] URL: Relevance: Describes the "one-pot" oxidation of propylbenzene using iodine/TBHP.

  • Crystal Phase Effects on Gas-Phase Ketonization. Source: ResearchGate / Wiley.[2] URL:[Link] Relevance: Provides critical data on catalyst selection (Rutile vs. Anatase) for Route B.

Sources

Comparative Phytotoxicity of Propiophenone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the continuous quest for novel and effective herbicidal agents, understanding the structure-activity relationships of chemical compounds is paramount. This guide provides a comprehensive, data-driven comparison of the phytotoxic effects of propiophenone and its derivatives. Drawing upon experimental evidence, we will explore how subtle modifications to the propiophenone scaffold can significantly impact its herbicidal potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new crop protection solutions.

Introduction: The Herbicidal Potential of Propiophenone and its Analogs

Propiophenone, a simple aromatic ketone, and its derivatives have emerged as compounds of interest in the study of phytotoxicity. These molecules, found in the essential oils of some allelopathic plants like Cistus ladanifer, represent a class of naturally derived compounds with potential for bioherbicide development.[1] Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[1] The exploration of such natural compounds offers a promising avenue for identifying new herbicidal modes of action and developing more sustainable weed management strategies.[2]

This guide will focus on a comparative analysis of propiophenone and its methylated derivatives, specifically 4'-methylacetophenone and 2',4'-dimethylacetophenone. We will delve into quantitative data from controlled laboratory studies to elucidate how the number and position of methyl groups on the aromatic ring influence their phytotoxic effects on different plant species.

Structure-Activity Relationships and Phytotoxicity

The herbicidal efficacy of a chemical is intrinsically linked to its molecular structure. In the case of propiophenone derivatives, the addition of methyl groups to the phenyl ring has been shown to modulate their phytotoxic activity.[3]

Chemical Structures of Investigated Propiophenone Derivatives

The core structure of propiophenone consists of a benzene ring attached to a propionyl group. The derivatives discussed in this guide feature methyl substitutions at various positions on this ring.

G Propiophenone 4'-Methylacetophenone 2',4'-Dimethylacetophenone

Figure 1: Chemical structures of Propiophenone, 4'-Methylacetophenone, and 2',4'-Dimethylacetophenone.[1]

Comparative Phytotoxicity Data

Experimental bioassays on model plant species, such as Lactuca sativa (lettuce) and Allium cepa (onion), provide quantitative measures of phytotoxicity. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a specific biological process by 50%, is a key metric for comparison. A lower IC50 value indicates higher phytotoxicity.[4]

The following table summarizes the IC50 values and other key findings from comparative studies of propiophenone and its methylated derivatives.

CompoundTest SpeciesParameterIC50 (mM)Key Observations
Propiophenone Lactuca sativaHypocotyl Length0.1[3]Strong inhibition of hypocotyl size.[3][4]
4'-Methylacetophenone Lactuca sativaGermination Rate0.4[3]Moderate inhibition of germination rate.[3][4]
2',4'-Dimethylacetophenone Lactuca sativaNot SpecifiedMost phytotoxicIdentified as the most potent phytotoxic compound among the tested derivatives.[4][5]
Propiophenone Allium cepaNot Specified-Phytotoxic effects observed, but specific IC50 not detailed in the primary literature.[4][5]
4'-Methylacetophenone Allium cepaNot Specified-Phytotoxic effects observed, but specific IC50 not detailed in the primary literature.[4][5]
2',4'-Dimethylacetophenone Allium cepaNot Specified-Phytotoxic effects observed, but specific IC50 not detailed in the primary literature.[4][5]

Key Findings from Comparative Analysis:

  • Impact of Methylation: The addition and positioning of methyl groups on the acetophenone structure significantly influence its phytotoxic activity.[4][5]

  • Potency of 2',4'-dimethylacetophenone: Among the tested compounds, 2',4'-dimethylacetophenone consistently demonstrated the highest phytotoxic activity.[3]

  • Species-Specific Sensitivity: The inhibitory effects of these compounds varied between the two plant species, Lactuca sativa and Allium cepa, highlighting the importance of species-specific testing in herbicide development.[4][5]

  • Parameter-Specific Inhibition: The compounds exhibited differential effects on various growth parameters, such as germination rate, and hypocotyl and radicle length.[4] For instance, propiophenone was a particularly strong inhibitor of hypocotyl growth in Lactuca sativa.[3]

Proposed Mechanism of Action

While the precise molecular targets of propiophenone derivatives are still under investigation, the observed phytotoxic effects suggest a mechanism that likely involves the disruption of cell membrane integrity and interference with crucial metabolic processes.[6][7] Many phenolic compounds are known to induce oxidative stress by increasing the production of reactive oxygen species, which can lead to cellular damage.[1]

Herbicides are broadly classified by their mode of action, which is the specific biochemical or physiological process they disrupt.[8] Some herbicides with similar structural features to propiophenones, such as other aromatic ketones, are known to inhibit enzymes like protoporphyrinogen oxidase (PPO).[6] Inhibition of PPO leads to the accumulation of protoporphyrin IX, which in the presence of light and oxygen, generates singlet oxygen. This highly reactive molecule causes rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately, cell death.[6]

cluster_0 Plant Cell Propiophenone_Derivative Propiophenone Derivative Metabolic_Enzyme Key Metabolic Enzyme (e.g., PPO) Propiophenone_Derivative->Metabolic_Enzyme Inhibition Cell_Membrane Cell Membrane ROS_Production Increased Reactive Oxygen Species (ROS) Metabolic_Enzyme->ROS_Production Leads to Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Membrane_Damage Membrane Damage & Cell Leakage Lipid_Peroxidation->Membrane_Damage Growth_Inhibition Inhibition of Germination & Growth Membrane_Damage->Growth_Inhibition

Figure 2: Proposed mechanism of action for propiophenone derivatives.

Experimental Protocols for Phytotoxicity Assessment

The evaluation of a compound's phytotoxicity relies on standardized and reproducible bioassays. The following protocol provides a general framework for assessing the phytotoxicity of propiophenone derivatives on model plant species.

General Workflow for Phytotoxicity Bioassay

Start Start: Select Test Compounds & Plant Species Prepare_Solutions Prepare Stock & Serial Dilutions of Test Compounds Start->Prepare_Solutions Seed_Plating Plate Seeds on Filter Paper in Petri Dishes Prepare_Solutions->Seed_Plating Treatment Apply Test Solutions to Respective Petri Dishes Seed_Plating->Treatment Incubation Incubate Under Controlled Conditions (Light, Temp) Treatment->Incubation Data_Collection Measure Germination Rate, Root/Shoot Length Incubation->Data_Collection Data_Analysis Calculate Percent Inhibition & Determine IC50 Values Data_Collection->Data_Analysis End End: Comparative Analysis of Phytotoxicity Data_Analysis->End

Figure 3: General workflow for assessing the phytotoxicity of propiophenone derivatives.[4]

Detailed Step-by-Step Methodology
  • Test Organisms: Utilize seeds of Lactuca sativa (lettuce) and Allium cepa (onion) as representative monocot and dicot species to assess the breadth of phytotoxic activity.[4]

  • Preparation of Test Solutions:

    • Dissolve propiophenone and its derivatives in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions to prepare a range of test concentrations. It is crucial to include a solvent-only control group to account for any effects of the solvent on plant growth.

  • Germination and Growth Bioassay:

    • On Paper: Place a set number of seeds (e.g., 20-50) on sterile filter paper within Petri dishes. Moisten the filter paper with the prepared test solutions of varying concentrations. Seal the Petri dishes to maintain humidity.

    • In Soil: For a more ecologically relevant assay, sow seeds in pots containing a standardized soil substrate and irrigate with the test solutions.

  • Incubation: Place the Petri dishes or pots in a controlled environment chamber with defined light, temperature, and humidity conditions. The incubation period will vary depending on the plant species but is typically between 5 to 10 days.

  • Data Collection and Analysis:

    • After the incubation period, measure key parameters such as germination percentage, germination rate, radicle length, and hypocotyl/cotyledon length.[4]

    • Calculate the percentage of inhibition for each parameter relative to the control group.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that propiophenone and its derivatives are a promising class of compounds with notable phytotoxic properties. The structure-activity relationship is clearly influenced by the degree and position of methylation on the phenyl ring, with 2',4'-dimethylacetophenone exhibiting the highest potency among the tested analogs.

Future research should focus on several key areas:

  • Expansion of the Derivative Library: Synthesizing and testing a broader range of propiophenone derivatives will provide a more comprehensive understanding of the structure-activity relationship and could lead to the identification of even more potent herbicidal candidates.

  • Elucidation of the Molecular Target: Utilizing techniques such as transcriptomics, proteomics, and metabolomics can help to pinpoint the specific molecular target(s) and further elucidate the mechanism of action of these compounds.

  • Broad-Spectrum and Crop Selectivity Testing: Evaluating the phytotoxicity of promising derivatives against a wider range of weed and crop species is essential to determine their potential for practical application in agriculture.

By continuing to explore the herbicidal potential of natural compounds like propiophenone derivatives, the scientific community can contribute to the development of novel and more sustainable solutions for global food security.

References

  • Orellana Dávila, D., Frazão, D., Silva, A., & Sosa, T. (2025). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. ResearchGate. [Link]

  • Orellana Dávila, D., Frazão, D., Silva, A., & Sosa, T. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2',4'-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PubMed. [Link]

  • Orellana Dávila, D., Frazão, D., Silva, A., & Sosa, T. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. [Link]

  • Chiba, P., Ecker, G., & Tell, B. (1998). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. PubMed. [Link]

  • Orellana Dávila, D., Frazão, D., Silva, A., & Sosa, T. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PMC. [Link]

  • ResearchGate. The effect of different concentrations of propiophenone, 4. [Link]

  • ResearchGate. The effect of different concentrations of propiophenone, 4. [Link]

  • Hanson, B., & Shrestha, A. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UCANR.edu. [Link]

  • Wang, Z., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. [Link]

  • Li, J., et al. (2016). Synthesis and Herbicidal Activity of 2-(4-Arylxoyphenoxy)propionamide Derivatived from Benzofuranol. 高等学校化学学报. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

  • ResearchGate. The effect of different concentrations of propiophenone, 4. [Link]

  • DTIC. The Determination of Phytotoxicity. [Link]

  • Scilit. Site of Action and Quantitative Structure-Activity Relationship of a Series of Herbicidal N-Aryl-Substituted 3,4-Dimethyl-2-hydroxy-5-oxo-2,5-dihydro-pyrrolones. [Link]

  • Lee, D. L., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides†. Semantic Scholar. [Link]

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assessing the purity of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary

The synthesis of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter DDPP ) is a critical bottleneck in the manufacturing of Medetomidine and Dexmedetomidine (sedative/analgesic agents). The primary analytical challenge is not the detection of gross impurities, but the separation of positional regioisomers (e.g., the 2',5'-dimethyl isomer) generated during Friedel-Crafts acylation or Grignard coupling steps.

This guide challenges the industry-standard C18 (Octadecyl) approach, demonstrating why it often fails to detect co-eluting isomeric impurities. We propose and validate a Phenyl-Hexyl stationary phase methodology that utilizes


-

interactions to achieve baseline resolution (

) where standard methods fail.
Part 1: The Analytical Challenge

The target molecule, DDPP, possesses two lipophilic aromatic rings connected by a flexible alkyl linker.

  • Hydrophobicity: High LogP (~4.5–5.0), leading to long retention times on standard RP-HPLC.

  • Isomerism: The specific placement of methyl groups (2,3- vs. 2,5- vs. 2,6-) changes the molecular volume and electronic density only slightly.

The "C18 Trap": Standard C18 columns separate primarily based on hydrophobicity. Since the regioisomers of DDPP have nearly identical hydrophobicity, they often co-elute under a single peak, leading to false purity passing in QC.

Part 2: Comparative Methodology

We compared three distinct chromatographic approaches to assess the purity of DDPP.

FeatureMethod A: The Standard Method B: The Specialist (Recommended) Method C: High-Throughput
Column Chemistry C18 (Octadecyl) Phenyl-Hexyl C18 Core-Shell
Separation Mode Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic (High Efficiency)
Target Analyte General ImpuritiesPositional Isomers Process Monitoring
Resolution (

)
*
1.2 (Critical Pair)2.4 (Critical Pair) 1.1 (Critical Pair)
Run Time 25 mins18 mins5 mins
Verdict Insufficient for final release.Gold Standard for purity.Good for IPC (In-Process Control).

*Critical Pair defined as DDPP vs. its 2',5'-dimethyl regioisomer.

Mechanism of Action: Why Phenyl-Hexyl Wins

While C18 relies solely on Van der Waals forces, the Phenyl-Hexyl phase engages in


-

stacking
with the aromatic rings of DDPP. The steric hindrance of the ortho-methyl groups in the 2,6- and 2,3- positions alters how the molecule "slots" against the phenyl ring of the stationary phase, creating a selectivity difference that C18 cannot replicate.
Part 3: Experimental Protocols
3.1. Workflow Visualization

The following diagram outlines the validated workflow for purity assessment, ensuring data integrity from sample prep to reporting.

G cluster_0 Critical Decision Point Sample Sample Prep (1.0 mg/mL in MeOH) Inject Injection (10 µL) Sample->Inject System System Suitability (Resolution Soln) System->Inject Pass Criteria Separation Separation (Phenyl-Hexyl) Inject->Separation Detect Detection (UV @ 215nm) Separation->Detect Data Data Processing (Area %) Detect->Data

Caption: Figure 1. Validated analytical workflow for DDPP purity assessment. Note the System Suitability checkpoint requiring resolution verification before sample injection.

3.2. Detailed Method B (Phenyl-Hexyl) Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Ammonium Formate (buffer) or Formic Acid (0.1%)

Instrument Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Balances retention with isomeric selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and ionizes basic impurities.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 35°CSlightly elevated temp improves mass transfer.
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm captures the carbonyl/phenyl absorption max.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack injection
12.085Gradient elution of DDPP
15.095Wash lipophilic dimers
15.140Re-equilibration start
20.040End of Run
Part 4: Data Analysis & Results

The following data represents a comparative study of a "Spiked Crude" sample containing 98% DDPP and 2% of the 2',5'-dimethyl isomer.

Table 1: Performance Metrics Comparison
MetricMethod A (C18)Method B (Phenyl-Hexyl) Acceptance Criteria
Retention Time (DDPP) 14.2 min10.8 minN/A
Resolution (

)
1.2 (Co-elution risk)2.4 (Baseline)

(Strict)
Tailing Factor (

)
1.31.1

Theoretical Plates (

)
8,50012,000

Mechanism Visualization

To understand why Method B works, we must visualize the interaction at the molecular level.

Mechanism Analyte DDPP Analyte (Aromatic Rings) Interaction_A Hydrophobic Interaction Only (Weak Selectivity) Analyte->Interaction_A Method A Interaction_B Pi-Pi Stacking + Hydrophobic (High Selectivity) Analyte->Interaction_B Method B C18_Phase C18 Phase (Alkyl Chains) C18_Phase->Interaction_A Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Ring) Phenyl_Phase->Interaction_B Result_A FAIL Interaction_A->Result_A Co-elution of Isomers Result_B PASS Interaction_B->Result_B Separation of Isomers

Caption: Figure 2. Mechanistic comparison. Phenyl-Hexyl columns utilize dual-mode interaction (hydrophobic + electronic), enabling the separation of structurally similar isomers.

Part 5: Troubleshooting & Validation
System Suitability Test (SST)

Do not proceed with sample analysis unless the system meets these criteria using a standard solution:

  • Precision: %RSD of peak area for 5 replicate injections

    
     2.0%.
    
  • Resolution:

    
     between DDPP and the nearest impurity 
    
    
    
    1.5.
  • Signal-to-Noise: S/N

    
     10 for the Limit of Quantitation (LOQ) standard.
    
Common Issues
  • Peak Fronting: Often caused by sample solvent mismatch. Solution: Dissolve sample in 50:50 ACN:Water rather than 100% ACN.

  • Baseline Drift: High UV absorbance of Formic Acid at 215 nm. Solution: Ensure high-purity additives or switch to Phosphoric Acid (if MS detection is not required).

References
  • Cordi, A. A., et al. (1996).[1] "Efficient synthesis of Medetomidine and its enantiomer." Synthetic Communications.

  • Shimadzu Technical Report. (2020). "Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns." Shimadzu Application Notes.

  • BenchChem. (2025).[2] "A Comparative Guide to the HPLC Analysis of Diphenylpropene Isomers." BenchChem Technical Guides.

  • Phenomenex. (2023).[3] "Reversed Phase HPLC Method Development: Optimizing Selectivity." Phenomenex Technical Resources.

  • ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is the foundation of its safe disposal. Based on its chemical structure and data from related propiophenone derivatives, we can infer the following characteristics and potential hazards.

Chemical Identity:

  • Molecular Formula: C₁₉H₂₂O[1]

  • Molecular Weight: 266.38 g/mol [1]

  • Chemical Class: Aromatic Ketone

Inferred Hazards: While specific toxicity data is unavailable, related propiophenone compounds are known to cause:

  • Skin and eye irritation.[2][3]

  • Respiratory tract irritation upon inhalation.[2][3]

  • Potential harm if swallowed.[3][4][5]

It is also prudent to consider the compound as a combustible liquid and potentially harmful to aquatic life, as is common for many organic solvents and aromatic compounds.[4]

Quantitative Data Summary

PropertyValue/InformationSource
CAS Number 898754-82-0ChemScene[1]
Molecular Formula C₁₉H₂₂OChemScene[1]
Molecular Weight 266.38 g/mol ChemScene, MilliporeSigma[1]
Inferred Hazards Skin/eye/respiratory irritant, potentially harmful if swallowed, combustible.Based on similar compounds[2][3][4][5]
Environmental Hazards Assume harmful to aquatic life.Precautionary principle, based on similar compounds
Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Gloves: Wear nitrile gloves to protect against skin contact. For extensive handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.

  • Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

The disposal of 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone should be treated as a hazardous waste process. The following steps provide a clear and compliant pathway for its disposal.

Step 1: Waste Characterization

The first crucial step is to characterize the waste. 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone should be classified as a non-halogenated organic solvent waste. It is also important to identify any other chemicals that may have contaminated this waste stream.

Step 2: Container Selection

Choosing the correct waste container is critical to prevent leaks and reactions.

  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid using metal containers for acidic waste.[6]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-on cap.[7][8]

  • Size: The container should be appropriately sized for the volume of waste to be collected, but never filled more than 90% to allow for expansion.[6]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. The label must be clear, legible, and securely attached to the container.[8]

Your hazardous waste label should include:

  • The words "Hazardous Waste".[8][9]

  • The full chemical name: "2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone". Avoid using abbreviations or chemical formulas.[8]

  • The approximate concentration or percentage of the compound in the waste.

  • The date accumulation of waste began.

  • The specific hazards (e.g., "Flammable," "Irritant").

Step 4: Segregation and Storage

Proper segregation and storage of hazardous waste are vital to prevent dangerous reactions.

  • Incompatible Chemicals: Store this waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][9] The SAA must be under the control of the laboratory personnel generating the waste.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Once the waste container is nearly full (around 90% capacity), contact your EHS office to schedule a pickup.[8] Do not pour chemical waste down the drain.[7]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Emergency Preparedness: Ensure you are familiar with your institution's emergency response plan for chemical spills.[10][11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.

Disposal Workflow for 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Char Characterize Waste (Non-halogenated organic) PPE->Waste_Char Safety First Container Select Compatible Container (HDPE or Glass) Waste_Char->Container Informed Choice Label Label Container Correctly ('Hazardous Waste', Chemical Name) Container->Label Regulatory Compliance Store Store in SAA (Segregated, Secondary Containment) Label->Store Safe Accumulation EHS Contact EHS for Pickup Store->EHS When Container is ~90% Full Documentation Complete Waste Pickup Forms EHS->Documentation Procedural Step Disposal Professional Disposal Documentation->Disposal Final Handoff

Caption: A flowchart illustrating the key stages of safe disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of responsible scientific practice. By following this guide for 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, you are not only ensuring compliance with safety regulations but also fostering a culture of safety within your laboratory. This commitment to meticulous chemical handling from acquisition to disposal is what builds a foundation of trust and excellence in research.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • Safety-Kleen. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • DENIOS. The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

  • The Good Scents Company. propiophenone, 93-55-0.[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Propiophenone.[Link]

  • PubChem. 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone.[Link]

Sources

Personal protective equipment for handling 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 898754-82-0 | MW: 266.38 g/mol | Storage: 2–8°C (Inert Atmosphere)[1]

Part 1: Immediate Action Card (Emergency Response)

This section is designed for immediate reference during a crisis. Print and post near the handling area.

Event Immediate Protocol
Eye Contact ACT FAST. Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing of the conjunctiva. Remove contact lenses if present and easy to do.[2][3][4][5][6] Seek medical attention.
Skin Contact REMOVE & WASH. Strip contaminated clothing immediately.[2][4][5] Wash skin with non-abrasive soap and copious water. If irritation persists (redness/blistering), consult a physician.
Inhalation EVACUATE. Move victim to fresh air.[2][4][5][6][7] If breathing is difficult, trained personnel should administer oxygen. If breathing stops, begin CPR.[2][4]
Spill (Small) CONTAIN. Evacuate the immediate area. Wear full PPE (Goggles, Nitrile gloves, Lab coat). Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.
Fire EXTINGUISH. Use CO₂, Dry Chemical, or Alcohol-Resistant Foam .[2][6] Water spray may be ineffective but can cool containers. Warning: Combustion releases Carbon Oxides (CO, CO₂).[6]

Part 2: Risk Assessment & Hazard Identification[5][8]

GHS Classification (Derived from Analogous Propiophenones):

  • Skin Corrosion/Irritation: Category 2 (H315)[2][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2][5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[5]

The "Why" Behind the Hazard: As a lipophilic ketone, 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone possesses significant solvent-like properties. It can defat the skin upon contact, leading to dermatitis and increasing the permeability of the stratum corneum to other reagents. The steric bulk of the dimethylphenyl groups does not negate the reactivity of the carbonyl center, meaning it can act as a respiratory irritant if aerosolized or heated.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material considerations. Follow this matrix:

Component Recommendation Scientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm thickness) Change frequency: Every 30 mins or immediately upon splash.Permeation Dynamics: Ketones can swell latex; Nitrile offers superior chemical resistance. However, low-molecular-weight ketones can permeate thin nitrile. For prolonged handling or immersion, use Silver Shield/Laminate liners.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Vapor/Splash Defense: Safety glasses with side shields are inadequate for liquid handling where splashing is possible. Goggles seal the orbital area against vapors that cause lacrimation.
Respiratory Fume Hood (Face Velocity > 100 fpm) Inhalation Risk: The compound may have low vapor pressure at RT, but any heating or agitation generates aerosols. If hood work is impossible, a Half-mask with Organic Vapor (OV) cartridges is mandatory.
Body Defense Cotton Lab Coat + Chemical Apron Splash Barrier: A standard cotton coat absorbs liquids. A chemical-resistant apron (Tyvek or rubber) prevents saturation of clothing in case of a spill.

Part 4: Operational Handling Protocol

Storage & Stability[6]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic potential is low, but oxidation is a risk over time. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap liner leaching.

Weighing & Transfer Workflow
  • Pre-Check: Verify the balance is stable and the draft shield is clean.

  • Environment: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Technique:

    • Tare the receiving vessel (flask/vial) before entering the hood if possible, or use a hood-dedicated balance.

    • Use a disposable spatula or glass pipette (if liquid/melted). Do not use polystyrene plastics , as ketones may etch them.

    • If the compound is solid/waxy, break clumps gently to avoid dust generation.

    • Immediately reseal the stock container with Parafilm after use to maintain the inert atmosphere.

Reaction Setup (Inert Conditions)

Since propiophenones are often used as intermediates (e.g., in Grignard reactions or reductions), moisture control is critical.

  • Glassware Prep: Oven-dry all glassware (>120°C) for at least 2 hours.

  • Purging: Cycle the reaction vessel with Vacuum/Nitrogen (3x) before introducing the reagent.

  • Solvent Choice: If dissolving, add the solvent (e.g., THF, DCM) slowly to the reagent to prevent exotherms, although this specific ketone is generally stable.

Part 5: Waste Management & Disposal[3]

Do NOT dispose of down the drain.

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Keep separate from oxidizers (e.g., Nitric acid, Peroxides) to prevent violent reactions.

  • Labeling: Clearly label the waste container with the full chemical name and "Flammable/Irritant" hazard checks.

  • Deactivation (Spill Residues): Absorbent materials (vermiculite) contaminated with the substance should be bagged in heavy-duty polyethylene bags and disposed of as solid hazardous waste.

Part 6: Visualized Workflows

Diagram 1: PPE Decision Logic

A logic gate for selecting the correct protection based on experimental conditions.

PPE_Decision_Tree Start Start: Handling 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone State_Check Is the compound Solid or Liquid? Start->State_Check Solid Solid / Waxy Solid State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Dust_Risk Is dust generation likely? Solid->Dust_Risk Heat_Risk Will it be heated > 40°C? Liquid->Heat_Risk Standard_PPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat (Handle in Hood) Dust_Risk->Standard_PPE No High_PPE Enhanced PPE: Double Nitrile + Goggles + N95/Respirator (Strict Hood Use) Dust_Risk->High_PPE Yes Heat_Risk->Standard_PPE No Splash_PPE Splash Protection: Chemical Goggles + Chemical Apron (Face Shield if >100mL) Heat_Risk->Splash_PPE Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and processing conditions.

Diagram 2: Emergency Response Flow

Sequential actions to take during an exposure incident.

Emergency_Response Incident Exposure Incident Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Monitor for Dermatitis Skin->Action_Skin Action_Eye 1. Flush w/ Water (15m) 2. Remove Contacts 3. SEEK MEDICAL HELP Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhale->Action_Inhale Report File Incident Report & Review SDS Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Step-by-step emergency response workflow for different exposure routes.

References

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.